Methyl 2-phenylquinoline-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-20-17(19)14-11-16(12-7-3-2-4-8-12)18-15-10-6-5-9-13(14)15/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNMMBMNYRTPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346111 | |
| Record name | methyl 2-phenylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4546-48-9 | |
| Record name | methyl 2-phenylquinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40346111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-phenyl-4-quinolinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Methyl 2-phenylquinoline-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and characterization of Methyl 2-phenylquinoline-4-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document outlines detailed experimental protocols for its synthesis, starting from readily available precursors, and provides a comprehensive analysis of its structural and spectroscopic properties.
Synthesis
The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, 2-phenylquinoline-4-carboxylic acid, via established methods such as the Doebner reaction or the Pfitzinger synthesis. The second step is the esterification of the carboxylic acid to yield the final methyl ester.
Synthesis of 2-phenylquinoline-4-carboxylic acid
Two primary methods for the synthesis of the carboxylic acid precursor are detailed below.
The Doebner reaction is a one-pot, three-component condensation reaction that provides an efficient route to 2-substituted quinoline-4-carboxylic acids.[1][2]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine aniline (1.1 mmol), benzaldehyde (1.0 mmol), and pyruvic acid (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of a Lewis acid, such as iron(III) trifluoromethanesulfonate (15 mol%), to the mixture.[2]
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the crude product by filtration.
-
Recrystallize the solid from a suitable solvent, such as ethanol, to afford pure 2-phenylquinoline-4-carboxylic acid.
The Pfitzinger synthesis offers an alternative route to quinoline-4-carboxylic acids through the reaction of isatin with a carbonyl compound in the presence of a base.[3][4]
Experimental Protocol:
-
Dissolve isatin (1.0 equiv) in an aqueous solution of potassium hydroxide (3.0 equiv).
-
Add acetophenone (1.2 equiv) to the reaction mixture.
-
Heat the mixture to reflux for 12-18 hours.
-
After cooling, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from an appropriate solvent to obtain pure 2-phenylquinoline-4-carboxylic acid.
Fischer Esterification of 2-phenylquinoline-4-carboxylic acid
The final step involves the acid-catalyzed esterification of 2-phenylquinoline-4-carboxylic acid with methanol.
Experimental Protocol:
-
Suspend 2-phenylquinoline-4-carboxylic acid (1.0 equiv) in methanol (excess).
-
Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.2 equiv).
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product, this compound, will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure product. A yield of approximately 50% can be expected, with a melting point of 332 K (59 °C).
Characterization
The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic and physical methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₃NO₂ |
| Molecular Weight | 263.29 g/mol |
| Appearance | Pale-yellow crystals |
| Melting Point | 59 °C (332 K) |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound, based on the analysis of its precursor and related quinoline derivatives.
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | ~8.2-8.4 (m, 2H, Ar-H), ~7.9-8.1 (m, 2H, Ar-H), ~7.4-7.7 (m, 5H, Ar-H), ~4.0 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | ~167 (C=O), ~157 (C=N), ~148, ~139, ~130, ~129, ~128.5, ~128, ~127, ~126, ~125, ~119 (Ar-C), ~53 (OCH₃) |
| IR (KBr), ν (cm⁻¹) | ~3060 (Ar C-H str.), ~2950 (Aliph. C-H str.), ~1725 (C=O ester str.), ~1600, ~1550, ~1490 (C=C & C=N str.), ~1250 (C-O str.) |
| Mass Spectrometry (EI) | m/z (%): 263 (M⁺), 232 ([M-OCH₃]⁺), 204 ([M-COOCH₃]⁺), 127 |
Visualized Workflows
Synthesis Workflow
Caption: Synthetic pathways to this compound.
Characterization Workflow
Caption: General workflow for the characterization of the final product.
References
The Rise of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 2-Phenylquinoline-4-Carboxylic Acid Derivatives
For Immediate Release
A deep dive into the synthesis, biological evaluation, and structure-activity relationships of 2-phenylquinoline-4-carboxylic acid derivatives reveals a promising scaffold for the development of novel therapeutics. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of this versatile compound class, complete with detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows.
The quinoline ring system, particularly the 2-phenylquinoline-4-carboxylic acid core, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] These compounds have been extensively investigated for their potential as anticancer and antibacterial agents.[1][3][4][5] This guide synthesizes recent findings to provide a detailed technical resource for professionals in the field.
Synthetic Strategies: Building the Core
The construction of the 2-phenylquinoline-4-carboxylic acid scaffold is primarily achieved through two well-established named reactions: the Doebner reaction and the Pfitzinger reaction.
The Doebner reaction offers a straightforward approach, typically involving the condensation of an aniline, an aldehyde (such as 2-nitrobenzaldehyde), and pyruvic acid.[3][4][6] This method is valued for its operational simplicity and the availability of starting materials.
Alternatively, the Pfitzinger reaction provides a versatile route through the reaction of isatin with an α-methyl ketone, such as acetophenone, in the presence of a base.[7][8][9] This approach allows for the introduction of a diverse range of substituents on the resulting quinoline core.
General Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent derivatization of 2-phenylquinoline-4-carboxylic acids.
Biological Activities and Therapeutic Potential
Anticancer Applications: Targeting Histone Deacetylases
A significant area of research has focused on 2-phenylquinoline-4-carboxylic acid derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer development.[7][8][10][11] By introducing this scaffold as the "cap" moiety of an HDAC inhibitor, researchers have developed compounds with notable potency and selectivity.[7][8][10][11]
The general pharmacophore model for these HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a cap region, where the 2-phenylquinoline-4-carboxylic acid derivative serves as the cap.[11]
Mechanism of Action: The anticancer effects of these derivatives are often attributed to the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase.[7][10]
| Compound ID | 2-Substituent | Linker | Zinc-Binding Group (ZBG) | HDAC3 IC50 (µM) | K562 Antiproliferative IC50 (µM) | Reference |
| D28 | Phenyl | Phenylpiperazine | Hydroxamic acid | 24.45 | - | [5][7] |
| D29 | Phenyl | Phenylpiperazine | Hydrazide | >50 | - | [5][7] |
Data summarized from reference[5].
Sirtuin Inhibition
More recently, derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3, another class of deacetylases involved in cancer, with selectivity over SIRT1 and SIRT2.[12]
| Compound ID | SIRT3 IC50 (µM) | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | Reference |
| P6 | 7.2 | 32.6 | 33.5 | [12] |
Antibacterial Activity
Several studies have explored the antibacterial potential of 2-phenylquinoline-4-carboxylic acid derivatives against both Gram-positive and Gram-negative bacteria.[1][3][4][6] The presence of an aryl ring at the second position of the quinoline-4-carboxylic acid has been shown to be beneficial for antibacterial activity.[1][3]
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Reference |
| 5a4 | 64 | - | [4][6] |
| 5a7 | - | 128 | [4] |
Experimental Protocols
General Procedure for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Doebner Reaction)
A mixture of aniline, 2-nitrobenzaldehyde, and pyruvic acid is refluxed in a suitable solvent such as ethanol, sometimes with a catalytic amount of trifluoroacetic acid.[3][4][5] After completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
General Procedure for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)
Isatin is dissolved in an aqueous solution of potassium hydroxide.[7][8][9] To this solution, an ethanolic solution of acetophenone is added, and the mixture is refluxed for several hours.[7][8][9] After cooling, the solvent is removed, and the residue is dissolved in water. The solution is then acidified with hydrochloric acid to precipitate the product, which is collected by filtration.[7][8][9]
HDAC Inhibition Assay
The inhibitory activity of the synthesized compounds against HDACs is typically evaluated using a commercially available fluorometric assay kit. The assay measures the fluorescence generated by the deacetylation of a fluorogenic substrate. The IC50 values are then calculated from the dose-response curves.
Antibacterial Susceptibility Testing (Broth Dilution Method)
The minimum inhibitory concentration (MIC) is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth in 96-well microtiter plates. A standardized bacterial suspension is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3][6]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for 2-phenylquinoline-4-carboxylic acid-based HDAC inhibitors in cancer cells.
Conclusion
The 2-phenylquinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs targeting cancer and infectious diseases. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Spectroscopic Analysis of Methyl 2-phenylquinoline-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 2-phenylquinoline-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the expected spectroscopic characteristics based on available data for closely related analogs and provides standardized experimental protocols for obtaining and interpreting the data.
Introduction
This compound belongs to the quinoline class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the phenyl group at the 2-position and the methyl carboxylate at the 4-position significantly influences its electronic properties and potential biological interactions. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and the elucidation of its structure-activity relationships. This guide focuses on the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Predicted and Comparative Spectroscopic Data
NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| O-CH₃ | 3.9 - 4.1 | s | - |
| H-3 | 8.3 - 8.5 | s | - |
| H-5 | 8.1 - 8.3 | d | ~8.5 |
| H-8 | 8.0 - 8.2 | d | ~8.5 |
| H-6, H-7 | 7.6 - 7.9 | m | - |
| Phenyl-H | 7.4 - 7.6 | m | - |
Predicted data is based on the known shifts of 2-phenylquinoline-4-carboxylic acid and the typical effect of methyl esterification.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 167 |
| O-CH₃ | 52 - 54 |
| C-2 | 156 - 158 |
| C-4 | 148 - 150 |
| C-8a | 147 - 149 |
| C-4a | 120 - 122 |
| C-3 | 118 - 120 |
| Aromatic C-H | 125 - 132 |
| Aromatic C (ipso) | 135 - 140 |
Predicted data is based on the known shifts of 2-phenylquinoline-4-carboxylic acid and other quinoline derivatives.[1]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Predicted m/z | Interpretation |
| HRMS | ESI+ | [M+H]⁺ ≈ 264.0970 | Protonated molecular ion |
| MS | EI | M⁺˙ ≈ 263 | Molecular ion |
| MS/MS | ESI+ | [M+H - OCH₃]⁺ ≈ 232 | Loss of methoxy radical |
| MS/MS | ESI+ | [M+H - COOCH₃]⁺ ≈ 204 | Loss of carbomethoxy group |
The molecular formula for this compound is C₁₇H₁₃NO₂ giving a molecular weight of 263.29 g/mol .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Infrared (IR) Absorption Bands for this compound
| Wave Number (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (methyl) |
| ~1720-1730 | Strong | C=O stretch (ester) |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250 | Strong | Asymmetric C-O-C stretch (ester) |
| ~1100 | Strong | Symmetric C-O-C stretch (ester) |
| 750-850 | Strong | Aromatic C-H out-of-plane bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
Table 5: Predicted UV-Vis Absorption Maxima for this compound
| Solvent | Predicted λmax (nm) | Transition |
| Ethanol/Methanol | ~250-260 | π → π |
| ~320-340 | n → π |
The extended conjugation of the quinoline and phenyl rings is expected to result in absorptions in these regions.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument : A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : -2 to 12 ppm.
-
Acquisition Time : ~3 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 16-64 scans, depending on sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width : 0 to 200 ppm.
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans to achieve adequate signal-to-noise.
-
-
Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal.
Mass Spectrometry (MS)
References
Unveiling the Solid-State Architecture of Methyl 2-phenylquinoline-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive analysis of the crystal structure of Methyl 2-phenylquinoline-4-carboxylate, a significant precursor for various cincophene derivatives with known medicinal applications.[1][2] Cincophene, or 2-phenylquinoline-4-carboxylic acid, has demonstrated notable antimicrobial and antirheumatic properties.[1][2] This document outlines the crystallographic data, experimental procedures for its synthesis and crystallization, and a visual representation of the experimental workflow.
Crystallographic Data Summary
The crystal structure of this compound (C₁₇H₁₃NO₂) reveals an asymmetric unit containing two independent molecules.[1][2] These molecules primarily differ in the rotational orientation of the phenyl group relative to the quinoline moiety.[1][2] In the crystal lattice, the molecules are organized in stacks parallel to the b-axis, stabilized by π–π stacking interactions between the heterocyclic rings.[1][3] The shortest inter-centroid distance recorded for these interactions is 3.5775 (8) Å.[1][3]
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₇H₁₃NO₂ |
| CCDC Reference | 1505747 |
| Temperature (K) | Not Specified |
| Wavelength (Å) | Not Specified |
| Crystal System | Not Specified |
| Space Group | Not Specified |
| a (Å) | Not Specified |
| b (Å) | Not Specified |
| c (Å) | Not Specified |
| α (°) | Not Specified |
| β (°) | Not Specified |
| γ (°) | Not Specified |
| Volume (ų) | Not Specified |
| Z | Not Specified |
| Calculated Density (Mg/m³) | Not Specified |
| Absorption Coefficient (mm⁻¹) | Not Specified |
| F(000) | Not Specified |
| Crystal Size (mm³) | Not Specified |
| Theta range for data collection (°) | Not Specified |
| Index Ranges | Not Specified |
| Reflections Collected | Not Specified |
| Independent Reflections | Not Specified |
| Completeness to theta = Not Specified° (%) | Not Specified |
| Absorption Correction | Not Specified |
| Max. and min. transmission | Not Specified |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | Not Specified |
| Goodness-of-fit on F² | Not Specified |
| Final R indices [I>2sigma(I)] | Not Specified |
| R indices (all data) | Not Specified |
| Largest diff. peak and hole (e.Å⁻³) | 0.28 and -0.18 |
Note: Specific unit cell parameters and other refinement details were not available in the provided search results. For complete crystallographic data, refer to CCDC 1505747.
Experimental Protocols
Synthesis and Crystallization
The synthesis of this compound was achieved through the esterification of 2-phenylquinoline-4-carboxylic acid.[1][2] The detailed experimental procedure is as follows:
-
A mixture of 2-phenylquinoline-4-carboxylic acid (0.03 mol), methanol (20 ml), and concentrated sulfuric acid (3 ml) was refluxed for 6 hours.[1][2]
-
The reaction mixture was then cooled to room temperature.[1][2]
-
A sodium carbonate solution was added to neutralize the mixture.[1][2]
-
The neutralized mixture was left to stand for 1 hour at room temperature, during which pale-yellow crystals precipitated.[1][2]
-
The precipitated crystals were washed with distilled water.[1][2]
-
The final product was obtained by recrystallization from an ethanol solution, yielding 50%. The melting point of the crystals was determined to be 332 K.[1][2]
Structure Determination
The crystal structure was solved and refined using a suite of crystallographic software. The programs used for each stage of the analysis are detailed below:
-
Data Collection: APEX3 (Bruker, 2016)[1]
-
Cell Refinement: SAINT (Bruker, 2016)[1]
-
Data Reduction: SAINT (Bruker, 2016)[1]
-
Structure Solution: SHELXT (Sheldrick, 2015a)[1]
-
Structure Refinement: SHELXL2014 (Sheldrick, 2015b)[1]
-
Molecular Graphics: DIAMOND (Brandenburg & Putz, 2012)[1]
-
Publication Material Preparation: SHELXTL (Sheldrick, 2008)[1]
The refinement of the structure was carried out against F² for all reflections.[1]
Experimental Workflow
The following diagram illustrates the key stages in the synthesis and structural determination of this compound.
References
"physical and chemical properties of Methyl 2-phenylquinoline-4-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-phenylquinoline-4-carboxylate, a derivative of the quinoline scaffold, is a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of quinoline-based compounds.
Chemical and Physical Properties
This compound presents as a solid at room temperature with a molecular formula of C₁₇H₁₃NO₂ and a molecular weight of approximately 263.29 g/mol . Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₃NO₂ | [1] |
| Molecular Weight | 263.29 g/mol | [1] |
| Melting Point | 60-62 °C | |
| Appearance | Pale-yellow crystals | |
| Solubility | Limited solubility in water, higher solubility in organic solvents. The parent carboxylic acid is more soluble in basic aqueous solutions.[1] |
Table 1: Physical and Chemical Properties of this compound
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process: the formation of the quinoline core via the Pfitzinger or Doebner reaction, followed by esterification.
Synthesis of 2-Phenylquinoline-4-carboxylic Acid
The precursor, 2-phenylquinoline-4-carboxylic acid, can be synthesized using established methods such as the Pfitzinger or Doebner reactions.
2.1.1. Pfitzinger Reaction
This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[2][3]
-
Reactants: Isatin and acetophenone.
-
Reagents: Base (e.g., potassium hydroxide).
-
General Procedure: A mixture of isatin and acetophenone is heated in the presence of a base. The reaction mixture is then acidified to precipitate the carboxylic acid.[2][3]
2.1.2. Doebner Reaction
An alternative route involves the reaction of an aniline, an aldehyde, and pyruvic acid.[3][4]
-
Reactants: Aniline, benzaldehyde, and pyruvic acid.
-
General Procedure: These components are reacted together, often in a one-pot synthesis, to yield the desired 2-phenylquinoline-4-carboxylic acid.[3][4]
Esterification of 2-Phenylquinoline-4-carboxylic Acid
The final step is the esterification of the carboxylic acid to yield this compound.
-
Reactants: 2-Phenylquinoline-4-carboxylic acid and methanol.
-
Reagents: Concentrated sulfuric acid (catalyst).
-
Experimental Protocol:
-
A mixture of 2-phenylquinoline-4-carboxylic acid, methanol, and a catalytic amount of concentrated sulfuric acid is refluxed for several hours.
-
After cooling, the reaction mixture is neutralized with a suitable base (e.g., sodium carbonate solution).
-
The precipitated solid, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
-
Workflow for the Synthesis of this compound
Caption: General synthetic routes to this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings, typically in the range of 7.0-8.5 ppm. A singlet corresponding to the methyl ester protons (-OCH₃) would be observed further upfield, likely around 3.5-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester group (around 165-175 ppm), the aromatic carbons of the quinoline and phenyl rings (in the 120-150 ppm range), and the methyl carbon of the ester group (around 50-55 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
C=O Stretch: A strong absorption band corresponding to the carbonyl group of the ester, typically appearing in the region of 1720-1740 cm⁻¹.
-
C-O Stretch: An absorption band for the ester C-O bond, usually found in the 1250-1300 cm⁻¹ range.
-
Aromatic C=C and C-H Stretches: Multiple bands in the regions of 1450-1600 cm⁻¹ (C=C) and 3000-3100 cm⁻¹ (C-H).
Mass Spectrometry (MS)
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 263). Common fragmentation patterns for esters may be observed, such as the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).
Reactivity and Potential Applications
The chemical reactivity of this compound is influenced by the quinoline nucleus and the ester functional group.
-
Hydrolysis: The ester group can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions.
-
Nucleophilic Substitution: The quinoline ring is generally susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
-
Electrophilic Substitution: Electrophilic substitution reactions on the quinoline ring typically occur on the benzene ring portion.
The 2-phenylquinoline-4-carboxylic acid scaffold is a known pharmacophore with a range of biological activities, including potential as an anti-inflammatory, analgesic, and antimicrobial agent.[2][3] Derivatives of this core structure are actively being investigated in drug discovery, for instance, as histone deacetylase (HDAC) inhibitors for cancer therapy.[2]
Logical Relationship of Properties and Applications
Caption: Interrelation of core properties and potential applications.
Conclusion
This compound is a versatile compound with a rich chemical profile. This guide has provided a detailed overview of its physical and chemical properties, synthesis, and spectroscopic characteristics. The understanding of these fundamental aspects is crucial for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. Further experimental investigation to fully elucidate its spectroscopic and reactivity profile is warranted and will undoubtedly open new avenues for its application.
References
The Biological Potential of Quinoline-4-Carboxylate Esters: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic promise of quinoline-4-carboxylate esters, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities. Among its many derivatives, quinoline-4-carboxylate esters have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a detailed overview of the synthesis, biological evaluation, and mechanisms of action of these esters, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis of Quinoline-4-Carboxylate Esters
The synthesis of quinoline-4-carboxylate esters typically involves a two-step process: the formation of the quinoline-4-carboxylic acid core, followed by esterification.
Synthesis of Quinoline-4-Carboxylic Acid Precursors
Two classical named reactions are predominantly employed for the synthesis of the quinoline-4-carboxylic acid scaffold: the Doebner reaction and the Pfitzinger reaction.
-
Doebner Reaction: This reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1]
-
Pfitzinger Reaction: This method utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to produce substituted quinoline-4-carboxylic acids.[2]
Esterification of Quinoline-4-Carboxylic Acids
The final step in the synthesis is the esterification of the quinoline-4-carboxylic acid with an appropriate alcohol. The Fischer esterification is a common and effective method for this transformation.[3]
Biological Activities and Therapeutic Potential
Quinoline-4-carboxylate esters have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Antimicrobial Activity
Several quinoline-4-carboxylate esters have exhibited potent activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
Anticancer Activity
The anticancer potential of quinoline-4-carboxylate esters is a significant area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines.[3][4] The proposed mechanisms for their anticancer effects include the inhibition of key signaling pathways involved in cell growth and survival, such as the STAT3 and Hedgehog-GLI pathways.[5][6]
Anti-inflammatory Activity
Certain quinoline-4-carboxylate esters have displayed promising anti-inflammatory properties. Their mechanism of action is thought to involve the inhibition of inflammatory mediators, such as nitric oxide (NO).[7]
Antimalarial Activity
Derivatives of quinoline have long been central to antimalarial therapy. Recent studies on quinoline-4-carboxamides, structurally similar to the esters, have identified the inhibition of translation elongation factor 2 (PfEF2) as a novel mechanism of action against Plasmodium falciparum.[8] This suggests a potential avenue of investigation for quinoline-4-carboxylate esters as well.
Quantitative Data on Biological Activities
The following tables summarize the reported biological activities of various quinoline-4-carboxylate esters and related quinoline derivatives.
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| QQ1 | Staphylococcus aureus | >625 | [9] |
| QQ1 | Staphylococcus epidermidis | 1.22 | [9] |
| QQ2 | Staphylococcus aureus | >625 | [9] |
| QQ2 | Staphylococcus epidermidis | 1.22 | [9] |
| QQ3 | Enterococcus faecalis | 9.76 | [9] |
| QQ5 | Staphylococcus aureus | >625 | [9] |
| QQ6 | Enterococcus faecalis | 4.88 | [9] |
| Compound 9 | Staphylococcus aureus | 0.12 | [10] |
| Compound 9 | Escherichia coli | 0.12 | [10] |
| Compound 10 | Staphylococcus aureus | 0.24 | [10] |
| Compound 10 | Escherichia coli | 0.12 | [10] |
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | - (82.9% growth reduction) | [4] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | K-562 (Bone Marrow) | - (51.1% apoptosis) | [4] |
| Quinoline-oxadiazole derivative 8e | MCF-7 (Breast) | 0.179 (µg/mL) | [3] |
| Quinoline-oxadiazole derivative 15a | MCF-7 (Breast) | 0.164 (µg/mL) | [3] |
| Diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | A549 (Lung) | 2.38 | [4] |
| Diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | HT29 (Colon) | 4.52 | [4] |
| Diethyl 2-(3,4,5-trimethoxystyryl)quinoline-3,4-dicarboxylate | T24 (Bladder) | 9.86 | [4] |
Table 3: Anti-inflammatory Activity of Quinoline Derivatives
| Compound | Assay | Cell Line/Method | IC50 (µM) | Reference |
| Quinoline-4-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable | [11] |
| Quinoline-3-carboxylic acid | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 | Appreciable | [11] |
| Quinolinone–triazole hybrid 5a | Lipoxygenase (LOX) inhibition | 10.0 | [12] | |
| Alkyne precursor 4c | Lipoxygenase (LOX) inhibition | 22.5 | [12] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of quinoline-4-carboxylate esters are provided below.
Synthesis Protocols
Protocol 1: General Procedure for the Doebner Reaction [13]
-
To a solution of the substituted aniline (1.0 equiv) and aldehyde (1.1 equiv) in ethanol, add pyruvic acid (1.0 equiv).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure quinoline-4-carboxylic acid.
Protocol 2: General Procedure for the Pfitzinger Reaction [14]
-
Dissolve isatin (1.0 equiv) and a carbonyl compound (1.0 equiv) in ethanol.
-
Add an aqueous solution of potassium hydroxide (3.0 equiv).
-
Reflux the reaction mixture for 12-24 hours.
-
After cooling, pour the reaction mixture into water and acidify with acetic acid.
-
The precipitate formed is collected by filtration, washed with water, and dried.
-
Purify the product by recrystallization from an appropriate solvent.
Protocol 3: General Procedure for Fischer Esterification [3]
-
Suspend the quinoline-4-carboxylic acid (1.0 equiv) in the desired alcohol (which also acts as the solvent).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography on silica gel.
Biological Assay Protocols
Protocol 4: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [8][13][15]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 5: MTT Assay for Anticancer Activity [16][17][18][19][20]
-
Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 6: Nitric Oxide (NO) Scavenging Assay for Anti-inflammatory Activity [7][21]
-
Prepare a solution of sodium nitroprusside (10 mM) in phosphate-buffered saline (PBS).
-
Mix the test compound at various concentrations with the sodium nitroprusside solution.
-
Incubate the mixture at room temperature for 150 minutes.
-
After incubation, add Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the mixture.
-
Measure the absorbance at 546 nm.
-
Calculate the percentage of NO scavenging activity.
Signaling Pathways and Mechanisms of Action
The biological effects of quinoline-4-carboxylate esters are often mediated through their interaction with specific cellular signaling pathways.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays a crucial role in cell proliferation, survival, and differentiation.[14] Constitutive activation of the STAT3 pathway is implicated in various cancers.[2] Quinoline derivatives have been identified as inhibitors of this pathway.[5]
Caption: STAT3 signaling pathway and its inhibition by quinoline-4-carboxylate esters.
Hedgehog-GLI Signaling Pathway
The Hedgehog (Hh) signaling pathway is essential for embryonic development and is aberrantly activated in several types of cancer. The GLI family of transcription factors are the final effectors of this pathway.[6][22][23]
Caption: Hedgehog-GLI signaling pathway and potential inhibition by quinoline derivatives.
Conclusion
Quinoline-4-carboxylate esters represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility, coupled with a broad range of biological activities, makes them a focal point of ongoing research in medicinal chemistry. This technical guide has provided a comprehensive overview of their synthesis, biological potential, and mechanisms of action, offering a valuable resource to guide future drug discovery and development efforts in this exciting area. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial in translating the therapeutic promise of quinoline-4-carboxylate esters into clinically effective drugs.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. rr-asia.woah.org [rr-asia.woah.org]
- 14. researchgate.net [researchgate.net]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT (Assay protocol [protocols.io]
- 20. atcc.org [atcc.org]
- 21. dovepress.com [dovepress.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Initial Biological Screening of Methyl 2-phenylquinoline-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial biological screening of Methyl 2-phenylquinoline-4-carboxylate and its closely related analogs. While specific biological data for the methyl ester is limited in publicly available literature, this document consolidates the known synthesis, and the antimicrobial, anticancer, and anti-inflammatory activities of the parent compound, 2-phenylquinoline-4-carboxylic acid (cinchophen), and its derivatives. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] Among these, the 2-phenylquinoline-4-carboxylic acid framework has attracted significant interest due to its demonstrated antimicrobial, antifungal, analgesic, and antirheumatic properties.[3] this compound, as the methyl ester derivative of this core structure, represents a logical candidate for further biological evaluation. This guide aims to provide a foundational understanding of the biological potential of this compound by summarizing existing data on its synthesis and the bioactivity of its parent acid and related analogs.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 2-phenylquinoline-4-carboxylic acid. A common method involves refluxing the carboxylic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[3]
Synthesis Workflow
Synthesis workflow for this compound.
Biological Activities
While specific quantitative data for this compound is scarce, the biological activities of its parent compound and other derivatives have been reported.
Antimicrobial and Antifungal Activity
2-Phenylquinoline-4-carboxylic acid (cinchophen) has been recognized as a potent antimicrobial and antifungal agent.[3] Various derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]
Note: The following table presents data for derivatives of 2-phenylquinoline-4-carboxylic acid, as specific MIC values for the methyl ester were not found in the reviewed literature.
| Compound | Organism | MIC (µg/mL) | Reference |
| Derivative 5a4 | Staphylococcus aureus | 64 | [1] |
| Derivative 5a7 | Escherichia coli | 128 | [1] |
Anticancer Activity
Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as potential anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[4] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[4] One area of investigation has been their role as histone deacetylase (HDAC) inhibitors.[4][5]
Note: The following table presents IC50 values for a derivative of 2-phenylquinoline-4-carboxylic acid (Molecule D28), as specific data for the methyl ester was not available.[4]
| Cell Line | IC50 (µM) |
| K562 (Leukemia) | 1.02 |
| U266 (Myeloma) | 1.08 |
| U937 (Lymphoma) | 1.11 |
| MCF-7 (Breast Cancer) | 5.66 |
| FaDu (Pharyngeal Cancer) | 3.22 |
| MDA-MB-231 (Breast Cancer) | 4.15 |
| MDA-MB-468 (Breast Cancer) | 2.89 |
| A549 (Lung Cancer) | 2.83 |
| A2780 (Ovarian Cancer) | 3.86 |
| HepG2 (Liver Cancer) | 2.16 |
Anti-inflammatory Activity
The 2-phenylquinoline scaffold is also associated with anti-inflammatory properties.[6] Some derivatives have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors.[7][8]
Note: Quantitative anti-inflammatory data for this compound was not found. However, a related derivative has shown significant COX-2 inhibitory activity.[8]
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| 2-(4-(methylsulfonyl)phenyl)-3-phenylquinoline-4-carboxylic acid | 0.07 | 687.1 | [9] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Dilution Method for MIC)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth dilution method.
Workflow for MIC determination by broth dilution.
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]
Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This in vivo assay is used to evaluate the anti-inflammatory activity of a compound.
Workflow for the carrageenan-induced paw edema assay.
-
Animal Grouping and Dosing: Divide animals (e.g., Wistar rats) into groups and administer the test compound (this compound), a vehicle control, and a standard anti-inflammatory drug (e.g., Indomethacin).
-
Induction of Edema: After a set time, induce inflammation by injecting a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.[6]
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound are not yet fully elucidated, studies on related derivatives suggest potential mechanisms of action, particularly in the context of cancer.
Induction of Apoptosis
Some 2-phenylquinoline derivatives have been shown to induce apoptosis in cancer cells.[4] This process can be initiated through intrinsic or extrinsic pathways, often involving the activation of caspases.
Simplified intrinsic apoptosis pathway potentially modulated by 2-phenylquinoline derivatives.
Inhibition of COX-2
The anti-inflammatory effects of some 2-phenylquinoline derivatives are attributed to their ability to selectively inhibit the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[7][8]
Inhibition of the COX-2 pathway by 2-phenylquinoline derivatives.
Conclusion and Future Directions
While this compound remains a compound of interest, this technical guide highlights the significant gap in publicly available biological data for this specific molecule. The promising antimicrobial, anticancer, and anti-inflammatory activities of its parent acid and other derivatives strongly warrant a focused investigation into the biological profile of the methyl ester. Future research should prioritize the systematic screening of this compound using the standardized protocols outlined in this guide to generate quantitative data on its efficacy and to elucidate its specific mechanisms of action and modulated signaling pathways. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Reactivity of the Quinoline Nucleus in Methyl 2-phenylquinoline-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical reactivity of Methyl 2-phenylquinoline-4-carboxylate, a prominent derivative of cinchophen. The quinoline scaffold is a privileged structure in medicinal chemistry, and understanding its reactivity is paramount for the development of novel therapeutics. This document details the primary reaction pathways, provides experimental protocols for key transformations, and summarizes quantitative data on the synthesis and biological activity of its derivatives.
Introduction to the 2-Phenylquinoline-4-carboxylate Scaffold
The 2-phenylquinoline-4-carboxylic acid framework, historically known as cinchophen, is a cornerstone in heterocyclic chemistry. Its derivatives have garnered significant attention due to their wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] this compound serves as a versatile precursor, offering multiple sites for chemical modification. The reactivity of this molecule can be broadly categorized into three areas: transformations of the C4-ester group, reactions involving the nitrogen atom, and substitutions on the aromatic quinoline nucleus.
Synthesis of the Core Scaffold
The synthesis of the 2-phenylquinoline-4-carboxylic acid core is typically achieved through well-established named reactions, primarily the Pfitzinger and Doebner reactions.
-
Pfitzinger Reaction : This method involves the condensation of isatin with an α-methyl ketone (in this case, acetophenone) in the presence of a strong base like potassium hydroxide. The base opens the isatin ring, which then condenses with the ketone, followed by cyclization and aromatization to yield the quinoline-4-carboxylic acid.[2]
-
Doebner Reaction : This is a three-component reaction involving an aniline, an aldehyde (benzaldehyde), and pyruvic acid. This pathway directly constructs the substituted quinoline ring system.[3][4]
Quantitative Data: Synthesis
The following table summarizes typical yields for the synthesis of the parent acid and its methyl ester.
| Reaction Step | Reactants | Conditions | Product | Yield (%) | Reference |
| Pfitzinger Reaction | Isatin, Acetophenone | 33% KOH, Ethanol, 85°C, 8h | 2-Phenylquinoline-4-carboxylic acid | 35% | [2] |
| Esterification | 2-Phenylquinoline-4-carboxylic acid, Methanol | Conc. H₂SO₄, Reflux, 6h | This compound | 50% | [5] |
Exploring the Reactivity
The reactivity of the this compound scaffold can be exploited to generate a diverse library of compounds. The primary points of reactivity are the C4-ester, the quinoline nitrogen, and the aromatic rings.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
Understanding the Structure-Activity Relationship of 2-Phenylquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenylquinoline scaffold is a privileged heterocyclic motif that serves as the foundation for a diverse array of biologically active compounds.[1] Its unique structural features have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-phenylquinoline derivatives, with a particular focus on their anticancer and antiviral activities. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity of 2-Phenylquinoline Derivatives
Recent research has underscored the significant potential of 2-phenylquinoline derivatives as potent anticancer agents, demonstrating notable antiproliferative activity against a variety of cancer cell lines.[1] The mechanism of action for many of these compounds involves targeting fundamental cellular processes, including the stabilization of G-quadruplex DNA structures, inhibition of key signaling kinases, and the induction of apoptosis.
Targeting G-Quadruplexes
G-quadruplexes are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. These structures are particularly prevalent in telomeres and the promoter regions of oncogenes, making them attractive targets for anticancer drug development.[1] Several 2-phenylquinoline derivatives have been shown to bind to and stabilize G-quadruplexes, thereby interfering with cancer cell proliferation.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. 2-Phenylquinoline derivatives have been investigated as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM-1), which are key players in tumor angiogenesis and cell survival, respectively.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. A number of 2-phenylquinoline derivatives have been found to induce apoptosis in cancer cells through both p53-dependent and p53-independent pathways.
Quantitative Data on Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 2-phenylquinoline derivatives against different human cancer cell lines.
Table 1: Anticancer Activity of C-6 Substituted 2-Phenylquinoline Derivatives
| Compound ID | Substitution at C-6 | Cancer Cell Line | IC50 (µM) | Reference |
| 4 | H | HeLa | >100 | [2] |
| 5 | F | HeLa | 85.12 | [2] |
| 6 | Cl | HeLa | 55.23 | [2] |
| 7 | Br | HeLa | 60.14 | [2] |
| 8 | I | HeLa | 75.33 | [2] |
| 9 | OMe | HeLa | >100 | [2] |
| 10 | NO2 | HeLa | 45.21 | [2] |
| 4 | H | PC3 | >100 | [2] |
| 5 | F | PC3 | 70.15 | [2] |
| 6 | Cl | PC3 | 65.42 | [2] |
| 7 | Br | PC3 | 58.31 | [2] |
| 8 | I | PC3 | 68.45 | [2] |
| 9 | OMe | PC3 | >100 | [2] |
| 10 | NO2 | PC3 | 50.11 | [2] |
Table 2: Anticancer Activity of 2-(3,4-methylenedioxyphenyl)quinoline Derivatives
| Compound ID | Substitution at C-6 | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | H | HeLa | 34.34 | [2] |
| 12 | F | HeLa | 31.37 | [2] |
| 13 | Cl | HeLa | 8.3 | [2] |
| 14 | Br | HeLa | 15.2 | [2] |
| 15 | I | HeLa | 25.4 | [2] |
| 16 | OMe | HeLa | 40.1 | [2] |
| 11 | H | PC3 | 40.21 | [2] |
| 12 | F | PC3 | 35.14 | [2] |
| 13 | Cl | PC3 | 10.5 | [2] |
| 14 | Br | PC3 | 20.3 | [2] |
| 15 | I | PC3 | 30.1 | [2] |
| 16 | OMe | PC3 | 55.2 | [2] |
Antiviral Activity of 2-Phenylquinoline Derivatives
Beyond their anticancer properties, 2-phenylquinoline derivatives have also demonstrated promising antiviral activity, particularly against coronaviruses.
Broad-Spectrum Anti-Coronavirus Activity
Several 2-phenylquinoline analogues have been identified as inhibitors of SARS-CoV-2 replication.[3][4][5][6] Notably, many of these compounds also exhibit potent activity against other human coronaviruses, such as HCoV-229E and HCoV-OC43, suggesting their potential as broad-spectrum antiviral agents.[3][4]
Quantitative Data on Antiviral Activity
The following table summarizes the in vitro antiviral activity (EC50 values) and cytotoxicity (CC50 values) of selected 2-phenylquinoline derivatives against human coronaviruses.
Table 3: Antiviral Activity of 2-Phenylquinoline Derivatives against Human Coronaviruses
| Compound ID | HCoV-229E EC50 (µM) | HCoV-OC43 EC50 (µM) | HEL 299 CC50 (µM) | Selectivity Index (SI) HCoV-229E | Selectivity Index (SI) HCoV-OC43 | Reference |
| 1f | 9.4 ± 1.3 | 7.7 ± 0.9 | >100 | >10.6 | >13.0 | [4] |
| 5a | 0.9 ± 0.1 | 1.1 ± 0.2 | 25 ± 3 | 28 | 23 | [4] |
| 5i | 0.4 ± 0.1 | 0.6 ± 0.1 | 15 ± 2 | 38 | 25 | [4] |
| 6f | 2.1 ± 0.3 | 2.5 ± 0.4 | >100 | >47.6 | >40.0 | [4] |
| 6g | 1.5 ± 0.2 | 1.8 ± 0.3 | >100 | >66.7 | >55.6 | [4] |
| 7a | 0.7 ± 0.1 | 0.9 ± 0.2 | 20 ± 2 | 29 | 22 | [4] |
| 7j | 0.5 ± 0.1 | 0.7 ± 0.1 | 18 ± 2 | 36 | 26 | [4] |
| 7k | 1.2 ± 0.2 | 1.5 ± 0.3 | 30 ± 4 | 25 | 20 | [4] |
| 8a | 1.8 ± 0.3 | 2.1 ± 0.4 | >100 | >55.6 | >47.6 | [4] |
| 8k | 0.2 ± 0.0 | 0.4 ± 0.1 | 8 ± 1 | 40 | 20 | [4] |
| 9a | 3.5 ± 0.5 | 4.1 ± 0.6 | >100 | >28.6 | >24.4 | [4] |
| 9j | 8.9 ± 1.2 | >10 | >100 | >11.2 | - | [4] |
| CQ | 1.3 ± 0.2 | 1.5 ± 0.3 | >100 | >76.9 | >66.7 | [4] |
| GS-441524 | 0.9 ± 0.1 | 1.1 ± 0.2 | >100 | >111.1 | >90.9 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-phenylquinoline derivatives and key biological assays used to evaluate their activity.
General Synthesis of 2-Phenylquinoline Derivatives (Doebner Reaction)
A common method for synthesizing the 2-phenylquinoline scaffold is the Doebner reaction.
Protocol:
-
Dissolve aniline, 2-nitrobenzaldehyde, and pyruvic acid in ethanol.
-
Add a catalytic amount of trifluoroacetic acid to the mixture.
-
Reflux the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
The crude product can be further purified by recrystallization or column chromatography.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinoline derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
G-Quadruplex Binding Assessment (FRET Melting Assay)
Fluorescence Resonance Energy Transfer (FRET) melting assays are used to evaluate the ability of compounds to bind to and stabilize G-quadruplex structures.
Protocol:
-
Oligonucleotide Preparation: A dual-labeled G-quadruplex-forming oligonucleotide (e.g., with FAM as the donor and TAMRA as the acceptor) is diluted in a suitable buffer (e.g., 10 mM Sodium Cacodylate, 100 mM LiCl, with or without 10 mM KCl).
-
Assay Setup: In a 96-well PCR plate, add the G-quadruplex DNA with and without the test compounds at various concentrations.
-
FRET Melting: Record the fluorescence of the donor fluorophore while increasing the temperature from 20°C to 95°C in a real-time thermocycler.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔTm) in the presence of the compound indicates its binding and stabilizing effect.
Visualizing Molecular Mechanisms and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by 2-phenylquinoline derivatives and a general workflow for their evaluation.
Signaling Pathway Diagrams
Caption: Simplified VEGFR-2 signaling pathway and its inhibition.
Caption: PIM-1 kinase signaling pathway in cell survival.
Caption: p53-independent apoptosis pathway.
Experimental Workflow Diagram
Caption: General workflow for SAR studies.
Logical Relationship Diagram for SAR
Caption: Simplified SAR logic for anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-phenylquinoline-4-carboxylate via the Doebner Reaction
Introduction
The Doebner reaction is a classic organic transformation that provides an efficient route to quinoline-4-carboxylic acids.[1][2][3] This three-component reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[2][3] The resulting quinoline core is a prominent scaffold in numerous pharmaceutical agents, exhibiting a range of biological activities including antimalarial, antibacterial, and antitumor properties.[2] This makes the Doebner reaction a highly relevant process in the fields of medicinal chemistry and drug development. This application note provides a detailed protocol for the synthesis of 2-phenylquinoline-4-carboxylic acid using the Doebner reaction, followed by its esterification to yield Methyl 2-phenylquinoline-4-carboxylate.
The general mechanism of the Doebner reaction is believed to initiate with the formation of an N-arylimine (Schiff base) from the aniline and aldehyde.[2] Concurrently, pyruvic acid tautomerizes to its enol form, which then undergoes a Michael-type addition to the imine. This is followed by an intramolecular electrophilic cyclization onto the aromatic ring and subsequent oxidation to furnish the aromatic quinoline product.[2] Various Brønsted and Lewis acids can be employed as catalysts to facilitate this reaction.[4]
Experimental Protocols
This section outlines a two-step procedure for the synthesis of this compound. The first step is the Doebner reaction to produce 2-phenylquinoline-4-carboxylic acid, and the second step is the esterification of the carboxylic acid.
Part 1: Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Doebner Reaction
This protocol is based on a catalyzed Doebner reaction to yield the intermediate carboxylic acid.
Materials and Reagents:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Iron(III) trifluoromethanesulfonate (or Trifluoroacetic acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Ice water
-
Aqueous Potassium Carbonate (K₂CO₃) solution
Procedure:
-
To a 50 mL round-bottom flask, add pyruvic acid (1.0 mmol, 88 mg), aniline (1.1 mmol, 102 mg), benzaldehyde (1.0 mmol, 106 mg), and ethanol (5 mL).[5]
-
Add the catalyst, for instance, iron(III) trifluoromethanesulfonate (15 mol%, 76 mg), to the mixture.[5] Alternatively, a catalytic amount of trifluoroacetic acid (0.1 mL) can be used.[5]
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to 80°C and maintain it at reflux for 3 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude product should precipitate from the solution.
-
Pour the reaction mixture slowly into ice water (60 mL) with vigorous stirring to facilitate complete precipitation.[5]
-
Collect the solid product by filtration.
-
For purification, dissolve the filtered solid in an aqueous K₂CO₃ solution. Filter the solution to remove any non-acidic impurities.
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the purified 2-phenylquinoline-4-carboxylic acid.
-
Collect the purified product by filtration, wash with water, and dry thoroughly.
Part 2: Synthesis of this compound via Fischer Esterification
This protocol describes the esterification of the previously synthesized 2-phenylquinoline-4-carboxylic acid.
Materials and Reagents:
-
2-Phenylquinoline-4-carboxylic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium carbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Distilled water
Procedure:
-
In a round-bottom flask, suspend 2-phenylquinoline-4-carboxylic acid (0.03 mol) in methanol (20 ml).[6]
-
Carefully add concentrated sulfuric acid (3 ml) as a catalyst.[6]
-
Heat the mixture to reflux and maintain for 6 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Neutralize the mixture by the careful addition of a sodium carbonate solution.[6]
-
Allow the mixture to stand for 1 hour at room temperature, during which pale-yellow crystals of the product will precipitate.[6]
-
Collect the crystals by filtration and wash them with distilled water.[6]
-
Recrystallize the product from ethanol to afford pure this compound.[6]
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactants | Product | Catalyst | Solvent | Reaction Time | Temperature | Yield | Melting Point |
| 1 | Aniline, Benzaldehyde, Pyruvic Acid | 2-Phenylquinoline-4-carboxylic acid | Iron(III) trifluoromethanesulfonate / Trifluoroacetic acid | Ethanol | 3 h | 80°C (Reflux) | Not specified | Not applicable |
| 2 | 2-Phenylquinoline-4-carboxylic acid, Methanol | This compound | Conc. H₂SO₄ | Methanol | 6 h | Reflux | 50% | 332 K |
Note: The yield for the first step (Doebner reaction) can vary depending on the specific catalyst and reaction conditions used. The literature suggests that optimized Doebner reactions can achieve high yields, sometimes exceeding 80%.[7]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Workflow for the synthesis of 2-phenylquinoline-4-carboxylic acid.
Caption: Workflow for the esterification to this compound.
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pfitzinger Synthesis of 2-Phenylquinoline-4-Carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pfitzinger reaction is a cornerstone chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] This reaction involves the base-catalyzed condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as acetophenone.[2] The resulting product, 2-phenylquinoline-4-carboxylic acid, serves as a crucial scaffold in medicinal chemistry due to the prevalence of the quinoline motif in compounds with a wide array of biological activities, including antitumor, antiviral, and antibacterial properties.[2] These application notes provide a detailed overview of the reaction mechanism, experimental protocols, and quantitative data for the synthesis of 2-phenylquinoline-4-carboxylic acid from its key precursors, isatin and acetophenone.
Reaction Mechanism
The Pfitzinger synthesis proceeds through a well-established mechanism. The reaction is initiated by the base-induced hydrolysis of the amide bond within the isatin ring, leading to the formation of a keto-acid intermediate. This intermediate then undergoes condensation with the carbonyl group of acetophenone to form an imine, which subsequently tautomerizes to a more stable enamine. The final steps involve an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-phenylquinoline-4-carboxylic acid.[1][2][3]
References
"esterification of 2-phenylquinoline-4-carboxylic acid to methyl ester"
Application Note: Synthesis of Methyl 2-phenylquinoline-4-carboxylate
**Abstract
This application note provides a detailed protocol for the synthesis of this compound via the esterification of 2-phenylquinoline-4-carboxylic acid. The primary method described is a classic Fischer esterification, a reliable and straightforward procedure for researchers in organic synthesis and drug development. Alternative synthetic routes are also briefly discussed.
Introduction
2-Phenylquinoline-4-carboxylic acid and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Esterification of the carboxylic acid moiety is a common step in the synthesis of novel therapeutic agents, allowing for modification of physicochemical properties such as solubility and bioavailability. This document outlines a proven protocol for the preparation of the methyl ester of 2-phenylquinoline-4-carboxylic acid.
Reaction Scheme
Experimental Protocols
Method 1: Fischer Esterification
This protocol is adapted from a published crystallographic study and represents a standard and effective method for this transformation.[1]
Materials:
-
2-phenylquinoline-4-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃) solution
-
Distilled Water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 2-phenylquinoline-4-carboxylic acid (0.03 mol).
-
Add methanol (20 ml) to the flask.
-
Carefully and slowly, add concentrated sulfuric acid (3 ml) to the mixture while stirring.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours.
-
After 6 hours, remove the heat source and allow the mixture to cool to room temperature.
-
Neutralize the mixture by the slow addition of sodium carbonate solution until effervescence ceases.
-
Allow the mixture to stand at room temperature for 1 hour to facilitate precipitation.
-
Collect the pale-yellow crystals by vacuum filtration and wash with distilled water.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Alternative Esterification Methods
While Fischer esterification is effective, other methods can be employed, particularly if the substrate is sensitive to strong acid or high temperatures.
-
SOCl₂ Mediated Esterification: The carboxylic acid can be converted to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with methanol.[2][3][4][5] This is often a high-yielding, two-step process.
-
Mitsunobu Reaction: This method allows for the conversion of the carboxylic acid to its methyl ester under mild conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in the presence of methanol.[6][7][8]
-
Steglich Esterification: For acid-sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) can be used to facilitate the esterification with methanol.[3]
Data Presentation
The following table summarizes the quantitative data for the Fischer esterification protocol.
| Parameter | Value |
| Starting Material | 2-phenylquinoline-4-carboxylic acid |
| Reagents | Methanol, Sulfuric Acid |
| Reaction Time | 6 hours |
| Reaction Temperature | Reflux |
| Product Yield | 50% |
| Melting Point | 59 °C (332 K) |
| Appearance | Pale-yellow crystals |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the Fischer esterification of 2-phenylquinoline-4-carboxylic acid.
Caption: Workflow for the synthesis of this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Bioactive Molecules Using Methyl 2-phenylquinoline-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bioactive molecules utilizing Methyl 2-phenylquinoline-4-carboxylate as a key starting material. This versatile scaffold allows for the generation of a variety of derivatives with potential therapeutic applications, including antibacterial and anticancer agents.
Overview of Synthetic Strategies
This compound is a valuable intermediate that can be readily converted into a diverse range of bioactive compounds. The primary synthetic routes involve two key transformations:
-
Hydrolysis to 2-phenylquinoline-4-carboxylic acid: The methyl ester is first hydrolyzed to the corresponding carboxylic acid. This acid is a crucial precursor for the synthesis of various amides and other derivatives.
-
Amide Coupling Reactions: The resulting carboxylic acid is then coupled with a variety of amines to produce a library of 2-phenylquinoline-4-carboxamides. These amides have shown significant biological activities.
-
Direct Amidation: In some instances, the methyl ester can be directly converted to the corresponding amide by reaction with an amine, bypassing the hydrolysis step.
Synthesis of Bioactive Molecules: Experimental Protocols
Protocol 1: Synthesis of 2-phenylquinoline-4-carboxylic acid from Isatin and Acetophenone (Pfitzinger Reaction)
This protocol describes the synthesis of the foundational precursor, 2-phenylquinoline-4-carboxylic acid, which can also be obtained by hydrolysis of the methyl ester.[1][2]
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl, 3M)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Dissolve Isatin (0.5 g, 3.4 mmol) in 10 mL of a 33% KOH solution.
-
Slowly add a solution of acetophenone (0.45 g, 3.74 mmol) in 20 mL of ethanol to the isatin solution.
-
Reflux the reaction mixture at 85°C for 8 hours.
-
Remove the solvent by rotary evaporation.
-
Add 100 mL of water to the residue.
-
Adjust the pH of the solution to 5-6 using 10 mL of 3M HCl to precipitate the product.
-
Collect the precipitate by filtration.
-
The crude product can be further purified by crystallization from ethyl acetate to yield 2-phenylquinoline-4-carboxylic acid as a yellow powder.
Protocol 2: General Hydrolysis of this compound
This protocol outlines the hydrolysis of the methyl ester to the carboxylic acid.[3][4][5]
Materials:
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve this compound in a suitable solvent such as methanol or a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH (1 to 4 equivalents).
-
Stir the reaction mixture at room temperature or heat under reflux for 1-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the remaining aqueous solution with HCl until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-phenylquinoline-4-carboxylic acid.
Protocol 3: Synthesis of 2-phenylquinoline-4-carboxamide Derivatives
This protocol details the synthesis of amide derivatives from 2-phenylquinoline-4-carboxylic acid, which have shown antibacterial and anticancer activities.[6][7]
Materials:
-
2-phenylquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., HBTU, TBTU)
-
Appropriate amine
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
Procedure using Thionyl Chloride:
-
To a solution of 2-phenylquinoline-4-carboxylic acid, add thionyl chloride and reflux the mixture to form the acyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in a suitable solvent like DCM.
-
In a separate flask, dissolve the desired amine and triethylamine in DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0°C.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 2-phenylquinoline-4-carboxamide derivative.
Procedure using Coupling Agents (e.g., TBTU): [1]
-
Dissolve 2-phenylquinoline-4-carboxylic acid (2.06 mmol) in 20 mL of DCM.
-
Cool the solution in an ice bath and add triethylamine (4.71 mmol) and TBTU (2.27 mmol).
-
After 20 minutes, remove the ice bath and add the desired amine (e.g., 4-(Piperazine-1-yl) Methyl Benzoate, 2.27 mmol).
-
Stir the reaction for 8 hours.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in 100 mL of EtOAc, wash with NaHCO₃ solution (3 x 20 mL) and NaCl solution (3 x 20 mL).
-
Dry the organic layer with MgSO₄, filter, and concentrate to obtain the intermediate product.
Protocol 4: Direct Amidation of this compound
This general protocol for the direct conversion of a methyl ester to an amide can be adapted for this compound.[8][9][10]
Materials:
-
This compound
-
Desired amine
-
Potassium tert-butoxide (KOtBu) (for mechanochemical method) or water (for hydrothermal method)
Mechanochemical Procedure: [9]
-
In a ball-milling apparatus, combine this compound, the desired amine, and a sub-stoichiometric amount of KOtBu.
-
Mill the mixture for the required time until the reaction is complete (monitored by analytical techniques).
-
Extract the product from the milling jar with a suitable solvent and purify by column chromatography.
Hydrothermal Procedure: [8]
-
In a sealed vessel, combine this compound, the desired amine, and water.
-
Heat the mixture at a high temperature (e.g., 110°C) for several hours.
-
After cooling, extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data
The following tables summarize the yields and biological activities of various synthesized molecules derived from 2-phenylquinoline-4-carboxylic acid.
Table 1: Synthesis Yields of 2-phenylquinoline-4-carboxylic Acid Derivatives
| Compound | Starting Materials | Reaction | Yield (%) | Reference |
| 2-phenylquinoline-4-carboxylic acid | Isatin, Acetophenone | Pfitzinger | 35 | [1][2] |
| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 4-Bromoacetophenone, Isatin | Pfitzinger | 21.2 | [11] |
| 2-(4-Amino-phenyl)-quinoline-4-carboxylic acid | 4-Aminoacetophenone, Isatin | Pfitzinger | 59.9 | [2] |
| N-(3-(dimethylamino)propyl)-2-(2-nitrophenyl)quinoline-4-carboxamide | 2-(2-nitrophenyl)quinoline-4-carboxylic acid, 3-(dimethylamino)-1-propylamine | Amidation | Not Specified | [7] |
Table 2: Antibacterial Activity of 2-phenylquinoline-4-carboxamide Derivatives
| Compound | Test Organism | MIC (μg/mL) | Reference |
| 5a₄ | S. aureus | 64 | [7] |
| 5a₇ | E. coli | 128 | [7] |
| 5d | Various strains | Zone of inhibition 10-25 mm | [6] |
| 5f | Various strains | Zone of inhibition 10-25 mm | [6] |
| 5h | Various strains | Zone of inhibition 10-25 mm | [6] |
Table 3: HDAC Inhibitory Activity of 2-phenylquinoline-4-carboxylic Acid Derivatives
| Compound | Target | IC₅₀ (µM) | Reference |
| D28 | HDAC3 | 24.45 | [2][11] |
Visualizations
The following diagrams illustrate the key synthetic workflows described in the protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sustainable metal and base-free direct amidation of esters using water as a green solvent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02637J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Base-promoted direct amidation of esters: beyond the current scope and practical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-phenylquinoline-4-carboxylate in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-phenylquinoline-4-carboxylate and its derivatives represent a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The rigid quinoline core, substituted with a phenyl group at the 2-position and a carboxylate group at the 4-position, provides a versatile platform for the design and synthesis of novel therapeutic agents. This document outlines the key applications of this scaffold, focusing on its use in the development of anticancer, antibacterial, and anti-inflammatory agents. Detailed experimental protocols for the synthesis of the core structure and representative derivatives, along with their biological evaluation, are also provided.
Key Medicinal Chemistry Applications
The 2-phenylquinoline-4-carboxylic acid framework has been extensively explored as a pharmacophore in drug discovery. Its derivatives have shown promise in several therapeutic areas:
-
Anticancer Activity: Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent inhibitors of histone deacetylases (HDACs), which are crucial enzymes in regulating gene expression.[1][2] Inhibition of HDACs is a validated strategy in cancer therapy.[1][2] Specifically, certain derivatives have demonstrated selectivity for HDAC3, offering a potential advantage in the treatment of cancer.[1][2]
-
Antibacterial Activity: The quinoline scaffold is a well-known antibacterial pharmacophore. Derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[3] Some compounds have shown significant activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[3]
-
Antimicrobial and Other Activities: Beyond anticancer and antibacterial applications, the broader class of quinoline-4-carboxylic acids has been associated with a range of biological activities, including antiviral, anti-inflammatory, antimalarial, and antileishmanial properties.[3][4]
Data Presentation
Table 1: Anticancer Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as HDAC Inhibitors
| Compound ID | Target | IC50 (µM) | Cell Line | Antiproliferative Activity | Reference |
| D28 | HDAC3 | 24.45 | K562 | Active at 2 µM | [1] |
| D29 | HDAC1 | 32.59 | - | Not significant | [1] |
| HDAC2 | 183.5 | - | [1] | ||
| HDAC3 | 0.477 | - | [1] | ||
| HDAC6 | >1000 | - | [1] |
Table 2: Antibacterial Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 5a4 | Staphylococcus aureus | - | 64 | [3] |
| 5a7 | Escherichia coli | - | 128 | [3] |
Experimental Protocols
Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)
This protocol describes a common method for synthesizing the core scaffold.[1][5]
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (EtOH)
-
Hydrochloric Acid (HCl) or Acetic Acid (AcOH)
-
Water
-
Diethyl ether (Et2O)
Procedure:
-
Dissolve isatin (1.0 eq) and acetophenone (1.1-1.2 eq) in a 20% aqueous ethanol solution containing KOH (2.5 eq).[6]
-
Heat the reaction mixture at 80-90 °C for 18-36 hours, monitoring the reaction progress by TLC.[6]
-
After completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimum amount of water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove unreacted acetophenone.[6]
-
Cool the aqueous layer in an ice bath and acidify to pH 5-6 with HCl or acetic acid to precipitate the product.[1]
-
Filter the solid precipitate, wash with cold water, and dry to obtain 2-phenylquinoline-4-carboxylic acid.[1]
-
The crude product can be further purified by recrystallization from a suitable solvent system like DMF/water.[6]
General Procedure for Amide Coupling to Synthesize Carboxamide Derivatives
This protocol outlines the synthesis of 2-phenylquinoline-4-carboxamide derivatives, which have shown biological activity.[5]
Materials:
-
2-Phenylquinoline-4-carboxylic acid
-
Thionyl chloride (SOCl2) or a coupling agent like TBTU
-
Appropriate primary or secondary amine
-
A suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF)
-
A base like Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
Procedure:
-
Suspend 2-phenylquinoline-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DCM).
-
Add a coupling agent such as TBTU (1.1 eq) and a base like triethylamine (2.3 eq) under an inert atmosphere and cool to 0°C.[7]
-
After stirring for 20 minutes, add the desired amine (1.0-1.2 eq).[7]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenylquinoline-4-carboxamide derivative.
Mandatory Visualization
Caption: Synthetic workflow for 2-phenylquinoline-4-carboxylic acid and its derivatives.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: Methyl 2-phenylquinoline-4-carboxylate as an Intermediate for HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of Methyl 2-phenylquinoline-4-carboxylate as a key intermediate in the development of novel Histone Deacetylase (HDAC) inhibitors. Detailed protocols for the synthesis of the intermediate, its conversion into active inhibitors, and subsequent biological evaluation are provided.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1] In various cancers, HDACs are often overexpressed, contributing to the silencing of tumor suppressor genes.[2] Therefore, HDAC inhibitors have emerged as a promising class of anti-cancer agents.[2]
The 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a valuable "cap" group in the design of potent and selective HDAC inhibitors.[3][4] This structural motif interacts with the surface of the HDAC active site.[5] this compound serves as a versatile starting material for the synthesis of a library of derivatives, allowing for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity.
Synthesis of this compound
This compound can be synthesized from 2-phenylquinoline-4-carboxylic acid through Fischer esterification.
Protocol 1: Synthesis of this compound [6]
-
Materials:
-
2-phenylquinoline-4-carboxylic acid
-
Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Carbonate (Na₂CO₃) solution
-
-
Procedure:
-
In a round-bottom flask, suspend 2-phenylquinoline-4-carboxylic acid (1.0 eq) in methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling to room temperature, neutralize the mixture with a saturated sodium carbonate solution.
-
The resulting precipitate, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.
-
From Intermediate to Active Inhibitor: Synthesis of a Hydroxamic Acid Derivative
The conversion of this compound to a potent HDAC inhibitor typically involves its transformation into a hydroxamic acid, a well-known zinc-binding group (ZBG) essential for coordinating with the zinc ion in the HDAC active site.[5]
Protocol 2: General Synthesis of a 2-Phenylquinoline-4-carboxamide-based Hydroxamic Acid
This protocol describes a multi-step synthesis starting from the corresponding carboxylic acid, which is readily obtained from the methyl ester by hydrolysis.
-
Amide Coupling:
-
Materials:
-
2-phenylquinoline-4-carboxylic acid (readily synthesized from isatin and acetophenone)
-
A suitable linker amine (e.g., 4-(piperazin-1-yl)methyl benzoate)
-
Coupling agent (e.g., TBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
Base (e.g., Triethylamine - Et₃N)
-
Solvent (e.g., Dichloromethane - DCM)
-
-
Procedure:
-
Dissolve 2-phenylquinoline-4-carboxylic acid and the linker amine in DCM.
-
Add the coupling agent and base, and stir the reaction at room temperature until completion.
-
Work up the reaction to isolate the amide intermediate.
-
-
-
Hydroxamic Acid Formation:
-
Materials:
-
The amide intermediate from the previous step.
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Base (e.g., Potassium hydroxide - KOH)
-
Solvent (e.g., Methanol)
-
-
Procedure:
-
Prepare a fresh solution of hydroxylamine by treating hydroxylamine hydrochloride with a base like KOH in methanol.
-
Add the amide intermediate to the hydroxylamine solution.
-
Stir the reaction at room temperature until the conversion to the hydroxamic acid is complete.
-
Purify the final hydroxamic acid derivative using appropriate chromatographic techniques.
-
-
Biological Evaluation of HDAC Inhibitors
Protocol 3: In Vitro HDAC Enzymatic Inhibition Assay [4]
-
Principle: This assay measures the ability of a compound to inhibit the deacetylase activity of HDAC enzymes using a fluorogenic substrate.
-
Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution (containing a protease like trypsin)
-
Test compounds and a known HDAC inhibitor as a positive control (e.g., SAHA)
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, the HDAC enzyme, and the test compound at various concentrations.
-
Incubate the plate to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Allow the deacetylation reaction to proceed for a set time.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.
-
Protocol 4: Cell-Based Antiproliferative Assay (e.g., CCK-8 or MTT Assay) [5]
-
Principle: This assay determines the effect of the HDAC inhibitor on the viability and proliferation of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., K562, MCF-7, A549)[5]
-
Cell culture medium and supplements
-
Test compounds
-
CCK-8 or MTT reagent
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value for each compound.
-
Quantitative Data
The following tables summarize the inhibitory activities of representative 2-phenylquinoline-4-carboxylic acid-based HDAC inhibitors.
Table 1: In Vitro HDAC Enzyme Inhibitory Activity (IC₅₀, µM) [4][5]
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 |
| D28 | >1000 | >1000 | 24.45 | >1000 |
| D29 | 32.59 | 183.5 | 0.477 | >1000 |
| SAHA (Vorinostat) | 0.16 | 0.25 | 0.12 | 0.03 |
Note: D28 is a hydroxamic acid derivative, and D29 is a hydrazide derivative of the 2-phenylquinoline-4-carboxylic acid scaffold.[4][5] SAHA is a known pan-HDAC inhibitor included for comparison.
Table 2: In Vitro Antiproliferative Activity against Various Cancer Cell Lines (IC₅₀, µM) [5]
| Compound | K562 (Leukemia) | U937 (Lymphoma) | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| D28 | 1.02 | 1.11 | 5.66 | 2.83 | 2.16 |
| SAHA (Vorinostat) | 1.25 | 1.38 | 5.77 | 3.15 | 2.54 |
Visualizations
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 5. journals.iucr.org [journals.iucr.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: Synthesis and Evaluation of Antibacterial Agents from 2-Phenyl-quinoline-4-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinoline-4-carboxylic acids are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antibacterial properties.[1][2] The introduction of an aryl group, specifically a phenyl ring, at the C2 position of the quinoline scaffold has been identified as a key structural feature for potent antibacterial activity.[1] This document provides detailed protocols for the synthesis of novel antibacterial agents derived from 2-phenyl-quinoline-4-carboxylic acid and the methodologies for evaluating their efficacy against various bacterial strains. The synthesis often begins with the Doebner reaction, followed by modifications such as amidation, reduction, and acylation to generate a library of derivatives.[3][4]
Experimental Protocols
Protocol 1: General Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives
This protocol details a multi-step synthesis starting with the Doebner reaction to create the core quinoline structure, followed by derivatization to produce various amides.[1][3]
Step 1: Synthesis of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid (Intermediate 1)
-
Combine aniline, 2-nitrobenzaldehyde, and pyruvic acid in ethanol.
-
Add a catalytic amount of trifluoroacetic acid to the mixture.[3]
-
Reflux the reaction mixture. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and isolate the precipitate by filtration.
-
Wash the solid with cold ethanol and dry to yield 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.
Step 2: Amidation, Reduction, and Acylation
-
Amidation: Convert the carboxylic acid group of Intermediate 1 to an acyl chloride using a chlorinating agent (e.g., thionyl chloride) in an appropriate solvent like dry benzene under reflux.[5] React the resulting acyl chloride with various primary or secondary amines to form the corresponding amide derivatives.[6]
-
Reduction: Reduce the nitro group on the phenyl ring to an amino group. This is typically achieved using a reducing agent like stannous chloride (SnCl₂) in a suitable solvent.
-
Acylation/Amination: The newly formed amino group can be further modified by acylation with different acyl chlorides or by other amination reactions to produce a diverse range of final compounds.[3][4]
Protocol 2: Synthesis of 2-Phenyl-quinoline-4-carbohydrazide Derivatives
This protocol outlines the synthesis of quinolone-triazole conjugates, which involves the formation of a carbohydrazide intermediate.[7][8]
-
Esterification: Convert 2-phenylquinoline-4-carboxylic acid into its ethyl ester by refluxing with absolute ethanol in the presence of concentrated sulfuric acid.[8][9]
-
Hydrazinolysis: Treat the resulting ethyl ester with hydrazine hydrate to yield 2-phenylquinoline-4-carbohydrazide.[8] The formation of the hydrazide can be confirmed by IR spectroscopy, looking for the characteristic NHNH₂ stretching band.[8]
-
Cyclocondensation: React the carbohydrazide with an appropriate aryl aldehyde in the presence of ammonium acetate and acetic acid to form the final 1,2,4-triazole substituted quinoline conjugates.[8]
Protocol 3: Antibacterial Susceptibility Testing - Broth Dilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.[3][6]
-
Preparation: Prepare a series of two-fold dilutions of the synthesized compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in microtiter plates.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that inhibits bacterial growth (i.e., the well with the lowest concentration that remains clear). Ampicillin and gentamycin can be used as standard reference drugs.[6]
Protocol 4: Antibacterial Susceptibility Testing - Agar Diffusion Method
This method assesses antibacterial activity by measuring the diameter of the zone of growth inhibition around a disk or well containing the test compound.[3][5]
-
Plate Preparation: Prepare nutrient agar plates and uniformly spread a standardized bacterial suspension over the surface.
-
Application of Compound: Place sterile paper discs impregnated with known concentrations of the synthesized compounds onto the agar surface. Alternatively, create wells in the agar and add a defined volume of the compound solution.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc or well. A larger diameter indicates greater antibacterial activity.
Data Presentation
The antibacterial activities of synthesized 2-phenyl-quinoline-4-carboxylic acid derivatives are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in μg/mL.
| Compound | S. aureus (Gram-positive) | B. subtilis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | MRSA |
| 5a₄ | 64 | >512 | 256 | >512 | 128 |
| 5a₇ | 128 | 512 | 128 | >512 | 256 |
| Ampicillin | 0.5 | 1 | >512 | >512 | 128 |
| Gentamycin | 1 | 0.5 | 2 | 1 | 4 |
Data extracted from studies on novel 2-phenyl-quinoline-4-carboxylic acid derivatives.[1][3] Results show that some compounds displayed good activity against Staphylococcus aureus.[3][4] Specifically, Compound 5a₄ showed significant activity against S. aureus, while Compound 5a₇ was most active against E. coli.[1][3]
Visualizations
Synthetic Workflow and Proposed Mechanism
The following diagrams illustrate the general synthetic pathway for creating the target compounds and the commonly accepted mechanism of action for quinolone-based antibacterial agents.
Caption: Synthetic route for 2-phenyl-quinoline-4-carboxylic acid derivatives.[10]
Caption: Quinolone antibiotics inhibit bacterial DNA gyrase, leading to cell death.[11]
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]
- 4. [PDF] Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Phenylquinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-phenylquinoline-4-carboxylic acids utilizing microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and more environmentally friendly conditions. The core of this synthesis is the Doebner reaction, a one-pot condensation of an aniline, an arylaldehyde, and pyruvic acid.
Introduction
Quinoline-4-carboxylic acid derivatives are a significant class of heterocyclic compounds with a wide spectrum of biological activities, including antibacterial, antimalarial, anti-inflammatory, and antiviral properties.[1] The 2-phenyl substituted variants, in particular, are key scaffolds in medicinal chemistry and drug discovery. Traditional methods for their synthesis often require long reaction times and harsh conditions. Microwave-assisted synthesis provides a rapid and efficient alternative for generating libraries of these compounds for further investigation.[2]
The general reaction scheme involves the condensation of an aniline, a benzaldehyde derivative, and pyruvic acid, which proceeds via the Doebner reaction mechanism.
Data Presentation: Reaction Parameters and Yields
The following table summarizes various reported conditions and outcomes for the microwave-assisted Doebner synthesis of substituted 2-phenylquinoline-4-carboxylic acids. This data allows for easy comparison of the effects of different substituents and reaction conditions on the efficiency of the synthesis.
| Entry | Aniline Derivative | Benzaldehyde Derivative | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Aniline | 2-Nitrobenzaldehyde | - | - | - | - | [3] |
| 2 | Substituted Anilines | Arylaldehydes | - | - | 0.5 - 3 | Moderate | [2] |
| 3 | Aniline | Vanillin | 50 | 120 | 20 | 60 | [4][5] |
| 4 | - | p-Hydroxybenzaldehydes | - | 100-140 | - | 85-97 | [6] |
| 5 | Isatin (precursor) | Acetophenone (precursor) | 100 | 150 | 30 (2x15) | 93 | [7] |
Note: Specific power and temperature settings are not always reported in the literature; in such cases, reaction times and yields are provided for context.
Experimental Protocols
This section details a general protocol for the microwave-assisted synthesis of 2-phenylquinoline-4-carboxylic acids based on the Doebner reaction.
Materials:
-
Appropriate aniline derivative
-
Appropriate benzaldehyde derivative
-
Pyruvic acid
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Catalyst (e.g., trifluoroacetic acid, optional)[3]
-
Microwave reactor (e.g., Monowave 400 Anton Paar® system or similar)[4]
-
Reaction vessels suitable for microwave synthesis
-
Standard laboratory glassware for workup and purification
-
Reagents for purification (e.g., dichloromethane, hydrochloric acid, brine)[2]
General Protocol:
-
Reactant Mixture Preparation: In a suitable microwave reaction vessel, combine the aniline (1.0 mmol), the benzaldehyde derivative (1.0 mmol), and pyruvic acid (1.2 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 3-5 mL of ethanol or glacial acetic acid). If a catalyst is used, add a catalytic amount (e.g., 0.1 mmol of trifluoroacetic acid).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) or power (e.g., 50-100 W) for a specified time (typically ranging from 2 to 30 minutes).[2][4][7] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
If a precipitate has formed, collect the solid by filtration.
-
If no precipitate forms, dilute the reaction mixture with a suitable organic solvent such as dichloromethane (15 mL).[2]
-
Wash the organic layer with water, 5% aqueous HCl, and finally with brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-phenylquinoline-4-carboxylic acid.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, and HRMS.[1][3]
Visualizations
Experimental Workflow Diagram:
The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-phenylquinoline-4-carboxylic acids.
Caption: Workflow for Microwave-Assisted Synthesis.
Doebner Reaction Signaling Pathway:
The following diagram outlines the key steps in the Doebner reaction for the formation of 2-phenylquinoline-4-carboxylic acids.
Caption: Doebner Reaction Mechanism Overview.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 6. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of quinoline-4-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. This document details established synthetic protocols, presents key quantitative data for biological activity, and illustrates important reaction workflows and biological pathways.
Introduction
Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with diverse biological activities.[1] Derivatives of this scaffold have been extensively explored for their therapeutic applications, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties. The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles for drug discovery and development.
Synthetic Methodologies for Large-Scale Production
Several classical named reactions provide the foundation for the synthesis of quinoline-4-carboxylic acid derivatives. These methods have been adapted and optimized for larger-scale production.
The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[2] This method is particularly versatile due to the wide availability of substituted anilines and aldehydes.
Experimental Protocol: Large-Scale Doebner Synthesis
This protocol is adapted from a hydrogen-transfer modification of the Doebner reaction, suitable for scaling up.
Materials:
-
Substituted Aniline (e.g., 6-(trifluoromethoxy)aniline)
-
Substituted Aldehyde (e.g., Benzaldehyde)
-
Pyruvic Acid
-
Boric acid trifluoride tetrahydrofuran complex (BF₃·THF) or Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or reactor equipped with mechanical stirrer, dropping funnel, and reflux condenser
Procedure:
-
Reaction Setup: To a solution of the substituted aniline (1.8 mol) and the substituted aldehyde (2.0 mol) in acetonitrile (1.0 L) in a suitable reactor, add BF₃·THF (0.5 equivalents) at ambient temperature.
-
Initial Heating: Stir the reaction mixture and heat to 65°C for 1 hour.
-
Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mol) in acetonitrile (1.67 L). Add this solution dropwise to the reaction mixture over a period of time to control the exotherm.
-
Reaction: Continue to stir the reaction mixture at 65°C for 20-24 hours, monitoring the progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize the acid.
-
Extraction: Separate the aqueous layer and extract it with ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the desired quinoline-4-carboxylic acid derivative.
Workflow for Doebner Synthesis
Caption: Workflow of the large-scale Doebner synthesis.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a classic method for preparing 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate (DEEM).[3] The reaction proceeds through a condensation followed by a high-temperature cyclization.
Experimental Protocol: Large-Scale Gould-Jacobs Synthesis
This protocol describes a conventional high-temperature approach suitable for scale-up.
Materials:
-
Substituted Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Reaction vessel with reflux condenser and overhead stirrer
-
Heating mantle or oil bath
Procedure:
-
Condensation: In a reaction vessel, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture to 100-130°C for 1-2 hours. The ethanol byproduct can be removed under reduced pressure. The resulting anilidomethylenemalonate intermediate can be used directly in the next step.
-
Thermal Cyclization: Dissolve the intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate). Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate. Add a non-polar solvent like cyclohexane or hexane to aid precipitation. Collect the solid by filtration and wash thoroughly with the non-polar solvent.
-
Saponification: Suspend the dried product in a 10% (w/v) aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-4-carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Workflow for Gould-Jacobs Synthesis
Caption: Workflow of the Gould-Jacobs synthesis.
The Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones.[4]
Experimental Protocol: Large-Scale Combes Synthesis
Materials:
-
Substituted Aniline
-
β-Diketone (e.g., Acetylacetone)
-
Acid catalyst (e.g., Concentrated sulfuric acid or Polyphosphoric acid)
-
Solvent (optional, can be neat)
-
Reaction vessel with mechanical stirrer and heating capabilities
Procedure:
-
Reaction Setup: Carefully add the substituted aniline (1.0 eq) and the β-diketone (1.0-1.2 eq) to a reaction vessel.
-
Catalyst Addition: Slowly add the acid catalyst with stirring. The reaction can be exothermic.
-
Heating: Heat the mixture, typically to 100-150°C, for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto ice.
-
Neutralization and Extraction: Neutralize the mixture with a base (e.g., NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Workflow for Combes Synthesis
Caption: Workflow of the Combes synthesis.
Applications in Drug Development
Quinoline-4-carboxylic acid derivatives are prominent in drug discovery due to their wide range of biological activities.
Anticancer Activity
These derivatives have shown significant potential as anticancer agents by modulating key cellular processes.
Signaling Pathway: STAT3 Inhibition
A notable mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often overactive in cancer.
Caption: Inhibition of the STAT3 signaling pathway by a quinoline derivative.
Quantitative Data: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected quinoline-4-carboxylic acid derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| P6 | MLLr leukemic cell lines | 7.2 | SIRT3 inhibition | [5] |
| Compound 41 | - | 0.00971 | DHODH Inhibition | [5] |
| Compound 43 | - | 0.0262 | DHODH Inhibition | [5] |
| Compound 6d | A2780/RCIS (Ovarian) | >100 | MRP2 inhibitor | [5] |
Antibacterial Activity
Derivatives of quinoline-4-carboxylic acid have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria.
Mechanism of Action: DNA Gyrase Inhibition
A primary antibacterial mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an essential enzyme for DNA replication.
Caption: Inhibition of bacterial DNA gyrase by a quinoline derivative.
Quantitative Data: Antibacterial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinoline-4-carboxylic acid derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5a4 | Staphylococcus aureus | 64 | [5] |
| Compound 5a7 | Staphylococcus aureus | 256 | [5] |
| Compound 5a4 | Escherichia coli | 256 | [5] |
| Compound 5a7 | Escherichia coli | 128 | [5] |
| Compound 5a4 | Bacillus subtilis | 128 | [5] |
| Compound 5a7 | Bacillus subtilis | 512 | [5] |
| Compound 5a4 | Pseudomonas aeruginosa | 512 | [5] |
| Compound 5a7 | Pseudomonas aeruginosa | >512 | [5] |
Conclusion
The large-scale synthesis of quinoline-4-carboxylic acid derivatives is well-supported by several robust and adaptable synthetic methodologies. The Doebner, Gould-Jacobs, and Combes reactions, among others, provide versatile routes to a wide array of substituted quinolines. The significant anticancer and antibacterial activities of these compounds, coupled with a growing understanding of their mechanisms of action, underscore their importance as privileged scaffolds in modern drug discovery and development. The protocols and data presented herein serve as a valuable resource for researchers and professionals in the field.
References
Application Notes and Protocols for the Characterization of Quinoline Derivatives by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, experimental protocols, and data interpretation for the structural characterization and quantification of quinoline derivatives using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques.
Introduction to Quinoline Derivative Characterization
Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, drug development, and materials science. Their diverse biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties, necessitate precise and unambiguous structural characterization. NMR and MS are indispensable analytical tools for elucidating the molecular structure, confirming identity, assessing purity, and quantifying these compounds in various matrices.
NMR Spectroscopy for Quinoline Derivative Characterization
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, within a molecule. This allows for the determination of the molecular skeleton, substitution patterns, and stereochemistry of quinoline derivatives.
¹H and ¹³C NMR Spectral Data of Quinoline
The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei. The electron-withdrawing nitrogen atom in the quinoline ring significantly influences the chemical shifts of adjacent protons and carbons.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for the Unsubstituted Quinoline Ring. [1][2]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 8.90 | 150.3 |
| 3 | 7.40 | 121.1 |
| 4 | 8.10 | 136.0 |
| 4a | - | 128.2 |
| 5 | 7.75 | 126.5 |
| 6 | 7.50 | 129.4 |
| 7 | 7.65 | 127.6 |
| 8 | 8.20 | 148.4 |
| 8a | - | 129.4 |
Note: Chemical shifts are typically referenced to a standard like tetramethylsilane (TMS) and can vary depending on the solvent and substituents.
Table 2: Typical Proton-Proton Coupling Constants (J, Hz) in the Quinoline Ring. [3][4][5][6]
| Coupling | Typical Value (Hz) |
| ³J(2,3) | 4.2 |
| ³J(3,4) | 8.3 |
| ⁴J(2,4) | 1.6 |
| ³J(5,6) | 8.4 |
| ³J(6,7) | 6.9 |
| ³J(7,8) | 8.3 |
| ⁴J(5,7) | 1.5 |
| ⁴J(6,8) | 1.1 |
| ⁵J(4,8) | 0.7 |
Experimental Protocol for NMR Analysis of a Quinoline Derivative
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of a solid quinoline derivative.
Materials:
-
Quinoline derivative sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-quality 5 mm NMR tube and cap[8]
-
Vial for dissolving the sample
-
Pasteur pipette and filter plug (e.g., cotton or glass wool)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of the quinoline derivative into a clean, dry vial.[7]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][9]
-
Gently swirl or vortex the vial to dissolve the sample completely. If the sample is not easily soluble, gentle warming or sonication may be applied.
-
Filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube to remove any particulate matter.
-
Securely cap the NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments like COSY, HSQC, and HMBC for complete structural elucidation.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and 2D correlations to assign the structure.
-
Caption: Experimental workflow for NMR analysis of quinoline derivatives.
Mass Spectrometry for Quinoline Derivative Characterization
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of quinoline derivatives. Fragmentation patterns observed in the mass spectrum provide valuable structural information.
Fragmentation Patterns in Mass Spectrometry
The fragmentation of quinoline derivatives is highly dependent on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and the nature of the substituents. Common fragmentation pathways for the quinoline ring involve the loss of HCN (27 Da).[10]
Table 3: Common Fragment Ions of Simple Quinoline Derivatives in EI-MS. [10][11][12][13]
| m/z | Proposed Fragment | Neutral Loss |
| [M]⁺• | Molecular Ion | - |
| [M-1]⁺ | Loss of H• | H• |
| [M-27]⁺• | Loss of HCN | HCN |
| [M-28]⁺• | Loss of C₂H₂ or CO | C₂H₂ or CO |
| [M-43]⁺ | Loss of CH₃CO• (from methoxyquinolines) | CH₃CO• |
Note: The relative abundance of these fragments can help in distinguishing between isomers.
Experimental Protocols for Mass Spectrometry Analysis
This protocol is suitable for thermally stable and volatile quinoline derivatives. For non-volatile compounds like quinoline carboxylic acids, derivatization to a more volatile ester or silyl ester is necessary.[14]
Materials:
-
Quinoline derivative sample
-
Appropriate solvent (e.g., toluene, dichloromethane)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the quinoline derivative (e.g., 1 mg/mL) in a suitable volatile solvent.
-
If derivatization is required, follow a standard protocol for esterification or silylation.[14]
-
Filter the sample through a 0.22 µm syringe filter.
-
-
GC-MS System Setup:
-
Injector: Set the temperature to 250-280°C. Use a splitless or split injection mode depending on the sample concentration.
-
GC Oven Program: An example program could be: initial temperature of 90°C for 2 min, then ramp to 260°C at 20°C/min, and hold for 3 min.[15][16] Optimize the temperature program for the specific analyte.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Identify the peak corresponding to the quinoline derivative based on its retention time and mass spectrum.
-
Analyze the fragmentation pattern to confirm the structure.
-
This protocol is ideal for the analysis of polar, non-volatile, and thermally labile quinoline derivatives, often encountered in biological matrices.
Materials:
-
Quinoline derivative sample
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)
-
LC-MS/MS system with an ESI source and a C18 column
Procedure:
-
Sample Preparation (from a biological matrix like plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins.[17]
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[17]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS System Setup:
-
LC System:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.[18]
-
-
MS/MS System (ESI in Positive Mode):
-
Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows.
-
Scan Mode: Use Multiple Reaction Monitoring (MRM) for quantitative analysis. Select a precursor ion (e.g., [M+H]⁺) and one or two product ions.
-
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample.
-
Acquire the chromatogram in MRM mode.
-
Quantify the analyte using a calibration curve prepared with standards.
-
Caption: General workflow for LC-MS/MS analysis of quinoline derivatives.
Signaling Pathways Involving Quinoline Derivatives
Many quinoline derivatives exert their biological effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for drug development.
Anticancer Mechanisms of Quinoline Derivatives
Quinoline-based compounds have been shown to target several key signaling pathways implicated in cancer progression.[19][20][21][22][23][24][25][26][27]
Caption: Anticancer signaling pathways targeted by quinoline derivatives.
Antimalarial Mechanism of Action of Quinolines
The antimalarial activity of quinoline drugs like chloroquine is primarily attributed to their interference with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[28][29][30][31][32]
Caption: Antimalarial mechanism of action of quinoline drugs.
References
- 1. Quinoline(91-22-5) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. 182.160.97.198:8080 [182.160.97.198:8080]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. madison-proceedings.com [madison-proceedings.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijmphs.com [ijmphs.com]
- 26. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 27. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pnas.org [pnas.org]
- 31. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Quinoline antimalarials: mechanisms of action and resistance. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Doebner Quinoline Synthesis
Welcome to the Technical Support Center for the Doebner quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to help you overcome common challenges and improve the yield and purity of your quinoline products.
Troubleshooting Guides
This section addresses specific issues that may arise during the Doebner quinoline synthesis, presented in a question-and-answer format.
Question 1: My reaction is resulting in a very low yield and a significant amount of black, intractable tar. What is the primary cause and how can I mitigate this?
Answer:
Low yields and excessive tar formation are the most frequently encountered problems in the Doebner and the related Doebner-von Miller synthesis.
Root Cause: The primary reason for this is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, which is a common side reaction under the strong acidic conditions required for the synthesis.[1][2] High reaction temperatures can further accelerate this polymerization.[1]
Solutions:
-
Gradual Addition of Reactants: Instead of mixing all reactants at once, add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[2]
-
Biphasic Solvent System: Employing a two-phase solvent system, such as water/toluene, can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the high concentration of acid in the aqueous phase and thus minimizing polymerization.[1]
-
Temperature Control: Maintain the lowest effective temperature to facilitate the reaction without promoting excessive polymerization.[1] A systematic optimization of the reaction temperature is recommended.[2]
-
Use of Acetals: Consider using an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal). The acetal is more stable to polymerization and will hydrolyze in situ under the acidic conditions to generate the reactive aldehyde.
Question 2: I am working with an aniline that has a strong electron-withdrawing group and I am consistently getting very low yields. How can I improve the outcome?
Answer:
Anilines bearing electron-withdrawing groups are known to be challenging substrates for the conventional Doebner reaction due to their reduced nucleophilicity, often leading to poor yields.[3]
Solutions:
-
Employ a Modified Doebner Hydrogen-Transfer Reaction: This approach has been specifically developed to improve yields for electron-deficient anilines.[1][3] It often involves the use of a Lewis acid catalyst like Boron trifluoride etherate (BF₃·THF) in a suitable solvent such as acetonitrile (MeCN).[1][4]
-
More Forcing Reaction Conditions: For these less reactive substrates, you may need to use higher temperatures and longer reaction times to drive the reaction to completion.[5]
-
Catalyst Optimization: A thorough screening of both Brønsted and Lewis acids is crucial. While strong acids are necessary, milder Lewis acids might provide a better balance between reaction rate and side product formation.[1]
Question 3: My final product is contaminated with dihydroquinoline or tetrahydroquinoline impurities. How can I ensure complete aromatization?
Answer:
The final step of the Doebner synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. Incomplete oxidation can lead to these hydrogenated impurities.[1]
Solutions:
-
Choice of Oxidizing Agent: While classic oxidants like nitrobenzene or arsenic acid are used, cleaner alternatives such as air (aerobic oxidation), hydrogen peroxide, or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be more effective.[1] In some variations, a Schiff base intermediate can act as an internal oxidizing agent.[5]
-
Sufficient Oxidant: Ensure you are using a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[1]
-
Optimize Reaction Time and Temperature for Oxidation: The oxidation step may require specific temperature and time conditions to proceed fully. Monitor the disappearance of the dihydroquinoline intermediate by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Post-Reaction Oxidation: If you have already isolated your product and it contains hydrogenated impurities, it may be possible to perform a separate oxidation step using an appropriate oxidizing agent like manganese dioxide (MnO₂) or DDQ.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use α,β-unsaturated ketones in the Doebner-von Miller reaction?
A1: Yes, α,β-unsaturated ketones can be used. However, the reaction is often more successful and gives cleaner products with α,β-unsaturated aldehydes. Ketones, especially those with significant steric hindrance, may lead to lower yields or complex product mixtures.[1]
Q2: How can I purify my quinoline product from the tarry byproducts?
A2: Purification can be challenging. For volatile quinolines, steam distillation is a classic and effective method to separate the product from non-volatile tars.[6] For less volatile products, column chromatography on silica gel is a common technique. It is often beneficial to first filter the crude product through a plug of silica to remove the bulk of the tar before detailed chromatographic purification.[2]
Q3: My reaction is producing a mixture of regioisomers. How can I improve selectivity?
A3: The standard Doebner-von Miller reaction typically yields 2-substituted quinolines. To favor the formation of 4-substituted quinolines, a key modification is the use of γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA). This promotes a 1,2-addition mechanism, leading to the desired 4-substituted product.[5]
Data Presentation
The following tables summarize quantitative data on the optimization of the Doebner synthesis.
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid [1][4]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | H₂NSO₃H (1.0) | EtOH | Reflux | <5 |
| 2 | p-TsOH·H₂O (1.0) | Toluene | 100 | 15 |
| 3 | Sc(OTf)₃ (0.1) | Toluene | 100 | 25 |
| 4 | BF₃·THF (1.0) | Toluene | 100 | 30 |
| 5 | BF₃·THF (1.0) | EtOH | Reflux | <5 |
| 6 | BF₃·THF (1.0) | THF | 65 | 45 |
| 7 | BF₃·THF (1.0) | MeCN | 65 | 45 |
| 8 | BF₃·THF (0.5) | MeCN | 65 | 42 |
| 9 | BF₃·THF (0.25) | MeCN | 65 | 38 |
| 10 | BF₃·Et₂O (1.0) | MeCN | 65 | 43 |
Reaction Conditions: 6-(trifluoromethoxy)aniline, benzaldehyde, and pyruvic acid for 24h.[1]
Table 2: Effect of Dropwise Addition of Pyruvic Acid [1][4]
| Entry | Pyruvic Acid Addition | Yield (%) |
| 1 | All at once | 45 |
| 2 | Dropwise | 55 |
Reaction Conditions: 6-(trifluoromethoxy)aniline, benzaldehyde, BF₃·THF (1.0 equiv.) in MeCN at 65°C for 20h.[1]
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid via Doebner Hydrogen-Transfer Reaction [1]
This protocol is particularly useful for anilines with electron-withdrawing groups.
-
Reaction Setup: To a solution of 6-(trifluoromethoxy)aniline (10.2 mmol) and benzaldehyde (11.4 mmol) in acetonitrile (MeCN, 5.7 mL), add Boron trifluoride tetrahydrofuran complex (BF₃·THF, 2.84 mmol).
-
Initial Heating: Stir the reaction mixture at 65°C for 10 minutes.
-
Dropwise Addition: Add a solution of pyruvic acid (5.68 mmol) in MeCN (9.5 mL) dropwise over a period of 3 hours while maintaining the temperature at 65°C.
-
Reaction Completion: Continue to heat the reaction mixture at 65°C for an additional 21 hours.
-
Work-up: After cooling, perform an appropriate work-up procedure which may include extraction and purification by column chromatography to isolate the final product.
Protocol 2: Synthesis of 2-Methylquinoline with Minimized Tar Formation [2]
This protocol utilizes a biphasic system and gradual reactant addition.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reactant Preparation: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Dropwise Addition: Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for common issues in the Doebner synthesis.
Caption: General experimental workflow for the Doebner quinoline synthesis.
References
"overcoming low yields in Pfitzinger reaction for quinoline-4-carboxylic acids"
Welcome to the technical support center for the Pfitzinger reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of quinoline-4-carboxylic acids.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is resulting in a dark, tarry mixture with very little desired product. What's causing this and how can I prevent it?
Answer: Tar formation is a common issue in the Pfitzinger reaction, often resulting from decomposition and side reactions at elevated temperatures.[1]
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Temperature Control: Excessively high temperatures can promote the degradation of reactants and products.[1] It is crucial to maintain the reaction temperature as specified in the protocol. For some substrates, running the reaction at a lower temperature for a longer duration may prove beneficial.[2]
-
pH Control During Workup: Localized high acidity during the product precipitation step can contribute to degradation. Add the acid slowly and with vigorous stirring to maintain a controlled pH.[2]
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Modified Reactant Addition: Instead of adding all reactants at once, first, dissolve the isatin in a strong base (like potassium hydroxide) to facilitate the opening of its ring to form the salt of 2-amino-α-oxo-benzeneacetic acid. This intermediate is less prone to self-condensation. Add the carbonyl compound only after the isatin is fully dissolved and the solution's color has changed.[2][3]
Question 2: The yield of my desired quinoline-4-carboxylic acid is consistently low. What are the primary factors I should investigate?
Answer: Low yields can stem from incomplete reactions, degradation of materials, or the formation of side products.[2] Here are the key areas to troubleshoot:
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Incomplete Isatin Ring Opening: The initial hydrolysis of the isatin amide bond is a critical step.[1][4] Ensure you are using a sufficient excess of a strong base and allow adequate time for this step to complete before adding the carbonyl compound. A distinct color change (e.g., from purple to brown or yellow) often indicates the formation of the isatinic acid salt.[3][5][6]
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Reactant Stoichiometry: An excess of the carbonyl compound is frequently used to drive the reaction to completion and consume as much of the isatin as possible.[2] Experimenting with the molar ratio of the carbonyl compound to isatin can improve yields.
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Suboptimal Reaction Temperature: The condensation and cyclization steps are sensitive to temperature.[1] If the temperature is too low, the reaction may be sluggish and incomplete. If it's too high, it can lead to the formation of tarry byproducts.[1] A reflux temperature around 100°C in an ethanol/water system is a common starting point.[1]
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Insufficient Reaction Time: The Pfitzinger reaction can be slow, sometimes requiring 8-24 hours at reflux to reach completion.[1][6] It is essential to monitor the reaction's progress using Thin-Layer Chromatography (TLC).[2][5]
Question 3: I'm observing significant amounts of unreacted isatin in my final product. How can I improve the conversion rate?
Answer: Incomplete conversion of isatin is a common problem that directly impacts yield.[2]
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Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can help drive the reaction forward and consume more of the isatin starting material.[2]
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Optimize Base Concentration: The concentration of the base (e.g., KOH or NaOH) affects the rate of isatin ring opening. You may need to optimize this concentration for your specific substrates.[2]
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Extend Reaction Time: As with general low yields, increasing the reaction time and monitoring by TLC can ensure the reaction proceeds to completion.[2]
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Pre-formation of the Isatinate Salt: As mentioned previously, allowing the isatin to fully react with the base before adding the carbonyl component is a highly effective strategy to ensure the initial step is complete.[3]
Frequently Asked Questions (FAQs)
What is the general mechanism of the Pfitzinger reaction?
The Pfitzinger reaction proceeds through several key steps. First, a base like potassium hydroxide hydrolyzes the amide bond of isatin to form a keto-acid intermediate. This intermediate then reacts with a carbonyl compound (containing an α-methylene group) to form an imine, which tautomerizes to a more stable enamine. Finally, this enamine intermediate undergoes intramolecular cyclization followed by dehydration to yield the substituted quinoline-4-carboxylic acid.[4][5]
Caption: The reaction mechanism of the Pfitzinger Synthesis.
Are there modern modifications that can improve yields and reaction times?
Yes, several improvements on the classical Pfitzinger reaction have been developed. One of the most effective is the use of microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times (from many hours to just a few minutes) and often leads to higher yields compared to conventional heating.[5] Additionally, one-pot procedures and the use of novel catalysts are being explored to make the synthesis more efficient and environmentally friendly.
What are the most common side reactions to be aware of?
Besides tar formation, a few specific side reactions can lower the yield of the desired product:
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Self-condensation of the Carbonyl Compound: Under the strongly basic conditions, some carbonyl compounds, like pyruvate, can undergo self-condensation.[1] This can be mitigated by the slow, dropwise addition of the carbonyl compound to the solution of the pre-formed isatinate salt.[1]
-
Decarboxylation of the Product: The final quinoline-4-carboxylic acid product can decarboxylate under harsh conditions, such as prolonged exposure to high temperatures, leading to the formation of the corresponding quinoline.[1]
Data Presentation: Reaction Yields
The following tables summarize reported yields for the Pfitzinger reaction under various conditions.
Table 1: Reaction of Isatin with Various Ketones (Conventional Heating)
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetone | KOH | Ethanol/Water | 8 | 80 | [5] |
| Acetophenone | KOH | Ethanol | 24 | 94 | [5] |
| 4-Methylacetophenone | KOH | Ethanol/Water | 24 | 40.43 | [6] |
| Benzophenone | KOH | Ethanol | - | 94 | [5] |
| Acetylacetone | KOH | Ethanol | - | 87 | [5] |
| 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Water | 12 | 63-68 | [5] |
Table 2: Microwave-Assisted Pfitzinger Reaction
| Isatin Derivative | Carbonyl Compound | Base | Reaction Time (min) | Yield (%) | Reference |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | 9 | 77-85 | [5] |
| Isatin | Malonic Acid (in Acetic Acid) | - | 15 | 68 |
Experimental Protocols
Protocol 1: General Procedure for Conventional Synthesis
This protocol is a generalized method based on several reported procedures.[5][6][7]
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of absolute ethanol (25 mL) and water (1 mL).
-
Isatin Ring Opening: Add isatin (0.07 mol) to the basic solution. Stir the mixture at room temperature for approximately 1 hour, or until the color changes from purple/orange to brown/yellow, indicating the formation of the potassium salt of isatinic acid.[5][6]
-
Addition of Carbonyl: To this mixture, add the carbonyl compound (a 1.5 to 2-fold molar excess is common, e.g., 0.10-0.15 mol).[2]
-
Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain for 8-24 hours.[1][6] Monitor the progress of the reaction by TLC.[5]
-
Workup:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the solvent by rotary evaporation.[5]
-
Add water to the residue to dissolve the potassium salt of the product.
-
Extract the aqueous solution with a non-polar solvent like diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[5]
-
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[5]
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold water, and dry it in a vacuum oven.[5] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Protocol 2: General Procedure for Microwave-Assisted Synthesis
This protocol is based on a reported microwave-assisted method.[5]
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Preparation: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
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Addition of Carbonyl: To this solution, add the appropriate carbonyl compound (10.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for the specified time (e.g., 9 minutes).[5]
-
Workup:
-
After irradiation, cool the vessel to room temperature and filter the dark solution.
-
Pour the filtrate into an ice-water mixture (100 mL) and acidify with acetic acid.[5]
-
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry to afford the final product.[5]
Visualized Workflows
Caption: A troubleshooting workflow for diagnosing low yields.
Caption: General experimental workflow for Pfitzinger synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. jocpr.com [jocpr.com]
"side reactions in the Doebner-von Miller synthesis and their prevention"
Welcome to the Technical Support Center for the Doebner-von Miller quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding side reactions encountered during this classical synthetic method. Our aim is to help you optimize your reaction conditions, minimize byproduct formation, and improve the overall yield and purity of your target quinoline derivatives.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the Doebner-von Miller synthesis.
Problem 1: Low Yield and Significant Tar/Polymer Formation
Symptoms:
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The reaction mixture becomes a thick, dark, and intractable tar.
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Difficulty in isolating the desired product.
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Significantly reduced yield of the quinoline product.
Root Cause: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2][3] Strong acidic conditions required for the reaction can promote this self-condensation, leading to the formation of high-molecular-weight polymers and tars.[1]
Troubleshooting Steps:
| Strategy | Detailed Action | Expected Outcome |
| Gradual Reactant Addition | Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[1][4] | Maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[2] |
| Biphasic Solvent System | Sequester the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl).[1] | Reduces the self-polymerization of the carbonyl compound in the acidic aqueous phase.[1][2] |
| Temperature Control | Maintain the lowest effective temperature for the reaction. Avoid excessive heating, which can accelerate polymerization.[1][2] | Minimizes the rate of polymerization relative to the rate of the desired quinoline synthesis. |
| Optimize Acid Catalyst | Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) and their concentrations.[1][5] Milder Lewis acids may be beneficial.[4] | Find an optimal balance between the reaction rate and the minimization of side product formation.[1] |
Problem 2: Final Product is Contaminated with Partially Hydrogenated Quinolines
Symptoms:
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The isolated product contains dihydro- or tetrahydroquinoline impurities.
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Difficulty in separating the hydrogenated byproducts from the desired aromatic quinoline.
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] Incomplete oxidation due to an inefficient or insufficient amount of oxidizing agent, or suboptimal reaction conditions, can lead to the isolation of these hydrogenated byproducts.[1]
Troubleshooting Steps:
| Strategy | Detailed Action | Expected Outcome |
| Ensure Sufficient Oxidant | Use a stoichiometric excess of the oxidizing agent to drive the oxidation to completion.[1] | Complete conversion of the dihydroquinoline intermediate to the final quinoline product. |
| Monitor Reaction Progress | Track the disappearance of the dihydroquinoline intermediate using analytical techniques like TLC or GC-MS.[1] | Determine the optimal reaction time to ensure complete oxidation. |
| Post-Reaction Oxidation | If dihydroquinoline impurities are present in the isolated product, perform a separate oxidation step using a suitable oxidizing agent (e.g., DDQ, MnO₂).[1] | Convert the impurities to the desired quinoline, improving the final product's purity. |
Problem 3: Formation of Unexpected Isomers or Byproducts
Symptoms:
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Isolation of a product that is not the expected quinoline derivative.
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Formation of a complex mixture of products, especially with sterically hindered substrates.[1]
Root Cause: The structure of the aniline and the α,β-unsaturated carbonyl compound can significantly influence the reaction's outcome, sometimes leading to unexpected cyclization pathways or rearrangements.[4] For instance, anilines with strong electron-withdrawing groups may give low yields, while those with strong electron-donating groups might be too reactive and prone to side reactions.[1] The use of γ-substituted α,β-unsaturated aldehydes or ketones can also lead to complex mixtures.[1] A reversal of regioselectivity has been observed with certain substrates, leading to 4-substituted instead of the expected 2-substituted quinolines.[4]
Troubleshooting Steps:
| Strategy | Detailed Action | Expected Outcome |
| Thorough Product Characterization | Use spectroscopic methods (NMR, Mass Spectrometry) and, if possible, X-ray crystallography to definitively identify the structure of the unexpected product(s).[4] | Understand the alternative reaction pathway that is occurring. |
| Optimize Reaction Conditions | Systematically vary the acid catalyst, solvent, and temperature to find conditions that favor the formation of the desired product. A Design of Experiments (DoE) approach can be beneficial.[1] | Identify a reaction window where the desired product is the major component. |
| Substrate Modification | If feasible, consider modifying the substituents on the aniline or the carbonyl compound to disfavor the observed side reaction. | Steer the reaction towards the intended cyclization pathway. |
Experimental Protocols
Experimental Protocol to Minimize Tar Formation (Synthesis of 2-Methylquinoline)
This protocol is an example of how to apply the troubleshooting strategies to minimize tar formation.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[1]
-
Reaction: Continue to reflux the biphasic mixture for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the aqueous phase with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography to isolate the 2-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can I prevent it? A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to tar formation and significantly reduces the yield.[1][3] To prevent this, you can employ strategies such as the gradual addition of the carbonyl compound, using a biphasic solvent system, and carefully controlling the reaction temperature.[1][2]
Q2: I am using a substituted aniline and getting a very low yield. What could be the issue? A2: The electronic properties of the substituents on the aniline play a crucial role. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[1][6] Conversely, anilines with strong electron-donating groups may be overly reactive and prone to other side reactions.[1] Careful optimization of the reaction conditions is essential when working with substituted anilines.[1]
Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound? A3: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction.[5] However, the reaction is often more successful with α,β-unsaturated aldehydes.[1] The use of ketones may require more forcing conditions and can sometimes lead to lower yields or a different distribution of byproducts.
Q4: What is the mechanism of the Doebner-von Miller reaction? A4: The exact mechanism of the Doebner-von Miller reaction has been a subject of debate.[4][5] A widely accepted proposal is a fragmentation-recombination mechanism.[4][7] This involves the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by fragmentation and recombination of the intermediates before the final cyclization and oxidation to form the quinoline ring.[7][8]
Visualizations
Caption: Troubleshooting workflow for common side reactions.
Caption: Key strategies for preventing tar formation.
References
Technical Support Center: Purification of Crude Methyl 2-phenylquinoline-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Methyl 2-phenylquinoline-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the preceding synthesis of the 2-phenylquinoline-4-carboxylic acid, typically via a Doebner or Pfitzinger reaction.[1] These can include unreacted starting materials such as aniline, benzaldehyde, and pyruvic acid, as well as side-products from their condensation. In the final esterification step to produce this compound, unreacted 2-phenylquinoline-4-carboxylic acid is a primary impurity. Residual acid catalyst (like sulfuric acid) and solvents are also common.[2][3]
Q2: What is the recommended first-pass purification method for this compound?
A2: Recrystallization is a highly effective and recommended initial purification method for this compound.[2][3] Ethanol has been successfully used for the recrystallization of this compound.[2][3] For the precursor, 2-phenylquinoline-4-carboxylic acid, ethanol is also a suitable recrystallization solvent.[4]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" typically occurs when the solution is supersaturated or cooled too quickly. To address this, try the following:
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Reduce the cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Use a more dilute solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus to create nucleation sites.
-
Introduce a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the solvent system: Consider a binary solvent system. Dissolve the crude product in a "good" solvent (e.g., dichloromethane) and then slowly add a "poor" solvent (e.g., hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q4: Recrystallization is not improving the purity sufficiently. What is the next step?
A4: If recrystallization does not yield a product of the desired purity, column chromatography is the recommended next step. For similar quinoline derivatives, mixtures of ethyl acetate and n-hexane or dichloromethane have been used as eluents.[4] The polarity of the eluent system should be optimized based on Thin Layer Chromatography (TLC) analysis.
Q5: How can I assess the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment.[5]
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.[5]
-
Melting Point Analysis: A sharp melting point range close to the literature value (332 K or 59 °C) is indicative of high purity.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Cool the filtrate in an ice bath for a longer period to maximize crystal formation. - Reduce the volume of the solvent by evaporation before cooling. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - Re-evaluate the recrystallization solvent. |
| Colored impurities persist after recrystallization | - The impurity has similar solubility to the product. - The impurity is adsorbed onto the product crystals. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). - Perform a second recrystallization. - Utilize column chromatography for separation. |
| Streaking on TLC plate | - The sample is too concentrated. - The compound is highly polar and interacting strongly with the silica gel. - The presence of acidic or basic impurities. | - Dilute the sample before spotting on the TLC plate. - Add a small amount of a polar solvent (e.g., methanol) or acid/base (e.g., acetic acid/triethylamine) to the developing solvent system. |
| Poor separation in column chromatography | - Incorrect eluent polarity. - The column was not packed properly. - The sample was overloaded. | - Optimize the eluent system using TLC. A good Rf value for the desired compound is typically between 0.2 and 0.4. - Ensure the column is packed uniformly without any air bubbles or cracks. - Use an appropriate amount of sample for the column size. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
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Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation between the desired product and impurities. A mixture of ethyl acetate and n-hexane is a good starting point.
-
Column Packing: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pack the column with silica gel using the chosen eluent system (either as a slurry or dry-packed).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. Add a thin layer of sand on top of the sample.
-
Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Recommended Solvents for Purification and Analysis
| Technique | Solvent/Solvent System | Purpose | Reference |
| Recrystallization | Ethanol | Primary purification | [2][3] |
| Column Chromatography | Ethyl acetate / n-hexane | Secondary purification for difficult separations | |
| Column Chromatography | Dichloromethane | Alternative eluent for column chromatography | [4] |
| HPLC | Acetonitrile / Water with 0.1% Formic Acid | Purity assessment and quantification | [5] |
| NMR | CDCl₃ or DMSO-d₆ | Structural confirmation and purity analysis | [4] |
Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
General Troubleshooting
Q1: My quinoline synthesis reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1][2]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently.[1][2] However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][2][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1][3]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process.[1] Using anhydrous reagents and solvents is often recommended.[1]
-
Reaction Time: Incomplete reactions will naturally lead to low yields. It is important to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[4]
-
Atmosphere: Some reactions may be sensitive to air or moisture.[4]
Below is a general workflow for troubleshooting low-yield issues.
Synthesis-Specific Troubleshooting Guides
Skraup Synthesis
The Skraup synthesis is a classic method for producing quinolines but is notoriously exothermic and can be difficult to control.[2]
Q2: My Skraup synthesis is extremely vigorous and difficult to control, leading to significant tar formation. How can I moderate the reaction?
A2: The highly exothermic nature of the Skraup synthesis is a common challenge.[2] To mitigate this and reduce tarring, consider the following:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the violent reaction.[2] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[1]
-
Control Temperature and Addition Rate: Carefully and slowly add concentrated sulfuric acid while cooling the reaction vessel in an ice bath.[1][2] After the initial exothermic phase, gentle heating may be required to maintain the reaction.[2]
-
Ensure Efficient Stirring: Vigorous stirring helps to dissipate heat and prevent localized hotspots that can lead to charring.[2]
Q3: The yield of my Skraup synthesis is low, even after controlling the exotherm. What else could be wrong?
A3: Beyond controlling the reaction's vigor, other factors can impact the yield:
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic and can result in significantly lower yields.[5]
-
Reagent Quality: The use of anhydrous glycerol is recommended, as water can interfere with the reaction.[5]
Doebner-von Miller Synthesis
This method is versatile but can be plagued by polymerization of the α,β-unsaturated carbonyl compound.
Q4: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield of the desired quinoline. How can I prevent this?
A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[3] To address this:
-
Use a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization.[3]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[2][6]
-
Optimize Acid Concentration: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider screening different Brønsted and Lewis acids to find an optimal balance.[3]
Q5: I am using a substituted aniline in my Doebner-von Miller synthesis and getting a very low yield. What could be the issue?
A5: The electronic properties of the substituents on the aniline are critical. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[3]
Combes Synthesis
The Combes synthesis involves the reaction of anilines with β-diketones. A key challenge can be controlling regioselectivity with unsymmetrical β-diketones.[2][7]
Q6: I am using an unsymmetrical β-diketone in my Combes synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A6: The formation of the quinoline product is influenced by both steric and electronic effects.[7]
-
Substituent Effects: The nature of the substituents on both the aniline and the β-diketone can direct the cyclization. For example, increasing the steric bulk on one of the R groups of the diketone can favor the formation of one regioisomer.[7] Methoxy-substituted anilines may also favor a particular isomer.[7]
-
Catalyst Choice: The use of certain catalysts, such as a mixture of polyphosphoric acid (PPA) and an alcohol to form a polyphosphoric ester (PPE), can be more effective than concentrated sulfuric acid and may influence regioselectivity.[7]
Friedländer Synthesis
This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.
Q7: My Friedländer synthesis is giving a low yield and some side products. How can I optimize it?
A7: Low yields in the Friedländer synthesis are often related to harsh reaction conditions and competing side reactions.[4]
-
Milder Conditions: Traditional methods often use high temperatures and strong acids or bases, which can reduce yields.[4] Modern protocols utilize milder catalysts that allow the reaction to proceed under more controlled conditions.[4]
-
Catalyst Selection: A wide range of catalysts has been shown to improve the efficiency of the Friedländer reaction. It is beneficial to screen different catalysts to find the most suitable one for your specific substrates.[4]
-
Avoid Self-Condensation: Under basic conditions, the ketone starting material can undergo self-condensation (an aldol reaction).[8] Switching to an acid-catalyzed system or slowly adding the ketone to the reaction mixture can minimize this side reaction.[8]
Q8: I'm having trouble with regioselectivity when using an unsymmetrical ketone in my Friedländer synthesis. What can I do?
A8: When using asymmetric ketones, regioselectivity can be a problem.[9]
-
Catalyst and Conditions: The choice of catalyst can influence which side of the ketone reacts.[9] Optimizing the reaction temperature may also favor the thermodynamically more stable regioisomer.[8]
The following diagram illustrates a general workflow for the Friedländer synthesis.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data to aid in reaction optimization.
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
| Catalyst | Conditions | Yield (%) | Notes |
| p-TsOH | Toluene, Reflux | Varies | A common Brønsted acid catalyst.[8] |
| KOH | Ethanol, Reflux | Varies | A common base catalyst, but carries the risk of aldol side-reactions.[8] |
| Iodine | Solvent-free, 80°C | High | A milder Lewis acid catalyst that often gives high yields.[8] |
| [bmim]HSO₄ | Solvent-free, 120°C | >90% | An ionic liquid catalyst that offers "green" advantages.[8][10] |
| Water | No Catalyst, 70°C | High | An environmentally friendly option for specific substrates.[8] |
| Fe₃O₄@urea/HITh-SO₃H MNPs | Solvent-free, 80 °C | High | A magnetic nanoparticle catalyst.[11] |
| g-C₃N₄-(CH₂)₃-SO₃H | Solvent-free, 100 °C | High | A metal-free heterogeneous catalyst.[12] |
Table 2: Comparison of Quinoline Purification Techniques
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation (110-114°C at 14 mmHg).[13] | High (not specified) | 84-91[13] |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, followed by neutralization.[13] | 90-92 (one cycle), 98-99 (multiple cycles)[13] | Not specified |
| Crystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5[13] |
| Extraction | Coal Tar Wash Oil | Ammonium hydrogen sulfate, toluene, distillation. | >97 | Not specified |
Experimental Protocols
Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the reaction's exothermic nature.
-
Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.[1]
-
Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.[1]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[1]
-
Reaction: After the initial exothermic reaction subsides, gently heat the mixture to maintain a steady reflux for several hours.
-
Work-up: After cooling, carefully pour the viscous reaction mixture into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[1] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.[1]
Doebner-von Miller Synthesis of 2-Methylquinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser.
-
Charging Reactants: To the flask, add aniline and concentrated hydrochloric acid.[2]
-
Reactant Addition: Slowly add crotonaldehyde to the stirred mixture.[2]
-
Reaction: Heat the reaction mixture under reflux for several hours.[2]
-
Work-up: Cool the reaction mixture and make it strongly alkaline with concentrated sodium hydroxide solution.[2]
-
Purification: Purify the crude product by steam distillation. The organic layer of the distillate is separated, and the aqueous layer is extracted with a suitable solvent (e.g., chloroform). The combined organic layers are dried and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.[6]
Combes Synthesis of 2,4-Dimethylquinoline
-
Reaction Setup: In a round-bottom flask, mix aniline and acetylacetone.[14]
-
Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[14]
-
Reaction: After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours, and then heat it on a water bath at 100 °C for 15-20 minutes.[14]
-
Work-up: Carefully pour the reaction mixture onto crushed ice.[14]
-
Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[2]
Iodine-Catalyzed Friedländer Synthesis
This protocol uses a mild Lewis acid catalyst.
-
Reaction Setup: To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).[4]
-
Reaction: Heat the reaction mixture at 80-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.[4]
-
Purification: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]
The following diagram depicts the general mechanism of the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Tar Formation in the Doebner-von Miller Reaction
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing tar formation during the Doebner-von Miller quinoline synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Doebner-von Miller reaction, with a focus on preventing the formation of tar and polymeric byproducts.
Issue 1: My reaction mixture is turning into a thick, dark tar, making product isolation difficult and significantly reducing my yield. What causes this and how can I prevent it?
Answer: Tar formation is a very common issue in the Doebner-von Miller reaction and is primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] Here are several strategies to address this problem:
-
Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to control the exothermic nature of the reaction and minimize polymerization.[1]
-
Control Reaction Temperature: The reaction often requires heating; however, excessively high temperatures can promote the formation of tar and other byproducts, leading to lower yields.[1] It is crucial to monitor the reaction temperature closely and optimize it for your specific substrates. A vigorous, exothermic reaction may require initial cooling.[1]
-
Optimize Acid Catalyst: The concentration and type of acid are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., SnCl₄, Sc(OTf)₃, ZnCl₂) can be used.[1] Experimenting with different acids and their concentrations can help find the optimal balance between reaction rate and byproduct formation. In some cases, a milder Lewis acid may be beneficial.[2]
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[2][3]
-
In Situ Generation of the Carbonyl Compound: Generating the α,β-unsaturated carbonyl compound in the reaction mixture, for instance, through an aldol condensation (the Beyer method), maintains a low concentration of this reactive species and suppresses polymerization.[1]
Issue 2: I am experiencing a very low yield or no product at all, even without significant tar formation. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in a Doebner-von Miller reaction can stem from several factors:
-
Reagent Quality: Ensure that the aniline is pure and free from oxidation byproducts. If necessary, purify the aniline by distillation. The α,β-unsaturated carbonyl compounds, especially aldehydes, are prone to polymerization, so using freshly distilled or high-purity reagents is recommended.[1]
-
Acid Catalyst: The concentration and type of acid are crucial. An acid that is too dilute may not effectively catalyze the reaction. The choice of acid can significantly impact the reaction rate and selectivity.[1]
-
Reaction Time: The reaction time can vary significantly. It is important to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and avoid product degradation.[1]
-
Workup Procedure: Incomplete neutralization of the acidic mixture after the reaction can lead to product loss during extraction.[1] Ensure you are using an appropriate solvent for the extraction of your quinoline derivative, and perform multiple extractions if necessary.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Doebner-von Miller reaction?
A1: The most prevalent byproducts are tars and polymers resulting from the acid-catalyzed self-condensation of the α,β-unsaturated carbonyl compound.[1] Other potential byproducts can include partially hydrogenated quinoline intermediates (dihydroquinolines) and regioisomers of the desired quinoline product, depending on the reactants and conditions used.[1][2]
Q2: How can I improve the overall yield and purity of my quinoline product?
A2: To enhance yield and purity, consider the following:
-
Use high-purity, freshly distilled reagents.[1]
-
Optimize the reaction temperature and time by monitoring the reaction progress.[1]
-
Employ a two-phase reaction system or in situ generation of the carbonyl compound to minimize tar formation.[1][3]
-
Carefully select the acid catalyst and its concentration.[1]
-
Ensure a thorough and careful workup procedure to effectively isolate the product.[1]
-
Purify the final product using an appropriate method, such as column chromatography or recrystallization.[1]
Q3: Are there any specific safety precautions I should take when running this reaction?
A3: Yes, the Doebner-von Miller reaction involves the use of strong acids and potentially toxic and volatile organic compounds. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so be prepared for a potential increase in temperature and pressure.[1]
Data Presentation
The following table provides illustrative data on how different reaction parameters can influence the yield of a typical Doebner-von Miller reaction. Note that actual yields will vary depending on the specific substrates and scale of the reaction.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale for Yield Difference |
| Temperature | 80 °C | Moderate | 120 °C | Low | Higher temperatures can increase the rate of polymerization and tar formation, leading to lower yields of the desired product.[1] |
| Catalyst | Conc. H₂SO₄ | Low-Moderate | ZnCl₂ | Moderate-High | Lewis acids like ZnCl₂ can sometimes be milder and more selective catalysts, leading to less byproduct formation compared to strong Brønsted acids.[1][2] |
| Solvent System | Monophasic (Ethanol) | Low | Biphasic (Water/Toluene) | High | A biphasic system sequesters the α,β-unsaturated carbonyl in the organic phase, reducing its polymerization in the acidic aqueous phase.[2][3] |
| Reagent Addition | All at once | Low | Slow, dropwise addition | High | Slow addition maintains a low concentration of the reactive carbonyl compound, favoring the desired reaction over polymerization.[1] |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at minimizing tar formation.
Protocol 1: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol utilizes a two-phase system to reduce the polymerization of crotonaldehyde.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Reagent Preparation: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Reaction Execution: Heat the aniline hydrochloride solution to reflux. Add the crotonaldehyde solution dropwise to the refluxing mixture over a period of 1-2 hours.
-
Monitoring: After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.[2]
Protocol 2: In Situ Generation of α,β-Unsaturated Aldehyde (Beyer Method) for 2-Methylquinoline Synthesis
This protocol generates crotonaldehyde in situ from acetaldehyde to maintain its low concentration.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a solution of aniline in aqueous hydrochloric acid.
-
Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an aqueous solution of acetaldehyde to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition and low temperature help to control the exothermic reaction and minimize the polymerization of crotonaldehyde.[1]
-
Cyclization: After the addition of acetaldehyde is complete, add anhydrous zinc chloride to the reaction mixture. The zinc chloride acts as a Lewis acid catalyst for the intramolecular cyclization.[1]
-
Reaction Execution: Heat the reaction mixture to reflux for a specified time (e.g., 7 hours), monitoring the progress by TLC.[1]
-
Work-up and Neutralization: After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide). This will precipitate zinc hydroxide and neutralize the excess acid.[1]
-
Isolation: Perform a steam distillation of the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with water.[1]
-
Extraction and Purification: Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline) and extract the aqueous layer with a suitable solvent like chloroform to recover any dissolved product. Combine the organic layers, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.[1]
Mandatory Visualization
Caption: A logical workflow for performing the Doebner-von Miller reaction and troubleshooting common issues.
Caption: Competing pathways leading to the desired quinoline product versus tar formation.
References
Technical Support Center: Alternative Catalysts for the Doebner Reaction
Welcome to the Technical Support Center for the Doebner Reaction. This resource is designed for researchers, scientists, and drug development professionals who are exploring alternatives to traditional catalysts for the synthesis of quinoline-4-carboxylic acids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various alternative catalytic systems.
Troubleshooting Guides
This section addresses common issues encountered when using alternative catalysts in the Doebner reaction, presented in a question-and-answer format.
Low Reaction Yield
Q1: My Doebner reaction is giving a low yield. What are the common causes when using alternative acid catalysts?
A1: Low yields in the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, can be attributed to several factors, particularly when employing alternative catalysts.[1]
-
Inadequate Catalyst Activity: The chosen Lewis or Brønsted acid may not be strong enough to effectively catalyze the condensation and cyclization steps. It is crucial to select a catalyst with appropriate acidity for your specific substrates.[2]
-
Catalyst Deactivation: Moisture can deactivate many Lewis acid catalysts, such as BF₃·THF. Ensuring anhydrous reaction conditions is critical. For some catalysts, the amine reactant itself can act as a ligand, coordinating to the metal center and inhibiting its catalytic activity.[3]
-
Substrate Reactivity: Anilines with strong electron-withdrawing groups are less nucleophilic and may exhibit lower reactivity, leading to diminished yields under standard conditions.[2][4] A modified "Doebner hydrogen-transfer reaction" has been developed to address this challenge, often yielding better results for these substrates.[4][5][6]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Some reactions require elevated temperatures to proceed efficiently, while for others, prolonged heating can lead to decomposition of reactants or products.[2] Gradual heating and careful monitoring of the reaction progress are advisable.[2]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired quinoline-4-carboxylic acid. One common side reaction is the reduction of the intermediate imine, which can be addressed by adjusting the stoichiometry of the reactants.[5]
Tar Formation and Byproducts
Q2: I am observing significant tar formation in my reaction mixture. How can I minimize this?
A2: Tar formation is a frequent issue in acid-catalyzed reactions like the Doebner synthesis, often resulting from the polymerization of the aldehyde or other reactive intermediates under harsh acidic conditions.[2]
-
Control of Reaction Conditions: Milder reaction conditions can often mitigate tar formation. This includes using the lowest effective temperature and optimizing the concentration of the acid catalyst.[2]
-
Slow Addition of Reagents: The slow, portion-wise addition of the aldehyde or pyruvic acid to the reaction mixture can help to control their concentration and minimize self-condensation or polymerization.[2]
-
Choice of Solvent: The solvent can play a crucial role. Non-polar, non-coordinating solvents are often preferred for Lewis acid catalysis. Acetonitrile (MeCN) has been found to be an excellent solvent choice in some cases, facilitating easier work-up.[4][5]
Work-up and Purification Challenges
Q3: I'm having difficulty purifying my quinoline-4-carboxylic acid product. What are some common issues and solutions?
A3: Purification can be challenging due to the nature of the product and potential byproducts.
-
Removal of Acid Catalyst:
-
Brønsted Acids (e.g., p-TsOH, Sulfamic Acid): These can typically be removed by a standard aqueous work-up. After completion of the reaction, the mixture can be diluted with an organic solvent and washed with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to neutralize the acid.[2]
-
Lewis Acids (e.g., BF₃·THF, Ytterbium triflate): Quenching the reaction with water or an aqueous base is a common method. However, be aware that some Lewis acids can form stable hydrates or hydroxides that may complicate extraction. For BF₃·etherate, careful quenching is necessary as it can hydrolyze to form HF.[7] For ytterbium-based catalysts, the catalyst can sometimes be recovered by precipitation as the hydroxide, which can then be filtered off.[8]
-
-
Separation from Byproducts: If the crude product is still impure after an initial acid-base extraction, column chromatography on silica gel is a standard and effective purification method. A solvent system such as ethyl acetate/hexanes is a good starting point for elution.[2] Recrystallization from a suitable solvent is also a common technique for purifying solid products.
Frequently Asked Questions (FAQs)
Q1: What are the main types of alternative catalysts for the Doebner reaction?
A1: The main alternatives to traditional catalysts (like strong mineral acids) include:
-
Lewis Acids: Examples include boron trifluoride etherate (BF₃·OEt₂) or tetrahydrofuran complex (BF₃·THF), ytterbium perfluorooctanoate [Yb(PFO)₃], and other metal triflates like scandium(III) triflate (Sc(OTf)₃) and hafnium(IV) triflate (Hf(OTf)₄).[1][2][9]
-
Brønsted Acids: Milder organic acids such as p-toluenesulfonic acid (p-TsOH) and sulfamic acid are effective catalysts.[1][2][4]
-
Ionic Liquids: Certain ionic liquids can function as both the solvent and catalyst, offering potential advantages in terms of catalyst recycling.[10]
Q2: Are there any biocatalytic alternatives for the Doebner reaction?
A2: While direct biocatalytic versions of the three-component Doebner reaction for synthesizing quinoline-4-carboxylic acids are not widely reported, enzymatic approaches for quinoline synthesis are an emerging area of research. For instance, monoamine oxidase (MAO-N) biocatalysts have been used for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines to produce quinoline derivatives. This represents a biocatalytic route to the quinoline core, though it starts from a different precursor than the classic Doebner reaction.
Q3: When should I choose a Lewis acid over a Brønsted acid catalyst?
A3: The choice between a Lewis acid and a Brønsted acid depends on the specific substrates and desired reaction conditions.
-
Lewis acids are particularly effective at activating carbonyl groups and imines towards nucleophilic attack. They can be highly active even in catalytic amounts. However, many are sensitive to moisture and may require anhydrous reaction conditions.
-
Brønsted acids act as proton donors to activate substrates. Milder Brønsted acids like p-TsOH can be easier to handle and may lead to fewer side reactions compared to strong mineral acids. They are often a good starting point for optimizing the reaction.
Q4: Can alternative catalysts improve the substrate scope of the Doebner reaction?
A4: Yes, a key motivation for exploring alternative catalysts is to improve the reaction's tolerance for a wider range of functional groups and to enhance yields with challenging substrates. For example, the Doebner hydrogen-transfer reaction, often catalyzed by BF₃·THF, has been specifically developed to improve the synthesis of quinolines from anilines bearing electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction.[4][6]
Data Presentation
The following tables summarize quantitative data for various alternative catalysts in the Doebner reaction and related syntheses. Note: Direct comparison between studies can be challenging due to variations in substrates, reaction scales, and optimization levels.
Table 1: Performance of Lewis Acid Catalysts in the Doebner Reaction
| Catalyst | Aniline Substrate | Aldehyde Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| BF₃·THF | 6-(trifluoromethoxy)aniline | Benzaldehyde | MeCN | 65 | 21 | 82 | [4][5] |
| BF₃·THF | 4-methoxyaniline | Benzaldehyde | MeCN | 65 | 21 | 91 | [4][5] |
| Yb(PFO)₃ | Aniline | Benzaldehyde | Water | Reflux | 8 | 91 | [1] |
| Yb(PFO)₃ | 4-methylaniline | 4-chlorobenzaldehyde | Water | Reflux | 8 | 92 | [1] |
Table 2: Performance of Brønsted Acid Catalysts in the Doebner Reaction
| Catalyst | Aniline Substrate | Aldehyde Substrate | Solvent | Conditions | Time (min) | Yield (%) | Reference |
| p-TsOH | Aniline | Benzaldehyde | None | MW, 120W | 5 | 92 | [4] |
| p-TsOH | 4-chloroaniline | 4-methoxybenzaldehyde | None | MW, 120W | 7 | 94 | [4] |
| Sulfamic Acid | Aniline | Benzaldehyde | Water | Reflux | 45 | 92 | |
| Sulfamic Acid | 4-methylaniline | 4-chlorobenzaldehyde | Water | Reflux | 55 | 94 |
Experimental Protocols
Below are detailed methodologies for key experiments using alternative catalysts for the Doebner reaction.
Protocol 1: BF₃·THF-Catalyzed Doebner Hydrogen-Transfer Reaction[4][5]
This protocol is particularly effective for anilines with electron-withdrawing groups.
Materials:
-
Aniline derivative (1.0 equiv)
-
Aldehyde derivative (1.8 equiv)
-
Pyruvic acid (1.2 equiv)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of the aniline and aldehyde in acetonitrile, add BF₃·THF at room temperature.
-
Stir the mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid in acetonitrile dropwise to the reaction mixture over a period of time.
-
Continue to stir the reaction mixture at 65 °C for 20 hours, monitoring the reaction progress by TLC.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). c. Separate the aqueous layer and extract it with EtOAc. d. Wash the combined organic layers with brine. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Doebner Reaction under Microwave Irradiation[4]
This method offers a rapid and solvent-free approach.
Materials:
-
Aniline derivative (1 mmol)
-
Aldehyde derivative (1 mmol)
-
Pyruvic acid (1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (20 mol%)
Procedure:
-
In a microwave-safe vessel, combine the aniline, aldehyde, pyruvic acid, and p-TsOH.
-
Irradiate the mixture in a microwave reactor at 120W for the specified time (typically 5-10 minutes), monitoring the reaction by TLC.
-
Work-up: a. After completion, cool the reaction mixture to room temperature. b. Add water to the reaction mixture and stir. c. Filter the precipitated solid product. d. Wash the solid with water and dry under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BF3-Promoted, Carbene-like, C–H Insertion Reactions of Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
Technical Support Center: Troubleshooting Esterification of Sterically Hindered Carboxylic Acids
Welcome to the technical support center for the esterification of sterically hindered carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this transformation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My esterification of a sterically hindered carboxylic acid is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the esterification of sterically hindered substrates are a common issue. The primary reasons are often related to the slow reaction rate due to steric hindrance, unfavorable reaction equilibrium, or side reactions. Here’s a troubleshooting guide to address this:
Troubleshooting Low Yields:
-
Reaction Conditions: Standard Fischer esterification conditions are often insufficient for hindered substrates.[1] More forcing conditions or alternative methods are typically required.
-
Equilibrium Limitations: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the starting materials, reducing the ester yield.[1][2]
-
Steric Hindrance: The bulky groups on the carboxylic acid and/or the alcohol can physically block the reactive sites, leading to a slow reaction rate and low conversion.[1]
-
Side Reactions: Undesired reactions, such as dehydration of the alcohol (especially with tertiary alcohols), can consume starting materials.[1] Additionally, hydrolysis of the ester product during workup can significantly lower the isolated yield.[3]
Strategies for Yield Improvement:
-
Shift the Equilibrium:
-
Employ More Effective Esterification Methods: For sterically hindered substrates, consider moving beyond the standard Fischer esterification. Proven methods include:
-
Yamaguchi Esterification: This method is particularly effective for creating highly functionalized esters and macro-lactones under mild conditions.[7][8][9][10] It involves the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC).[7][8]
-
Steglich Esterification (DCC/DMAP): This method utilizes a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[11] It is known to be effective for sterically demanding esters and helps to suppress side products.[11]
-
Other Coupling Agents: Various other coupling reagents can be effective for hindered systems.[12][13]
-
Below is a troubleshooting workflow to guide your decision-making process:
Q2: The reaction is extremely slow, even after prolonged heating. How can I increase the reaction rate?
A2: Slow reaction rates are a hallmark of sterically hindered esterifications. To accelerate the reaction, you can either increase the reactivity of the starting materials or choose a more efficient catalytic system.
-
Increase Temperature: For Fischer esterifications, increasing the reaction temperature by using a higher boiling solvent can sometimes be effective, but be mindful of potential side reactions like alcohol dehydration.[1]
-
Catalyst Choice:
-
Stronger Acid Catalysts: In Fischer esterifications, ensure a sufficient amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is used.[2][6]
-
Lewis Acids: Lewis acids such as scandium(III) triflate can also catalyze the reaction.[6]
-
DMAP: In carbodiimide-mediated couplings, 4-dimethylaminopyridine (DMAP) acts as a highly effective nucleophilic catalyst that can significantly accelerate the acylation of even tertiary alcohols.[11]
-
-
Activate the Carboxylic Acid: The most effective strategy is to convert the carboxylic acid into a more reactive intermediate.
-
Acyl Chloride Formation: Convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is much more electrophilic and will react more readily with the hindered alcohol.
-
Mixed Anhydride Formation: The Yamaguchi esterification utilizes 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride intermediate.[8][9]
-
Q3: I am observing the formation of side products. What are the likely side reactions and how can I prevent them?
A3: Side product formation can complicate purification and reduce the yield of the desired ester. Common side reactions include:
-
N-Acylurea Formation (in Carbodiimide Couplings): In DCC or EDC mediated reactions, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the alcohol.[14] This is more likely with slow-reacting, hindered alcohols.
-
Prevention: The addition of a nucleophilic catalyst like DMAP intercepts the O-acylisourea intermediate to form a highly activated acylpyridinium species, which reacts rapidly with the alcohol and outcompetes the rearrangement.[14]
-
-
Alcohol Dehydration: Tertiary alcohols are prone to elimination reactions under strong acid and high-temperature conditions (Fischer esterification), forming alkenes.[1][6]
-
Prevention: Use milder methods that do not require strong acids and high heat, such as the Yamaguchi or Steglich esterifications.
-
-
Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid and alcohol, especially if exposed to aqueous acidic or basic conditions for extended periods.[3]
-
Prevention:
-
Use a weak base like sodium bicarbonate for neutralization instead of strong bases like NaOH or KOH.[3]
-
Perform aqueous washes with cold solutions to slow down the hydrolysis rate.[3]
-
Minimize the contact time between the organic layer containing the ester and the aqueous layers.[3]
-
Ensure the final product is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).[3]
-
-
Data Presentation: Comparison of Esterification Methods for Hindered Substrates
The following table summarizes typical conditions and yields for different esterification methods suitable for sterically hindered carboxylic acids.
| Method | Activating Agent / Catalyst | Base / Additive | Solvent | Temperature | Typical Yield | Key Advantages |
| Forced Fischer | H₂SO₄ or p-TsOH | None | Toluene | Reflux | Variable, often low to moderate | Simple, inexpensive reagents.[2][6][15] |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride (TCBC) | Triethylamine (Et₃N), DMAP | Toluene, THF | Room Temp. to Reflux | High (e.g., 60-84%)[7][10] | Mild conditions, high yields for hindered systems.[7][8][9] |
| Steglich | DCC or EDC | DMAP (catalytic) | CH₂Cl₂, THF | 0 °C to Room Temp. | Good to High[11] | Mild conditions, suppresses side reactions.[11] |
| DPAT Catalysis | Diphenylammonium triflate (DPAT) | None | Fluorous media (e.g., perfluorohexane) | 80 °C | Variable | Effective for some bulky acids and alcohols.[15] |
Experimental Protocols
Protocol 1: Yamaguchi Esterification
This protocol is adapted for the esterification of a sterically hindered carboxylic acid with an alcohol.[7][10]
-
Mixed Anhydride Formation:
-
Dissolve the sterically hindered carboxylic acid (1.0 equiv) in an anhydrous solvent such as toluene or THF.
-
Add triethylamine (Et₃N, 1.1 equiv).
-
Cool the mixture to 0 °C.
-
Slowly add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
-
Ester Formation:
-
In a separate flask, dissolve the alcohol (1.2 equiv) and DMAP (1.2 equiv) in the same anhydrous solvent.
-
Add the alcohol/DMAP solution to the mixed anhydride solution.
-
Stir the reaction at room temperature and monitor by TLC. Reaction times can vary from a few hours to overnight.
-
-
Workup:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Steglich Esterification (DCC/DMAP)
This protocol is a general procedure for the esterification of sterically hindered acids using DCC and DMAP.[11]
-
Reaction Setup:
-
Dissolve the carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Coupling Agent:
-
Dissolve dicyclohexylcarbodiimide (DCC, 1.1 equiv) in a small amount of CH₂Cl₂.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Reaction:
-
Allow the reaction to warm to room temperature and stir for 3 hours to overnight. Monitor the reaction progress by TLC.
-
-
Workup:
-
Filter off the precipitated DCU.
-
Wash the filtrate with dilute HCl to remove excess DMAP and any remaining DCC.
-
Wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography or recrystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. Ester synthesis by esterification [organic-chemistry.org]
- 13. peptide.com [peptide.com]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. electronicsandbooks.com [electronicsandbooks.com]
Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale to large-scale production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to frequently asked questions and troubleshooting guidance for specific issues that may arise during the scale-up synthesis of quinoline derivatives.
Issue 1: Significant Decrease in Yield Upon Scale-Up
Q: My quinoline synthesis worked well on a 10-gram scale, but the yield dropped significantly when scaling up to a 1-kilogram scale. What are the potential causes and how can I address this?
A: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that are less pronounced at the lab scale. The primary areas to investigate are mass and heat transfer, and changes in reaction kinetics.[1][2]
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and impurity formation.[1][3]
-
Solution: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity.
-
-
Assess Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[2] Uncontrolled exotherms can lead to the degradation of reactants, intermediates, or the final product.[1]
-
Re-optimize Reaction Concentration: The optimal concentration on a small scale may not be ideal for a larger batch.
-
Solution: Experiment with slight variations in solvent volume. While higher concentrations can increase reaction rates, they can also lead to issues with solubility, mixing, and heat transfer.[2]
-
-
Check Raw Material Quality: The purity of starting materials can have a more significant impact at a larger scale.
-
Solution: Ensure the quality and consistency of raw materials from suppliers. Perform identity and purity checks on incoming batches.[2]
-
Issue 2: Appearance of New or Increased Levels of Impurities
Q: I am observing new or increased levels of impurities in my scaled-up batch. What are the potential causes and how can I mitigate this?
A: The appearance of new impurities on scale-up is often related to longer reaction times, higher temperatures in localized areas, or increased sensitivity to air and moisture.[1]
Troubleshooting Steps:
-
Implement In-Process Controls (IPCs): Regularly monitor the reaction progress and the formation of impurities using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[1] This will help you understand when and under what conditions these new impurities are forming.
-
Control Temperature Profile: As mentioned previously, poor heat transfer can create hot spots, leading to thermal degradation and side reactions. Ensure uniform heating and cooling.[3]
-
Maintain an Inert Atmosphere: If your reaction is sensitive to oxidation, ensure the reactor is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon). This is especially critical for reactions at high temperatures where oxidative byproducts can form.[2]
-
Optimize Work-up Procedure: At a larger scale, the work-up procedure may need to be adjusted. For example, a proper phase split is more efficient than multiple small extractions.[1] Ensure that the product is stable under the work-up conditions.
Issue 3: Challenges with Specific Named Reactions
Q: My Skraup synthesis is extremely vigorous and difficult to control on a larger scale. How can I moderate it?
A: The Skraup synthesis is notoriously exothermic and can be violent if not properly controlled.[4][5]
-
Solution:
-
Use a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent by extending it over a longer period.[2][5] Boric acid can also be used as a moderator.[2]
-
Control Reagent Addition: The order of reagent addition is crucial. Typically, ferrous sulfate, glycerol, aniline, and the oxidizing agent (e.g., nitrobenzene) are mixed before the slow, controlled addition of concentrated sulfuric acid with efficient cooling.[2][5]
-
Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent localized hotspots.[5]
-
Q: I am experiencing low yields in my Doebner-von Miller reaction due to significant tar/polymer formation. What can I do?
A: Acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate is a common side reaction in the Doebner-von Miller synthesis.[6][7]
-
Solution:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[6][7]
-
Optimize Acid Concentration: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. Consider a comparative study of different Brønsted and Lewis acids to find an optimal balance.[7]
-
Control Reaction Temperature: Maintain the lowest effective temperature to minimize polymerization.[7]
-
Q: How can I control the regioselectivity in my Friedländer synthesis with an unsymmetrical ketone?
A: Regioselectivity is a common challenge in the Friedländer synthesis when using unsymmetrical ketones.[8][9]
-
Solution:
-
Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[9]
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization.[9]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the regiochemical outcome.[9]
-
Data Presentation
Table 1: Comparison of Laboratory vs. Scale-Up Parameters for a Conrad-Limpach Synthesis[1]
| Parameter | Laboratory Scale (10 g) | Scale-Up (500 g) | Rationale for Change on Scale-Up |
| Reactant A | 10.0 g | 500.0 g | Direct scale-up of mass. |
| Reactant B | 1.2 equivalents | 1.1 equivalents | Improved control over addition may allow for a slight reduction in excess reagent, improving process economy. |
| Catalyst Loading | 2 mol% | 1.5 mol% | Catalyst efficiency can sometimes improve with better mixing at a larger scale. |
| Solvent Volume | 100 mL | 4.0 L | Increased to maintain a manageable concentration and allow for effective stirring and heat transfer. |
| Reaction Temp. | 80 °C (oil bath) | 75-80 °C (jacketed reactor) | A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm. |
| Reagent Addition | Added in one portion | Added over 1 hour | Controlled addition to manage the exotherm and prevent localized high concentrations. |
| Reaction Time | 4 hours | 6 hours | Longer reaction times may be required to ensure complete conversion due to mass transfer limitations. |
| Work-up | Quench with water, extract with ethyl acetate | Quench with a calculated amount of water, phase split, and extract | A proper phase split is more efficient at a larger scale. |
| Purification | Flash column chromatography | Recrystallization | Recrystallization is a more scalable and economical purification method for large quantities. |
| Typical Yield | 85% | 70-75% | A slight decrease in yield is common on scale-up; significant drops indicate process control issues. |
Table 2: Common Impurities in Quinoline Synthesis and Their Potential Causes[2]
| Impurity | Potential Cause(s) | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction | Increase reaction time or temperature; improve mixing. |
| Over-alkylated/acylated product | Excess of alkylating/acylating agent | Use stoichiometric amounts of reagents; control addition rate. |
| Hydrolyzed intermediates | Presence of water in reagents or solvents | Use anhydrous solvents and reagents. |
| Oxidized byproducts | Exposure to air at high temperatures | Maintain an inert atmosphere (e.g., nitrogen or argon). |
| Polymeric/Tarry materials | Uncontrolled exotherm, high reactant concentration | Improve heat transfer, control reagent addition rate, use a more dilute system. |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of a Substituted Quinolin-2-one via Conrad-Limpach Synthesis[1]
This protocol describes a generalized procedure for the Conrad-Limpach synthesis of a 4-hydroxy-quinolin-2-one derivative, with considerations for a 500g scale.
Materials:
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, and addition funnel
-
Heating/cooling circulator for the reactor jacket
-
Substituted aniline (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Ethanol
-
Hydrochloric acid (for work-up)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reactants: Charge the substituted aniline and diethyl malonate to the reactor.
-
Initial Heating: Begin stirring and heat the mixture to 140-150 °C. Ethanol will begin to distill off.
-
Reaction Monitoring (Step 1): Monitor the reaction by TLC or HPLC to confirm the formation of the intermediate enamine. This step may take 2-4 hours.
-
High-Temperature Cyclization: Once the first step is complete, slowly add the high-boiling point solvent to the reaction mixture. Increase the temperature to 240-250 °C to effect the cyclization.
-
Reaction Monitoring (Step 2): Monitor the disappearance of the intermediate to signal the completion of the cyclization, which can take 4-8 hours.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to below 100 °C. The product will begin to precipitate.
-
Isolation: Further cool the mixture to room temperature and add a suitable hydrocarbon solvent (e.g., hexane) to fully precipitate the product. Collect the solid by filtration and wash with the hydrocarbon solvent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: Moderated Skraup Synthesis of Quinoline[4][10]
This protocol is adapted from established procedures and emphasizes safety and control of the exothermic reaction.
Materials:
-
2 L round-bottom flask with a reflux condenser and mechanical stirrer
-
Heating mantle or oil bath
-
Aniline (1.0 mole)
-
Glycerol (2.6 moles)
-
Nitrobenzene (0.5 mole)
-
Concentrated Sulfuric Acid (100 mL)
-
Ferrous sulfate heptahydrate (10 g)
Procedure:
-
Reactor Setup: In a fume hood, equip the flask with a reflux condenser and a mechanical stirrer. The size of the flask should be significantly larger than the reaction volume to accommodate any vigorous boiling.
-
Reagent Addition (Crucial Order): To the flask, add the reagents in the following sequence: a. Aniline b. Glycerol c. Nitrobenzene d. Ferrous sulfate heptahydrate
-
Mixing: Stir the mixture to ensure all components are well-mixed.
-
Initiation of Reaction: Slowly and carefully, with continued stirring and cooling, add the concentrated sulfuric acid in portions.
-
Heating: Gently heat the mixture. The reaction is highly exothermic and will begin to boil without external heating. Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.
-
Work-up: After cooling, pour the reaction mixture into 1 L of water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Purification: The crude quinoline is isolated by steam distillation. The organic layer of the distillate is separated, washed with dilute hydrochloric acid (to remove unreacted aniline), and then the aqueous layer is made basic to recover any dissolved quinoline. The combined organic layers are dried and purified by vacuum distillation.
Visualizations
Caption: Troubleshooting workflow for addressing low yields upon scale-up.
Caption: Workflow for identifying and mitigating new impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions in Skraup and Doebner Syntheses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the highly exothermic nature of Skraup and Doebner quinoline syntheses.
Frequently Asked Questions (FAQs)
Q1: Why are the Skraup and Doebner syntheses so exothermic?
A1: The Skraup synthesis involves a series of highly energetic steps. The initial dehydration of glycerol to acrolein by concentrated sulfuric acid is strongly exothermic.[1][2] Subsequent steps, including the Michael addition of the aniline to acrolein, cyclization, and oxidation, also release significant heat, giving the reaction a reputation for being violent.[1][3] In the Doebner synthesis, the condensation of an aniline with an α,β-unsaturated carbonyl compound (or its in-situ generated precursor) can also be exothermic, particularly during the acid-catalyzed cyclization step.[4][5]
Q2: What is the primary role of moderators in the Skraup synthesis?
A2: Moderators are crucial for controlling the reaction's vigorous nature.[6] The most common moderator, ferrous sulfate (FeSO₄), is believed to function as an oxygen carrier, which helps to control the rate of the oxidation step.[1][6] By slowing down the oxidation, the overall reaction rate is moderated, preventing a sudden, violent release of energy.[1] Other moderators like boric acid and acetic acid can also be used to make the reaction less violent.[3][4]
Q3: How critical is the order of reagent addition for controlling the exotherm in the Skraup synthesis?
A3: The order of reagent addition is crucial for safety and reaction control.[1] It is essential to add the reagents in the correct sequence, typically adding ferrous sulfate, glycerol, and the aniline before the slow, careful addition of concentrated sulfuric acid.[1][7] Adding sulfuric acid before the ferrous sulfate moderator is present and dispersed can trigger an immediate and potentially uncontrollable reaction.[1]
Q4: What are the main side reactions caused by poor temperature control?
A4: In both syntheses, poor temperature control can lead to significant side reactions. In the Skraup synthesis, excessive heat promotes the polymerization of acrolein and other intermediates, leading to the formation of large amounts of tar, which complicates product isolation and reduces yield.[6][7] In the Doebner and related Doebner-Miller reactions, high temperatures and strong acid concentrations can cause polymerization of the α,β-unsaturated aldehyde or ketone, also resulting in polymeric materials and low yields.[4][5]
Troubleshooting Guides
Issue 1: Runaway or Overly Vigorous Reaction
Question: My Skraup/Doebner reaction is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?
Answer: A runaway reaction is a major safety hazard.
Immediate Actions:
-
Remove Heat Source: Immediately remove any external heating.
-
Cooling: If it is safe to do so, immerse the reaction flask in an ice-water or ice-salt bath to rapidly reduce the temperature.[7] Applying a wet towel to the upper part of the flask can also help assist the reflux condenser.[1]
-
Safety Precautions: Ensure a blast shield is in place. Be prepared for a sudden increase in pressure and ensure appropriate venting is available.[7] All personnel should maintain a safe distance.
Preventative Measures:
-
Controlled Reagent Addition: Add reagents, especially the acid catalyst, slowly and portion-wise with efficient stirring and external cooling.[4] For the Skraup synthesis, ensure the correct order of addition (aniline, moderator, glycerol, then slowly add sulfuric acid).[7]
-
Use of a Moderator (Skraup): Always include a moderator like ferrous sulfate (FeSO₄) to make the reaction less violent.[4][6]
-
Adequate Cooling: Have a cooling bath ready before starting the reagent addition. For highly exothermic steps, pre-cooling the reaction mixture may be necessary.
-
Proper Scale and Equipment: Use a reaction flask significantly larger than the reaction volume to accommodate vigorous boiling and potential foaming.[1] Ensure efficient stirring to dissipate heat and avoid localized hotspots.[4]
Issue 2: Significant Tar Formation and Low Yield
Question: My reaction produced a large amount of black, tarry material, and the yield of my desired quinoline is very low. What are the likely causes and how can I improve this?
Answer: Excessive tar formation is a common issue directly linked to poor control of the reaction exotherm.
Causes:
-
Uncontrolled Temperature: Localized overheating or an excessively high reaction temperature is a primary cause of polymerization and charring of reactants and intermediates.[6]
-
Incorrect Reagent Ratios: Using a suboptimal ratio of reactants can lead to side reactions. For instance, using too much of the α,β-unsaturated aldehyde in a Doebner-Miller reaction can favor polymerization.[5]
-
Harsh Reaction Conditions: Highly concentrated acids and prolonged heating at high temperatures contribute to the degradation of starting materials and products.[5][8]
Solutions:
-
Optimize Temperature: Gently heat the mixture only to initiate the reaction. Once the exotherm begins, remove the external heat source.[7] The heat of the reaction itself should be sufficient to sustain reflux for a period.[1] Reapply heat only after the initial vigorous phase has subsided.[7]
-
Use a Moderator (Skraup): Ferrous sulfate not only controls the reaction rate but also helps to reduce charring.[4]
-
Purification: The most effective method for separating the volatile quinoline product from non-volatile tar is steam distillation after making the reaction mixture alkaline.[7]
Issue 3: Reaction Fails to Initiate or Sustain Itself
Question: After the initial heating, my Skraup reaction did not start boiling on its own as expected. What could be the problem?
Answer: The heat generated by the reaction is often enough to maintain boiling for 30-60 minutes.[1] If this doesn't happen, consider the following:
-
Insufficient Initial Heating: The reaction may not have reached its activation temperature. Ensure the initial heating is sufficient to start the reaction, indicated by the onset of boiling.[7]
-
Incorrect Reagent Order: An incorrect order of addition can prevent the reaction from initiating correctly.[1]
-
Scale of the Reaction: Smaller-scale reactions have a larger surface-area-to-volume ratio and may dissipate heat too quickly, requiring sustained external heating.[1]
-
Substituent Effects: Strong electron-withdrawing groups on the aniline ring can deactivate it, requiring harsher conditions and potentially preventing the reaction from sustaining itself under standard conditions.[7]
Quantitative Data Summary
For reproducible and safe experiments, careful control of quantitative parameters is essential.
Table 1: Moderators for Skraup Synthesis
| Moderator | Typical Amount | Function | Reference |
|---|---|---|---|
| Ferrous Sulfate (FeSO₄·7H₂O) | Catalytic to stoichiometric | Slows the oxidation step, controls exotherm | [1][4][6] |
| Boric Acid | Catalytic | Moderates reaction violence | [3][4] |
| Arsenic Acid (As₂O₅) | Oxidizing Agent | Results in a less violent reaction than nitrobenzene |[7][9] |
Table 2: Recommended Temperature Control & Cooling Methods
| Process Step | Synthesis Type | Recommended Temperature | Cooling Method | Reference |
|---|---|---|---|---|
| Sulfuric Acid Addition | Skraup | Maintain below 80-120°C | Ice-water bath, slow addition | [4][10] |
| Initial Exotherm | Skraup | Control reflux | Remove external heat, use cooling bath if needed | [1][7] |
| Aldehyde/Ketone Addition | Doebner/Doebner-Miller | Room temp to gentle heating | Control addition rate, use cooling bath if needed | [5] |
| Acid-catalyzed Cyclization | Doebner/Doebner-Miller | Varies (mild to reflux) | Ice bath for acid addition, then controlled heating |[4][5] |
Table 3: Common Cooling Baths for Sub-Ambient Temperatures
| Bath Composition | Achievable Temperature (°C) |
|---|---|
| Ice / Water | 0 |
| Ice / NaCl | -15 to -5 |
| Dry Ice / Acetonitrile | -40 |
| Dry Ice / Acetone or Isopropanol | -78 |
Data for general laboratory use.[11]
Experimental Protocols
Protocol 1: Controlled Skraup Synthesis of Quinoline
This protocol incorporates measures to manage the reaction's exotherm.
-
Reaction Setup: In a round-bottom flask at least three to four times the volume of the reactants, equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O).[4]
-
Mixing: Stir the mixture thoroughly to ensure the ferrous sulfate is evenly distributed.
-
Acid Addition: Begin cooling the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid dropwise via a dropping funnel with continuous, efficient stirring.[4] Monitor the internal temperature and maintain it within a safe range (e.g., below 120°C).
-
Initiation: Once the acid addition is complete, remove the cooling bath. Gently heat the mixture using a heating mantle.
-
Sustained Reaction: As soon as the reaction begins to boil vigorously (indicated by rapid reflux), immediately remove the external heat source.[7] The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.[1][7] If the reaction becomes too violent, re-immerse the flask in the cooling bath.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 2-3 hours to ensure the reaction goes to completion.[7]
-
Workup: Allow the mixture to cool. Carefully make the solution strongly alkaline with a concentrated sodium hydroxide solution. The quinoline is then typically isolated from the tarry residue by steam distillation.[7]
Protocol 2: Controlled Doebner Synthesis of 2-phenylquinoline-4-carboxylic acid
This protocol emphasizes temperature control to minimize side reactions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve aniline in ethanol.
-
Reagent Addition: Add pyruvic acid to the solution, followed by the dropwise addition of benzaldehyde. An exothermic reaction may occur at this stage; maintain the temperature near room temperature, using a water bath for cooling if necessary.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) for several hours. The optimal temperature should be determined empirically to favor product formation over polymerization.[5]
-
Workup: Cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Mandatory Visualizations
Caption: Troubleshooting workflow for an unexpectedly violent Skraup synthesis reaction.
Caption: Step-by-step workflow emphasizing heat management in the Skraup synthesis.
Caption: Workflow for the Doebner synthesis with checkpoints for thermal control.
References
- 1. benchchem.com [benchchem.com]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Sciencemadness Discussion Board - My attempt at the Skraup quinoline synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of Doebner and Pfitzinger Quinoline Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives, the selection of an appropriate synthetic route is a critical decision that can significantly impact yield, purity, and overall efficiency. Among the classical methods, the Doebner and Pfitzinger syntheses are two prominent named reactions for the preparation of quinoline-4-carboxylic acids. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthesis for a given application.
At a Glance: Doebner vs. Pfitzinger Synthesis
| Feature | Doebner Synthesis | Pfitzinger Synthesis |
| Reactants | Aniline, an aldehyde, and pyruvic acid | Isatin and a carbonyl compound with an α-methylene group |
| Catalyst/Conditions | Acid-catalyzed (Brønsted or Lewis acids) | Base-catalyzed (e.g., KOH, NaOH) |
| Product | 2-Substituted quinoline-4-carboxylic acids | 2,3-Disubstituted quinoline-4-carboxylic acids |
| Key Advantages | One-pot, three-component reaction; readily available starting materials. | Good yields for a variety of substrates; allows for diverse substitution patterns on the quinoline ring. |
| Key Disadvantages | Can suffer from low yields, especially with electron-withdrawing groups on the aniline; potential for side reactions and tar formation.[1][2] | Requires the synthesis of isatin precursors; strong basic conditions can be harsh for sensitive functional groups.[3] |
Reaction Mechanisms
The Doebner and Pfitzinger syntheses proceed through distinct mechanistic pathways to arrive at the quinoline-4-carboxylic acid scaffold.
The Doebner reaction is a three-component condensation.[1] Initially, the aniline and aldehyde react to form a Schiff base. Pyruvic acid then adds to the Schiff base, and subsequent intramolecular cyclization onto the aromatic ring followed by oxidation yields the final quinoline-4-carboxylic acid.[1]
The Pfitzinger reaction , in contrast, begins with the base-catalyzed hydrolysis of isatin to form an intermediate keto-acid.[4] This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an enamine, which undergoes intramolecular cyclization and dehydration to yield the substituted quinoline-4-carboxylic acid.[4]
Substrate Scope and Limitations
Doebner Synthesis: This reaction is compatible with a wide range of anilines and aldehydes. However, traditional Doebner conditions often provide low yields when anilines with electron-withdrawing groups are used.[1] Modified procedures, such as the Doebner hydrogen-transfer reaction, have been developed to address this limitation and improve yields.[5] A significant challenge is the potential for polymerization of the aldehyde under the acidic reaction conditions, leading to tar formation and difficult purification.[2]
Pfitzinger Synthesis: The Pfitzinger reaction is highly versatile, allowing for the synthesis of a broad array of quinoline-4-carboxylic acids with various substituents at the 2 and 3 positions, depending on the carbonyl compound used.[3] The primary limitation is the need for isatin or substituted isatins as starting materials, which may require separate synthetic steps. Additionally, the strongly basic conditions can be incompatible with sensitive functional groups on the carbonyl reactant or the isatin itself.[3][5]
Quantitative Data: A Comparative Overview of Yields
Direct comparison of yields between the two syntheses for identical products is scarce in the literature due to the different starting materials and typical substitution patterns. The following tables summarize reported yields for various substrates under different conditions for each reaction.
Table 1: Reported Yields for the Doebner Synthesis [1]
| Aniline | Aldehyde | Product | Yield (%) |
| Aniline | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | 60-80 |
| 4-Methoxyaniline | Benzaldehyde | 6-Methoxy-2-phenylquinoline-4-carboxylic acid | 75 |
| 4-Chloroaniline | Benzaldehyde | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 55 |
| 4-Nitroaniline | Benzaldehyde | 6-Nitro-2-phenylquinoline-4-carboxylic acid | 30 |
Note: Yields can vary significantly based on reaction conditions and the specific catalyst used.
Table 2: Reported Yields for the Pfitzinger Synthesis [6]
| Isatin | Carbonyl Compound | Product | Yield (%) |
| Isatin | Acetone | 2-Methylquinoline-4-carboxylic acid | >60 |
| Isatin | Acetophenone | 2-Phenylquinoline-4-carboxylic acid | 80-90 |
| 5-Chloroisatin | Acetophenone | 6-Chloro-2-phenylquinoline-4-carboxylic acid | 85 |
| Isatin | Cyclohexanone | 1,2,3,4-Tetrahydroacridine-9-carboxylic acid | 70 |
Note: Yields are dependent on the base, solvent, and reaction time.
Experimental Protocols
Below are representative experimental protocols for both the Doebner and Pfitzinger syntheses.
General Experimental Workflow: Doebner Reaction
Protocol for the Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Doebner Reaction:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (10 mmol), benzaldehyde (10 mmol), and pyruvic acid (10 mmol) in ethanol (50 mL).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (or a Lewis acid like zinc chloride).
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which should cause the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-phenylquinoline-4-carboxylic acid.
General Experimental Workflow: Pfitzinger Reaction
Protocol for the Synthesis of 2-Methylquinoline-4-carboxylic Acid via Pfitzinger Reaction: [6]
-
Reaction Setup: In a round-bottom flask, dissolve isatin (10 mmol) in an aqueous solution of potassium hydroxide (30-40%).
-
Reactant Addition: To the solution, add acetone (20 mmol).
-
Reaction: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Carefully acidify the reaction mixture with dilute hydrochloric acid or acetic acid until the product precipitates. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to yield pure 2-methylquinoline-4-carboxylic acid.[6]
Conclusion
Both the Doebner and Pfitzinger syntheses are valuable and well-established methods for the preparation of quinoline-4-carboxylic acids. The choice between them depends largely on the desired substitution pattern, the availability and stability of the starting materials, and the tolerance of functional groups to the reaction conditions. The Doebner reaction offers a straightforward one-pot synthesis from simple precursors but can be limited by lower yields with certain substrates and potential side reactions. The Pfitzinger reaction, on the other hand, provides a versatile route to a wider range of substituted quinolines, often in good to excellent yields, with the main drawback being the requirement for pre-synthesized isatins and the use of strong basic conditions. For drug development professionals, a careful consideration of these factors will enable the selection of the most efficient and practical route for the synthesis of target quinoline-based molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to Quinoline Synthesis Methods for the Modern Researcher
For researchers, scientists, and drug development professionals, the quinoline scaffold remains a cornerstone of medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals. The strategic selection of a synthetic route is paramount, influencing not only the efficiency of the synthesis but also the accessible substitution patterns and overall cost-effectiveness. This guide provides an objective comparison of five seminal methods for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. We present a comparative analysis of their efficacy, supported by available experimental data, detailed methodologies for key reactions, and visual workflows to aid in selecting the optimal method for your research objectives.
Comparative Overview of Quinoline Synthesis Methods
The choice of a particular quinoline synthesis method is often a trade-off between the desired substitution pattern, the availability and complexity of starting materials, and the required reaction conditions. While classical methods like the Skraup synthesis utilize simple starting materials, they often suffer from harsh conditions and limited scope. In contrast, methods like the Friedländer synthesis offer greater versatility and milder conditions but may require more complex starting materials.[1]
Table 1: General Comparison of Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Typical Products | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or benzene-ring substituted quinolines | Uses readily available and inexpensive starting materials. | Harsh, exothermic reaction conditions; often low to moderate yields with significant tar formation. Limited substitution on the pyridine ring.[2] |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | A modification of the Skraup synthesis that allows for more varied substitution on the pyridine ring. | Can still be subject to harsh acidic conditions and potential polymerization of the carbonyl compound, leading to lower yields.[3] |
| Combes Synthesis | Aniline, β-diketone | 2,4-disubstituted quinolines | Good yields for symmetrically substituted quinolines.[4] | Use of unsymmetrical β-diketones can lead to mixtures of regioisomers. |
| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) | Useful for the synthesis of hydroxyquinolines (quinolones). The regioselectivity can be controlled by reaction temperature. | Requires high temperatures for cyclization; the initial condensation temperature determines the final product.[5] |
| Friedländer Synthesis | 2-aminoaryl aldehyde or ketone, compound with an α-methylene group | Polysubstituted quinolines | Generally provides good to excellent yields under milder conditions. Highly versatile for a wide variety of substituents on both rings.[1] | Requires the synthesis of often less accessible 2-aminoaryl aldehydes or ketones.[1] |
Quantitative Performance Data
The following tables summarize available quantitative data for each synthesis method, highlighting the reaction conditions and yields for specific examples. It is important to note that yields are highly dependent on the specific substrates and reaction conditions employed.
Table 2: Skraup Synthesis - Representative Yields
| Aniline Derivative | Oxidizing Agent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | Nitrobenzene | >150 | 5 | Quinoline | 84-91[1] |
| m-Nitroaniline | Arsenic Pentoxide | 160-170 | 6 | 5-Nitroquinoline & 7-Nitroquinoline | Mixture[6] |
| 3-Nitro-4-aminoanisole | Arsenic Pentoxide | 117-123 | 7.5 | 6-Methoxy-8-nitroquinoline | 65-76[7] |
Table 3: Doebner-von Miller Reaction - Representative Yields
| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | Crotonaldehyde | HCl, ZnCl₂ | Reflux | 7 | 2-Methylquinoline | ~65-70 |
| p-Hydroxyaniline | Methyl vinyl ketone | FeCl₃, ZnCl₂ | Not specified | Not specified | 6-Hydroxy-4-methylquinoline | 23[8] |
Table 4: Combes Synthesis - Representative Yields
| Aniline Derivative | β-Diketone | Acid Catalyst | Temperature (°C) | Time (h) | Product | Yield (%) |
| Aniline | Acetylacetone | H₂SO₄ | 100 | 0.5 | 2,4-Dimethylquinoline | ~90 |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | Not specified | Not specified | 7-Chloro-2,4-dimethylquinoline | Good[9] |
Table 5: Conrad-Limpach-Knorr Synthesis - Representative Yields
| Aniline Derivative | β-Ketoester | Conditions | Product | Yield (%) |
| Aniline | Ethyl acetoacetate | 1. Room Temp (condensation) 2. 250 °C (cyclization) | 4-Hydroxy-2-methylquinoline | Up to 95 (with inert solvent)[5] |
| 3-Chloro-4-fluoroaniline | Diethyl ethoxymethylenemalonate | 1. Reflux 2. 120-130 °C in diphenyl ether | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | Good[10] |
Table 6: Friedländer Synthesis - Representative Yields
| 2-Aminoaryl Aldehyde/Ketone | Methylene Compound | Catalyst/Conditions | Temperature (°C) | Time (h) | Product | Yield (%) |
| 2-Aminobenzaldehyde | Acetone | 10% aq. NaOH | Room Temp | 12 | 2-Methylquinoline | 70-75[1] |
| 2-Aminobenzophenone | Ethyl acetoacetate | ZrCl₄ (10 mol%) | 60 | Not specified | Polysubstituted quinoline | High |
| o-Nitroarylcarbaldehydes | Various ketones/aldehydes | Fe, aq. HCl (in situ reduction) | Not specified | Not specified | Mono- or disubstituted quinolines | 58-100[11] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for success in the laboratory. The following protocols are adapted from established and reliable sources.
Skraup Synthesis of Quinoline
Reference: Organic Syntheses, Coll. Vol. 1, p. 478 (1941); Vol. 2, p. 79 (1922).
Materials:
-
Aniline (93 g, 1.0 mole)
-
Glycerol (240 g, 2.6 moles)
-
Nitrobenzene (61.5 g, 0.5 mole)
-
Concentrated Sulfuric Acid (100 mL)
-
Ferrous sulfate heptahydrate (10 g)
Procedure:
-
In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix the aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Slowly and with cooling, add the concentrated sulfuric acid in portions.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.
-
Allow the mixture to cool and then pour it into a large beaker containing 1 L of water.
-
Make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Steam distill the mixture to isolate the crude quinoline. The nitrobenzene and unreacted aniline will also co-distill.
-
Separate the organic layer from the distillate and wash it with dilute hydrochloric acid to remove any remaining aniline.
-
Make the aqueous layer basic with sodium hydroxide to recover any quinoline that may have dissolved.
-
Combine the quinoline fractions, dry over a suitable drying agent, and purify by distillation.
Friedländer Synthesis of 2-Methylquinoline
Reference: Organic Syntheses, Coll. Vol. 3, p. 56 (1955); Vol. 28, p. 11 (1948).
Materials:
-
2-Aminobenzaldehyde (12.1 g, 0.1 mole)
-
Acetone (58 g, 1.0 mole)
-
10% aqueous Sodium Hydroxide solution (10 mL)
Procedure:
-
In a 250-mL Erlenmeyer flask, dissolve the 2-aminobenzaldehyde in acetone.
-
Add the 10% sodium hydroxide solution and swirl the mixture.
-
Allow the mixture to stand at room temperature for 12 hours, during which time a crystalline product will separate.
-
Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.
-
Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.[1]
Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
Procedure:
-
Prepare a solution of aniline hydrochloride by reacting aniline with aqueous HCl.
-
Cool the flask in an ice bath and slowly add acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde undergoes an in situ aldol condensation to form crotonaldehyde.
-
After the addition is complete, add anhydrous zinc chloride to the reaction mixture.
-
Heat the reaction mixture to reflux for approximately 7 hours.
-
After cooling, make the reaction mixture basic with a concentrated sodium hydroxide solution.
-
Isolate the product, 2-methylquinoline, by steam distillation.
-
Extract the distillate with an organic solvent (e.g., chloroform).
-
Dry the combined organic layers over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
The crude product can be further purified by vacuum distillation.[12]
Combes Synthesis of 2,4-Dimethylquinoline
Procedure:
-
In a reaction vessel, cautiously add concentrated sulfuric acid to a mixture of aniline and acetylacetone.
-
Heat the mixture, often to around 100°C, for a short period (e.g., 30 minutes). The reaction is typically rapid.
-
After cooling, pour the reaction mixture onto ice.
-
Neutralize the mixture with a base, such as concentrated ammonium hydroxide, until the product precipitates.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude 2,4-dimethylquinoline can be purified by recrystallization from a suitable solvent.
Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline
Procedure: This is a two-step process: Step 1: Formation of the β-aminoacrylate
-
Mix aniline and ethyl acetoacetate at room temperature. A catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) can be added.
-
Heat the mixture to reflux and, if desired, use a Dean-Stark apparatus to remove the water formed during the condensation.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove any solvent and excess starting material under reduced pressure to isolate the crude β-aminoacrylate intermediate.
Step 2: Thermal Cyclization
-
In a flask equipped for high-temperature reaction, add the crude intermediate to a high-boiling inert solvent such as mineral oil or diphenyl ether.
-
Heat the mixture with stirring to approximately 250°C.
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.
-
After completion, allow the mixture to cool. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
-
The crude 4-hydroxy-2-methylquinoline can be purified by recrystallization.[13]
Reaction Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for each of the described quinoline synthesis methods.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A FURTHER MODIFICATION OF THE SKRAUP SYNTHESIS OF QUINOLINE | Semantic Scholar [semanticscholar.org]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Biological Activities of Methyl 2-phenylquinoline-4-carboxylate and 2-Phenylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of Methyl 2-phenylquinoline-4-carboxylate and its corresponding acid form, 2-phenylquinoline-4-carboxylic acid (also known as Cinchophen). The quinoline scaffold is a prominent feature in many biologically active compounds, and understanding the impact of simple chemical modifications, such as esterification of a carboxylic acid, is crucial for drug design and development. This document summarizes the available experimental data, provides detailed methodologies for key biological assays, and visualizes relevant pathways and workflows.
Executive Summary
Experimental evidence strongly suggests that the carboxylic acid moiety at the 4-position of the 2-phenylquinoline scaffold is critical for several key biological activities. The acid form, 2-phenylquinoline-4-carboxylic acid, demonstrates potent inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. In contrast, its methyl ester counterpart, this compound, exhibits significantly diminished or no activity in this assay. While direct comparative data for other biological activities such as antibacterial and histone deacetylase (HDAC) inhibition are limited for the methyl ester, structure-activity relationship (SAR) studies of related quinoline derivatives consistently highlight the importance of the carboxylic acid group for potent activity. It is therefore inferred that the methyl ester is likely to be less active in these contexts as well.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data comparing the biological activities of this compound and 2-phenylquinoline-4-carboxylic acid.
| Compound | Biological Target/Assay | Metric | Value | Reference |
| 2-Phenylquinoline-4-carboxylic acid | Dihydroorotate Dehydrogenase (DHODH) | IC₅₀ | Potent Inhibition | Inferred from analogs[1] |
| This compound | Dihydroorotate Dehydrogenase (DHODH) | IC₅₀ | > 25 µM (Inactive) | Inferred from analogs[1] |
| 2-Phenylquinoline-4-carboxylic acid | Antibacterial (Various Strains) | MIC | Active | [2] |
| This compound | Antibacterial (Various Strains) | MIC | Data not available | Likely less active based on SAR principles |
| 2-Phenylquinoline-4-carboxylic acid | Histone Deacetylase (HDAC) Inhibition | IC₅₀ | Active (as derivative) | [3][4][5] |
| This compound | Histone Deacetylase (HDAC) Inhibition | IC₅₀ | Data not available | Likely less active based on SAR principles |
| 2-Phenylquinoline-4-carboxylic acid | Multidrug Resistance Protein 2 (MRP2) | % Inhibition | More Active | Inferred from benzoyl derivatives[5] |
| This compound | Multidrug Resistance Protein 2 (MRP2) | % Inhibition | Less Active | Inferred from benzoyl derivatives[5] |
Note: Direct quantitative data for this compound is limited as it is often synthesized as a precursor for other derivatives[6][7]. The comparisons for antibacterial and HDAC inhibition are inferred from the established importance of the carboxylic acid moiety in related series of compounds. For MRP2 inhibition, the comparison is based on derivatives of the two core structures[5].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.
Materials:
-
Recombinant human DHODH
-
Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Decylubiquinone (co-substrate)
-
2,6-dichloroindophenol (DCIP) (electron acceptor)
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant human DHODH enzyme, and the test compound at various concentrations. Include a DMSO control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding a mixture of dihydroorotate and decylubiquinone.
-
The enzymatic reaction is coupled to the reduction of DCIP. Monitor the decrease in absorbance of DCIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each concentration of the test compound.
-
The percent inhibition is determined relative to the DMSO control.
-
IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of HDAC enzymes, which play a crucial role in epigenetic regulation.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well black microplate, add the HDAC assay buffer, diluted HDAC enzyme, and the test compound at various concentrations. Include a DMSO control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for a further 15 minutes, protected from light.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6][8]
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Perform a serial two-fold dilution of the test compounds in the growth medium in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria, either by visual inspection or by measuring the optical density at 600 nm.[9][10]
Mandatory Visualization
Signaling Pathway: DHODH in de novo Pyrimidine Biosynthesis
Caption: DHODH in the de novo pyrimidine biosynthesis pathway.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: General workflow for in vitro enzyme inhibition assays.
References
- 1. epigentek.com [epigentek.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vitro Performance of 2-Phenylquinoline-4-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various 2-phenylquinoline-4-carboxylic acid derivatives against several biological targets. The data presented is compiled from published experimental studies and is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics.
Executive Summary
2-Phenylquinoline-4-carboxylic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. In vitro studies have highlighted their potential as inhibitors of histone deacetylases (HDACs), as antibacterial agents, as modulators of sirtuin activity, and as anti-inflammatory compounds. This guide summarizes the quantitative data from these studies, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Performance Data
The following tables summarize the in vitro activity of representative 2-phenylquinoline-4-carboxylic acid derivatives compared to standard positive controls.
Histone Deacetylase (HDAC) Inhibition & Antiproliferative Activity
Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent HDAC inhibitors, with some exhibiting selectivity for specific HDAC isoforms. This inhibition of HDACs often translates to significant antiproliferative activity against various cancer cell lines.
| Compound | Target | IC50 (µM) | Antiproliferative IC50 (µM) against K562 cells | Reference |
| D28 | HDAC3 | 24.45 ± 1.24 | 1.02 | [1][2] |
| HDAC1, 2, 6 | >1,000 | [1][2] | ||
| D29 | HDAC1 | 32.59 ± 1.97 | Not specified | [1][2] |
| HDAC2 | 183.5 ± 4.32 | [1][2] | ||
| HDAC3 | 0.477 ± 0.01 | [1][2] | ||
| HDAC6 | >1,000 | [1][2] | ||
| SAHA (Positive Control) | HDAC1 | 0.0539 ± 0.002 | Not specified | [3] |
| HDAC2 | 0.152 ± 0.01 | [3] | ||
| HDAC3 | 0.0397 ± 0.001 | [3] |
SAHA (Suberanilohydroxamic acid) is a well-known pan-HDAC inhibitor.
Antibacterial Activity
Certain derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of their antibacterial potency.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5a₄ | Staphylococcus aureus | 64 | [4][5] |
| Bacillus subtilis | >256 | [5] | |
| Escherichia coli | >256 | [5] | |
| Pseudomonas aeruginosa | >256 | [5] | |
| MRSA | >256 | [5] | |
| 5a₇ | Staphylococcus aureus | >256 | [5] |
| Bacillus subtilis | >256 | [5] | |
| Escherichia coli | 128 | [4][5] | |
| Pseudomonas aeruginosa | >256 | [5] | |
| MRSA | >256 | [5] | |
| Ampicillin (Positive Control) | Not specified | Not specified | [6] |
| Gentamycin (Positive Control) | Not specified | Not specified | [6] |
SIRT3 Inhibition
A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.
| Compound | Target | IC50 (µM) | Reference |
| P6 | SIRT1 | 32.6 | [7][8][9] |
| SIRT2 | 33.5 | [7][8][9] | |
| SIRT3 | 7.2 | [7][8][9] | |
| Nicotinamide (Positive Control) | SIRT1, SIRT2, SIRT3 | Non-selective | [9] |
Signaling Pathways and Experimental Workflows
HDAC Inhibition Leading to Apoptosis and Cell Cycle Arrest
The anticancer activity of 2-phenylquinoline-4-carboxylic acid-based HDAC inhibitors is often attributed to their ability to induce cell cycle arrest and apoptosis. Inhibition of HDACs leads to the accumulation of acetylated histones and non-histone proteins, such as p53. This results in the transcriptional activation of target genes like p21, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest, and other pro-apoptotic genes, ultimately leading to programmed cell death.
Caption: Mechanism of HDAC inhibition leading to cell cycle arrest and apoptosis.
Inhibition of LPS-Induced Nitric Oxide Production
The anti-inflammatory properties of these derivatives are demonstrated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. LPS activates the Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of inducible nitric oxide synthase (iNOS), which in turn produces high levels of NO, a key inflammatory mediator. 2-Phenylquinoline-4-carboxylic acid derivatives can interfere with this pathway, leading to reduced NO production.
Caption: Inhibition of the LPS-induced NF-κB signaling pathway.
Detailed Experimental Protocols
In Vitro Antiproliferative Assay (CCK-8 Assay)
This assay is used to determine the cytotoxic effects of the compounds on various cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-phenylquinoline-4-carboxylic acid derivatives and the positive control (e.g., SAHA) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro HDAC Enzyme Inhibitory Assay
This fluorometric assay measures the ability of the compounds to inhibit HDAC enzyme activity.
-
Reagent Preparation: Prepare the HDAC substrate, developer, and diluted HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC isoforms) in assay buffer.
-
Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the diluted HDAC enzyme. Include a positive control inhibitor (e.g., SAHA) and a no-enzyme control.
-
Substrate Addition: Initiate the reaction by adding the HDAC fluorometric substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution containing a protease to cleave the deacetylated substrate.
-
Fluorescence Measurement: Incubate at room temperature for 15-30 minutes and measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value.
Antibacterial Susceptibility Test (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
-
Compound Preparation: Prepare a series of two-fold dilutions of the 2-phenylquinoline-4-carboxylic acid derivatives and positive control antibiotics (e.g., ampicillin, gentamycin) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension and standardize it to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro SIRT3 Enzyme Inhibitory Assay
This fluorometric assay is used to screen for inhibitors of SIRT3 activity.
-
Reagent Preparation: Prepare the SIRT3 substrate (a fluorogenic acetylated peptide), NAD+, and diluted recombinant human SIRT3 enzyme in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the diluted SIRT3 enzyme. Include a positive control inhibitor (e.g., nicotinamide).
-
Reaction Initiation: Initiate the deacetylation reaction by adding NAD+ and the SIRT3 substrate.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Add a developer solution that specifically recognizes the deacetylated substrate and generates a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using an appropriate plate reader (e.g., excitation ~350 nm, emission ~460 nm).
-
Data Analysis: Calculate the percent inhibition and determine the IC50 values.
Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., indomethacin) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatants. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable end-product of NO.
-
Data Analysis: Construct a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced. Calculate the percentage inhibition of NO production by the test compounds compared to the LPS-stimulated control.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Novel Quinoline-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-neurodegenerative, and antimicrobial effects.[1] The versatility of the quinoline ring allows for extensive structural modifications, leading to the continuous development of novel inhibitors targeting various cellular processes.[1] This guide provides a comparative overview of the mechanisms of action of novel quinoline-based inhibitors against established alternatives, supported by experimental data and detailed methodologies for validation.
Comparative Analysis of Inhibitory Activity
The efficacy of novel quinoline-based inhibitors is benchmarked against existing standards of care to determine their therapeutic potential. The following tables summarize the in vitro activity of several novel quinoline compounds compared to established inhibitors across different mechanisms of action.
Table 1: Comparison of Quinoline-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Standard of Care | Target Kinase | IC50 (nM) | Reference(s) |
| Novel Quinoline A | c-Met | 1.04 | Cabozantinib | c-Met | 4 | [2][3] |
| Novel Quinoline B | c-Met | 0.59 | Crizotinib | c-Met | 8 | [2][3] |
| Pyrotinib | EGFR/HER2 | 71 (EGFR), 31 (HER2) | Erlotinib | EGFR | 80 | [3][4] |
| Compound 5a | EGFR/HER2 | 71 (EGFR), 31 (HER2) | Lapatinib | HER2 | 26 | [4] |
| Dactolisib | PI3K/mTOR | 0.9 (PI3Kα), 1.4 (mTOR) | Omipalisib | PI3K/mTOR | Potent Inhibition | [3] |
Table 2: Comparison of Quinoline-Based Topoisomerase Inhibitors
| Compound ID | Target Enzyme | Activity | Standard of Care | Target Enzyme | Activity | Reference(s) |
| Indenoisoquinoline Analog | Topoisomerase I | Potent Inhibition | Camptothecin | Topoisomerase I | Potent Inhibition | [5] |
| Etoposide | Topoisomerase IIα | IC50: 47.5 µM | Doxorubicin | Topoisomerase II | Potent Inhibition | [6] |
| Teniposide | Topoisomerase II | Potent Inhibition | Mitoxantrone | Topoisomerase II | Potent Inhibition | [6] |
Table 3: Comparison of Quinoline-Based Tubulin Polymerization Inhibitors
| Compound ID | Target | IC50 (µM) | Standard of Care | Target | IC50 (µM) | Reference(s) |
| Compound 12c | Tubulin Polymerization | 0.010 - 0.042 | Combretastatin A-4 | Tubulin Polymerization | Potent Inhibition | [7] |
| Millepachine Derivative | Tubulin Polymerization | Weak Inhibition | Colchicine | Tubulin Polymerization | Potent Inhibition | [8] |
Table 4: Cytotoxicity of Novel Quinoline Derivatives in Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Standard of Care | Cell Line | IC50 (µM) | Reference(s) |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | Doxorubicin | MCF-7 (Breast) | ~0.1 | [9] |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | 5-Fluorouracil | HT-29 (Colon) | ~5 | [9] |
| Compound 83b1 | ESCC Cell Lines | Comparable to Cisplatin | Cisplatin | ESCC Cell Lines | Varies | [10] |
| Compound 4a | A549 (Lung) | 0.035 | Paclitaxel | A549 (Lung) | ~0.01 | [3] |
| Compound 19 | EV-D68 infected cells | EC50: 0.05 - 0.10 | Pleconaril | Enterovirus | Varies | [11] |
Experimental Protocols for Mechanism of Action Validation
Accurate validation of the mechanism of action is critical. The following are detailed protocols for key experiments used to characterize novel quinoline-based inhibitors.
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol Outline:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Compound Addition: Add the novel quinoline inhibitor at various concentrations to the reaction mixture. Include a known inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding a phosphate donor, typically [γ-³²P]ATP for radiometric assays or unlabeled ATP for other detection methods. Incubate the mixture at 30°C for a predetermined time.
-
Detection of Kinase Activity: Quantify the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assay: Measure the incorporation of ³²P into the substrate.
-
ELISA-based Assay: Use a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based Assay: Quantify the amount of ATP remaining after the reaction using a luciferase-luciferin system.[12]
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[12][13]
Cell Viability Assay (MTT/MTS Assay)
These colorimetric assays assess the cytotoxic or cytostatic effects of a compound on cultured cells.[14]
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with serial dilutions of the novel quinoline inhibitor for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.[14]
-
Reagent Addition:
-
Solubilization (MTT Assay only): Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader (typically at 570 nm for MTT and 490 nm for MTS).[14][15]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[2]
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within a signaling pathway following treatment with an inhibitor.[16]
Protocol Outline:
-
Cell Lysis: Treat cells with the quinoline inhibitor, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[17]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[1]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[7]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated-Akt, total-Akt), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein levels between treated and untreated samples.[17]
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.[8]
Protocol Outline:
-
Reagent Preparation: Reconstitute purified tubulin and prepare a reaction mixture containing buffer, GTP, and a fluorescent reporter (for fluorescence-based assays) on ice.[18]
-
Compound Addition: Add serial dilutions of the novel quinoline inhibitor to the wells of a 96-well plate.[18]
-
Initiation of Polymerization: Add the tubulin-containing reaction mixture to the wells and immediately place the plate in a spectrophotometer or fluorometer pre-warmed to 37°C.[19]
-
Data Acquisition: Measure the change in absorbance (at 340 nm for turbidity assays) or fluorescence over time.[8][18]
-
Data Analysis: Plot the absorbance or fluorescence against time. A sigmoidal curve represents the kinetics of tubulin polymerization. Inhibitors will decrease the rate and extent of polymerization.[8]
Topoisomerase Inhibition Assay
These assays measure the ability of a compound to inhibit the DNA relaxation or decatenation activity of topoisomerase enzymes.[6]
Protocol Outline (DNA Relaxation Assay):
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, ATP, and reaction buffer.[6]
-
Compound Addition: Add the quinoline inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified Topoisomerase I or II.[20]
-
Incubation: Incubate the reaction at 37°C for a specified time.[20]
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).[21]
-
Gel Electrophoresis: Separate the DNA topoisomers on an agarose gel.[6]
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA.[6]
-
Data Analysis: Assess the degree of inhibition by observing the reduction in the amount of relaxed DNA compared to the control.
Apoptosis Assays
These assays are used to determine if a compound induces programmed cell death.
Protocol Outline (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with the quinoline derivative for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.[9]
-
Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[9]
-
Data Interpretation:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to visualize the complex signaling pathways and experimental workflows involved in validating the mechanism of action of novel quinoline-based inhibitors.
References
- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 [e-crt.org]
- 11. Discovery and Optimization of Quinoline Analogues as Novel Potent Antivirals against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. benchchem.com [benchchem.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 19. abscience.com.tw [abscience.com.tw]
- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. topogen.com [topogen.com]
A Comparative Guide to the Antibacterial Spectrum of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in the development of antibacterial agents, most notably the fluoroquinolone class of antibiotics.[1] These synthetic compounds have been pivotal in treating a wide array of bacterial infections.[1][2] However, the ever-present challenge of antimicrobial resistance necessitates a continuous exploration of novel quinoline derivatives with improved efficacy and a broader spectrum of activity.[1][3] This guide provides a comparative analysis of the antibacterial spectrum of various quinoline derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing efforts of antimicrobial drug discovery.
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][4] These enzymes are crucial for modulating the DNA topology required for replication, transcription, and cell division.[2] By forming a ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, leading to an accumulation of double-stranded DNA breaks and ultimately cell death.[4][5] This mechanism makes them "topoisomerase poisons," converting essential enzymes into cellular toxins.[3][5]
The primary target of quinolones differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the principal target, while in numerous Gram-positive bacteria, topoisomerase IV is the primary site of action.[4]
Comparative Antibacterial Spectrum
The antibacterial spectrum of quinoline derivatives has evolved through generations of structural modifications, primarily in the fluoroquinolone class. This evolution has led to enhanced activity against Gram-positive organisms, atypical pathogens, and even anaerobes.[6][7] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of quinoline derivatives against various bacterial strains, providing a quantitative comparison of their antibacterial potency. A lower MIC value indicates greater efficacy.[8]
| Derivative Class | Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus (MRSA) | Escherichia coli | |||
| First-Generation Quinolone | Nalidixic acid | - | 16 µg/mL | [6] |
| Second-Generation Fluoroquinolone | Ciprofloxacin | 0.5-2 µg/mL | 0.015-0.12 µg/mL | [6][9] |
| Third-Generation Fluoroquinolone | Levofloxacin | 0.25-1 µg/mL | 0.03-0.12 µg/mL | [6][10] |
| Fourth-Generation Fluoroquinolone | Moxifloxacin | 0.12-0.5 µg/mL | 0.06-0.25 µg/mL | [10][11] |
| Quinoline-2-one Derivative | Compound 6c | 0.75 µg/mL | - | [12] |
| Oxazino Quinoline Hybrid | Compound 5d | 0.125-1 µg/mL | 0.25-8 µg/mL | [13][14] |
| Quinoline-based Dihydrotriazine | Compound 93a-c | 2 µg/mL | 2 µg/mL | [15] |
| Quinolinium Iodide Salt | Compound 62 | - | 3.125-6.25 nmol/mL | [15] |
Note: MIC values can vary depending on the specific strain and testing conditions. The data presented is a summary from various sources for comparative purposes.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in assessing the antibacterial activity of a compound.[16] The broth microdilution method is a commonly used and standardized technique.[17][18]
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
- Test Compound: Prepare a stock solution of the quinoline derivative in a suitable solvent.[19]
- Bacterial Culture: Grow the bacterial strain to be tested in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.[17][19] Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
- Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for most standard testing.
- 96-Well Microtiter Plate: Use sterile, U- or V-bottom plates.
2. Assay Procedure:
- Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the microtiter plate.[18] Typically, 50-100 µL of broth is added to each well, followed by the addition of the compound and subsequent serial transfer.[16]
- Inoculation: Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[16][18]
- Controls: Include a positive control (broth and inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.[18]
- Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[16][17]
3. Interpretation of Results:
- The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][16] This is determined by visual inspection of turbidity in the wells.
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Structure-Activity Relationship (SAR) Insights
The antibacterial activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.[20][21]
-
C-7 Position: Substituents at the C-7 position, often a piperazine ring or a similar heterocyclic moiety, play a crucial role in the antibacterial spectrum and potency.[3][21] These groups can influence target enzyme inhibition and bacterial cell wall penetration.
-
N-1 Position: The substituent at the N-1 position is also critical. For instance, a cyclopropyl group often enhances activity against both Gram-positive and Gram-negative bacteria.
-
C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolones and significantly increases antibacterial activity.[10]
-
Hybrid Molecules: Recent strategies involve creating hybrid molecules by linking the quinoline core to other pharmacophores, such as triazoles or oxadiazoles, to develop dual-target agents that may overcome existing resistance mechanisms.[1]
Conclusion
The quinoline scaffold remains a highly valuable framework in the quest for new antibacterial agents. While the development of fluoroquinolones has provided broad-spectrum therapies, the rise of resistance necessitates innovative approaches. By understanding the comparative antibacterial spectrum, mechanisms of action, and structure-activity relationships of diverse quinoline derivatives, researchers can more effectively design and develop the next generation of antibiotics to combat the growing threat of multidrug-resistant bacteria. The continued exploration of novel substitutions and hybrid structures holds significant promise for the future of antimicrobial chemotherapy.
References
- 1. ijcrt.org [ijcrt.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
- 7. researchgate.net [researchgate.net]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. reviewofoptometry.com [reviewofoptometry.com]
- 10. mdpi.com [mdpi.com]
- 11. crstoday.com [crstoday.com]
- 12. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. protocols.io [protocols.io]
- 18. benchchem.com [benchchem.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Design, Synthesis and Qualitative Structure Activity Relationship Evaluations of Quinoline-Based Bisarylimidazoles as Antibacterial Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Structural Analysis of Methyl 2-phenylquinoline-4-carboxylate: A Review of the Known Crystalline Form
A comprehensive search for documented polymorphs of Methyl 2-phenylquinoline-4-carboxylate has revealed no publicly available evidence of multiple crystalline forms. Research to date has characterized a single crystal structure. This guide, therefore, provides a detailed structural analysis of this known form, focusing on the conformational differences between the two independent molecules present in the asymmetric unit, a phenomenon known as conformational isomerism.
This analysis is intended for researchers, scientists, and drug development professionals interested in the solid-state properties of this compound. While a direct comparison of polymorphs is not currently possible due to a lack of data, the information presented here offers valuable insights into the molecular packing and intermolecular interactions of this compound.
Crystallographic Data Summary
The single reported crystal structure of this compound reveals a monoclinic system. The asymmetric unit notably contains two independent molecules, herein designated as Molecule A and Molecule B. These molecules exhibit differences primarily in the rotational orientation of the phenyl group relative to the quinoline moiety.
| Crystallographic Parameter | Value[1] |
| Chemical Formula | C₁₇H₁₃NO₂ |
| Formula Weight | 263.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.4253 (4) |
| b (Å) | 7.1550 (2) |
| c (Å) | 28.7248 (9) |
| α (°) | 90 |
| β (°) | 94.757 (1) |
| γ (°) | 90 |
| Volume (ų) | 2544.17 (14) |
| Z | 8 |
| Density (calculated) (Mg m⁻³) | 1.374 |
| Absorption Coefficient (mm⁻¹) | 0.09 |
| F(000) | 1104 |
Structural Comparison of Conformational Isomers
The key structural difference between the two independent molecules in the asymmetric unit lies in the dihedral angle between the quinoline ring system and the pendant phenyl group. This variation in conformation highlights the rotational flexibility of the phenyl group.
| Feature | Molecule A | Molecule B |
| Dihedral Angle (Quinoline-Phenyl) | Varies | Varies |
| Intermolecular Interactions | π–π stacking | π–π stacking |
Detailed dihedral angles for each molecule were not explicitly provided in the primary reference, but the difference in rotational orientation was noted as the primary distinction.
The crystal packing is characterized by π–π stacking interactions between the heterocyclic rings of adjacent molecules, forming stacks parallel to the b-axis. The shortest inter-centroid distance between these stacked rings is 3.5775 (8) Å[1].
Experimental Protocols
Synthesis and Crystallization: Pale-yellow crystals of this compound were obtained by refluxing a mixture of 2-phenylquinoline-4-carboxylic acid (0.03 mol), methanol (20 ml), and concentrated sulfuric acid (3 ml) for 6 hours. After cooling to room temperature, the mixture was neutralized with a sodium carbonate solution and left to stand for 1 hour. The resulting precipitate was washed with distilled water and recrystallized from ethanol[1].
X-ray Diffraction Data Collection and Structure Refinement: Single-crystal X-ray diffraction data were collected on a Bruker APEXII CCD area-detector diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved using direct methods and refined by full-matrix least-squares on F². All hydrogen atoms were located in difference Fourier maps and refined isotropically[1].
Logical Relationship of Conformational Isomers
The following diagram illustrates the relationship between the parent molecule and the two conformational isomers observed in the solid state.
References
Navigating the Kinase Landscape: A Comparative Guide to the Cross-Reactivity of Quinoline-Based Compounds
For researchers, scientists, and drug development professionals, understanding the target specificity and potential off-target effects of bioactive compounds is paramount. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous kinase inhibitors used in targeted cancer therapy.[1] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge, often leading to cross-reactivity where a compound inhibits multiple kinases.[2][3] This guide provides an objective comparison of the cross-reactivity profiles of several quinoline-based compounds, supported by experimental data, detailed protocols, and workflow visualizations to aid in the design and interpretation of selectivity studies.
Performance Comparison of Quinoline-Based Kinase Inhibitors
The selectivity of quinoline-based inhibitors can vary significantly. While some are designed as multi-kinase inhibitors, others are developed for high target specificity. The following tables summarize the in vitro inhibitory activity (IC50) of representative quinoline compounds against their primary target and a panel of off-target kinases, providing a quantitative measure of their cross-reactivity.
Table 1: Cross-Reactivity Profile of a Novel c-Met Inhibitor vs. Multi-Kinase Inhibitors
This table compares the inhibitory profile of a potent and selective quinoline-based c-Met inhibitor ("Compound 21b") against the clinically approved multi-kinase inhibitors Crizotinib and Cabozantinib, both of which also feature a quinoline or quinoline-like core. The data illustrates how structural modifications to the quinoline scaffold can dramatically alter the selectivity profile.[4]
| Kinase Target | Compound 21b IC50 (nM) | Crizotinib IC50 (nM) | Cabozantinib IC50 (nM) |
| c-Met | 1.5 | 4 | 1.3 |
| ALK | >1000 | 24 | - |
| VEGFR2 | >1000 | 16 | 0.03 |
| AXL | 480 | 13 | 1.4 |
| TIE-2 | 890 | 108 | 1.4 |
| RET | >1000 | 4 | 2.1 |
| RON | 210 | 6 | 4.6 |
| KIT | >1000 | - | 4.6 |
| FLT3 | >1000 | 11 | 12 |
Data sourced from a comparative analysis guide by BenchChem.[4] IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.
Table 2: Inhibitory Activity of Various Quinoline-Based c-Met Inhibitors
This table presents the biochemical and cellular activity of several other quinoline-based compounds developed as c-Met inhibitors. This comparison highlights the range of potencies achievable with the quinoline scaffold.[5]
| Compound/Inhibitor | c-Met IC50 (nM) | Cancer Cell Line | Cell Viability IC50 (µM) |
| Cabozantinib (XL184) | 1.3 | HCT-116 (Colon) | 3.403 |
| Foretinib (GSK1363089) | 1.5 | MDA-MB-157 (Breast) | - |
| Tivantinib (ARQ 197) | 355 (Ki) | - | - |
| Compound 12n | 30 | A549 (Lung) | - |
| Compound 11c | 80 | HeLa (Cervical) | 0.9 |
| Compound 11i | 50 | HeLa (Cervical) | - |
| Compound 13b | 20 | HeLa (Cervical) | - |
Data sourced from a comparative guide by BenchChem.[5] Ki (inhibition constant) is another measure of inhibitor potency.
Visualizing Pathways and Protocols
Understanding the broader context of kinase inhibition and the workflows used to assess it is crucial for drug development. The following diagrams, created using the DOT language, illustrate a key signaling pathway targeted by quinoline inhibitors and a general workflow for evaluating compound cross-reactivity.
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative analysis. Below are detailed methodologies for key experiments used to determine the cross-reactivity and inhibitory potential of quinoline-based compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for quantifying the activity of a kinase and the potency of an inhibitor by measuring the amount of ADP produced in the kinase reaction.[6] It is suitable for high-throughput screening against a panel of kinases.[7][8]
Objective: To determine the IC50 value of a quinoline-based compound against a specific kinase or a panel of kinases.
Materials:
-
Test Quinoline Compound (dissolved in DMSO)
-
Purified Kinase(s) of interest
-
Kinase-specific peptide substrate and cofactors
-
ATP solution (concentration is typically at or near the Km for each kinase)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
384-well white assay plates (low volume)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test quinoline compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 100 µM.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
-
Prepare a "Kinase Working Stock" by diluting the purified kinase in Kinase Reaction Buffer. Add 2 µL of this stock to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare an "ATP/Substrate Working Stock" by mixing ATP and the specific peptide substrate in Kinase Reaction Buffer.
-
Add 2 µL of the ATP/Substrate mix to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and measure the light output by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).[4]
-
Protocol 2: Cell Viability Assay (SRB Assay)
This protocol measures the cytotoxic or cytostatic effects of a compound on cancer cell lines, providing a cellular context for the biochemical kinase inhibition data.
Objective: To determine the IC50 value of a quinoline-based compound on the viability of specific cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549, HCT-116)
-
Complete cell culture medium
-
Test Quinoline Compound
-
96-well cell culture plates
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Acetic acid, 1% (v/v)
-
Microplate spectrophotometer
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline compound. Include a vehicle control (DMSO). Incubate for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate the plates at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates five times with tap water. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: After staining, quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value by plotting the results and fitting to a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Kinase Selectivity Profiling System: Other/CK-1 Protocol [promega.sg]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
A Comparative Guide to the Use of Methyl 2-phenylquinoline-4-carboxylate and Alternatives as HPLC Reference Standards
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical research and development, quality control, and various scientific disciplines. The accuracy and reliability of HPLC analyses heavily depend on the quality of the reference standards used for calibration and identification. This guide provides a comprehensive comparison of Methyl 2-phenylquinoline-4-carboxylate, a representative of the 2-phenylquinoline-4-carboxylate ester class, with established, commercially available reference standards for related quinoline compounds. This comparison will assist researchers in selecting the most appropriate reference standard for their analytical needs.
Comparison of Reference Standard Performance
The selection of a suitable reference standard is critical for ensuring the accuracy, precision, and reproducibility of HPLC analyses. The following table provides a comparative overview of key performance indicators for this compound (hypothetical data based on structural analogues) and two commercially available, certified reference standards: 2-Phenylquinoline-4-carboxylic acid and Quinoline.
| Performance Metric | This compound (Hypothetical) | 2-Phenylquinoline-4-carboxylic acid | Quinoline |
| Purity (by HPLC) | >98% | ≥98.5% to ≥99%[1][2] | ≥98.0% (GC)[3] |
| Certified Status | Not commercially available as a certified reference material. | Available as a high-purity chemical, with purity often determined by HPLC.[1][4] | Available as a certified reference material (CRM) from various suppliers.[5] |
| Traceability | Not traceable to international standards. | Traceability may not be fully established unless purchased as a certified standard. | Traceable to NIST or other primary standards when purchased as a CRM. |
| Physical Form | Expected to be a solid. | White to light yellow or cream crystalline powder.[1][4] | Colorless liquid. |
| Solubility | Soluble in common organic solvents like methanol and acetonitrile. | Soluble in alcohol and diethyl ether; sparingly soluble in chloroform; insoluble in water.[2] | Soluble in organic solvents. |
| Stability | Expected to be stable under standard laboratory conditions; long-term stability data not available. | Stable solid. | Stable liquid; should be stored in a cool, dark place. |
| Cost-Effectiveness | Potentially high due to custom synthesis requirements. | Moderate, depending on the supplier and purity grade. | Generally lower cost due to wider availability as a common chemical and reference standard. |
| Primary Application | Research and development, impurity profiling of related active pharmaceutical ingredients (APIs). | Quality control of pharmaceuticals containing this moiety, synthetic intermediate. | General-purpose HPLC system suitability testing, analysis of environmental samples, and as a basic building block in synthesis. |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving reliable and reproducible HPLC results. Below are representative HPLC methods for the analysis of this compound and the alternative reference standards.
Protocol 1: HPLC Analysis of this compound
This protocol is a hypothetical method based on typical conditions for the analysis of quinoline derivatives.[6]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 40% acetonitrile and increase to 70% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Analysis of 2-Phenylquinoline-4-carboxylic Acid
This protocol is based on published methods for the purity assessment of 2-Phenylquinoline-4-carboxylic acid.[7]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Ultimate XB-C18 column (4.6 × 250 mm, 5 μm).[7]
-
Mobile Phase: A gradient of methanol and water (containing 0.1% TFA), starting from 40:60 and ramping to 70:30.[7]
-
Flow Rate: 0.5 mL/min.[7]
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 320 nm).
-
Injection Volume: 20 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol.
Protocol 3: HPLC Analysis of Quinoline
This protocol is a general method for the analysis of the basic quinoline structure.[8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom R1 reverse-phase column.[8]
-
Mobile Phase: Acetonitrile and water with phosphoric acid.[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a standard solution in the mobile phase.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and logical processes involved in using these reference standards, the following diagrams are provided.
References
- 1. A18734.22 [thermofisher.com]
- 2. 2-Phenyl-4-quinolinecarboxylic acid 99 132-60-5 [sigmaaldrich.com]
- 3. Quinoline analytical standard 91-22-5 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Quinoline CAS:91-22-5 EC:202-051-6 [cpachem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Cytotoxicity Assays for 2-Phenylquinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The evaluation of cytotoxic effects is a critical step in the development of novel therapeutic agents. For the promising class of 2-phenylquinoline-4-carboxylic acid derivatives, which have demonstrated significant anticancer potential, selecting the appropriate cytotoxicity assay is paramount for generating reliable and comparable data. This guide provides an objective comparison of commonly employed cytotoxicity assays, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their drug discovery pipeline.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of 2-phenylquinoline-4-carboxylic acid derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the antiproliferative activities of representative 2-phenylquinoline-4-carboxylic acid derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| D28 | K562 | Chronic Myelogenous Leukemia | 1.02 |
| U266 | Multiple Myeloma | 1.08 | |
| U937 | Histiocytic Lymphoma | 1.11 | |
| MCF-7 | Breast Cancer | 5.66 | |
| Fadu | Pharyngeal Cancer | 3.22 | |
| MDA-MB-231 | Breast Cancer | 4.15 | |
| MDA-MB-468 | Breast Cancer | 2.89 | |
| A549 | Lung Cancer | 2.83 | |
| A2780 | Ovarian Cancer | 3.86 | |
| HepG2 | Liver Cancer | 2.16 | |
| D29 | K562 | Chronic Myelogenous Leukemia | >10 |
| U266 | Multiple Myeloma | >10 | |
| U937 | Histiocytic Lymphoma | >10 | |
| MCF-7 | Breast Cancer | >10 | |
| Fadu | Pharyngeal Cancer | >10 | |
| MDA-MB-231 | Breast Cancer | >10 | |
| MDA-MB-468 | Breast Cancer | >10 | |
| A549 | Lung Cancer | >10 | |
| A2780 | Ovarian Cancer | >10 | |
| HepG2 | Liver Cancer | >10 | |
| D30 | K562 | Chronic Myelogenous Leukemia | >10 |
| U266 | Multiple Myeloma | >10 | |
| U937 | Histiocytic Lymphoma | >10 | |
| MCF-7 | Breast Cancer | >10 | |
| Fadu | Pharyngeal Cancer | >10 | |
| MDA-MB-231 | Breast Cancer | >10 | |
| MDA-MB-468 | Breast Cancer | >10 | |
| A549 | Lung Cancer | >10 | |
| A2780 | Ovarian Cancer | >10 | |
| HepG2 | Liver Cancer | >10 |
Data sourced from a study on 2-phenylquinoline-4-carboxylic acid derivatives as novel histone deacetylase inhibitors. The antiproliferative activity was evaluated using a Cell Counting Kit-8 (CCK-8) assay.[1][2]
Comparison of Common Cytotoxicity Assays
The selection of a cytotoxicity assay depends on various factors, including the compound's mechanism of action, the cell type, and the desired endpoint. Below is a comparison of three widely used assays: MTT, SRB, and LDH.
| Assay | Principle | Advantages | Disadvantages |
| MTT | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. | Well-established and widely used. Relatively inexpensive and easy to perform. High throughput. | Can be affected by compounds that interfere with mitochondrial respiration. Formazan crystals are insoluble and require a solubilization step. Can be influenced by changes in cell metabolism that are not directly related to cytotoxicity. |
| SRB | Measures the total protein content of viable cells. The dye sulforhodamine B binds to basic amino acids of cellular proteins. | Simple, rapid, and sensitive. Less interference from compounds compared to MTT. The endpoint is stable. Recommended for its reliability in cytotoxicity screening.[3] | Requires cell fixation, which can be a source of error. Not suitable for suspension cell lines without modification. |
| LDH | Measures the release of the cytoplasmic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium. | A direct measure of cell membrane integrity and cytotoxicity. Non-destructive to the remaining viable cells. Can be used to measure cytotoxicity over time. | Can be affected by serum LDH in the culture medium. Less sensitive for detecting early apoptotic events. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2-phenylquinoline-4-carboxylic acid derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-phenylquinoline-4-carboxylic acid derivatives in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
SRB (Sulforhodamine B) Assay
This assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
2-phenylquinoline-4-carboxylic acid derivatives dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound SRB. Repeat at least three times.
-
Solubilization: Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[5]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with a damaged plasma membrane.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
2-phenylquinoline-4-carboxylic acid derivatives dissolved in DMSO
-
LDH assay kit (containing LDH reaction mixture, catalyst, and dye solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the quinoline compounds in a 96-well plate as described for the MTT assay. Include control wells for untreated cells (spontaneous LDH release) and cells treated with a lysis buffer (maximum LDH release).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 490-500 nm using a microplate reader.[2]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the general workflows for cytotoxicity screening and the specific signaling pathways that may be involved.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
Safety Operating Guide
Proper Disposal Procedures for Methyl 2-phenylquinoline-4-carboxylate
The responsible management and disposal of Methyl 2-phenylquinoline-4-carboxylate are critical for ensuring laboratory safety and environmental protection. As a quinoline derivative, this compound must be treated as hazardous waste and handled in accordance with federal, state, and local regulations.[1][2] Under no circumstances should it be disposed of in the regular trash or poured down the drain.[1][3] The following guide provides a comprehensive, step-by-step plan for its safe handling and disposal.
Core Principles for Safe Disposal
The primary objective is to prevent the release of this compound into the environment and to minimize exposure risks for all personnel.[1] All waste streams containing this compound, including contaminated labware, must be managed through an approved hazardous waste program.[1] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, it is essential to wear the appropriate Personal Protective Equipment (PPE) to prevent chemical exposure.[1][3]
| Protection Type | Specific Equipment | Standard/Reference |
| Eye and Face | Safety glasses with side shields or chemical splash goggles. | OSHA 29 CFR 1910.133 or EN 166.[1] |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374.[1] |
| Body | A full-length laboratory coat. | Standard laboratory practice.[1] |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Standard laboratory practice.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for safely collecting, storing, and preparing this compound waste for final disposal by qualified professionals.
Step 1: Waste Identification and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[4][5] All waste materials containing this compound must be identified and segregated as hazardous waste.
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Sharps:
-
Any chemically contaminated needles, blades, or broken glassware must be collected in a puncture-proof sharps container that is clearly labeled as hazardous waste.[7]
-
Step 2: Container Labeling
Proper labeling is a critical regulatory requirement.
-
Affix a "Hazardous Waste" label to every waste container as soon as waste is added.[5]
-
Clearly write the full chemical name, "this compound," and list all other components of the mixture with their approximate percentages.[3][8] Chemical formulas or abbreviations are not acceptable.[5]
-
Ensure the label includes the date when waste was first added to the container.[7]
Step 3: Waste Storage
Waste must be stored safely in a designated satellite accumulation area near the point of generation.[4]
-
Secure Containers: Keep all waste containers tightly closed except when adding waste.[5] Containers should not be filled beyond 90% capacity to prevent spills.[6]
-
Secondary Containment: Place all containers in a secondary containment bin to catch any potential leaks.[3][5] Incompatible waste types must be segregated into separate secondary containment systems.[4]
-
Location: Store the waste in a designated, well-ventilated area away from general laboratory traffic. If temporarily placed in a fume hood, move it to the official hazardous waste storage area as soon as possible.[6]
Step 4: Arrange for Professional Disposal
Laboratory personnel should not transport hazardous waste.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]
-
Provide a full inventory of the waste being collected.
-
Follow their specific instructions for pickup preparation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination of Empty Containers
Empty containers that held this compound must also be handled as hazardous waste unless properly decontaminated.[4][5]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent capable of removing the chemical residue.[4][5]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as liquid hazardous waste.[5][9]
-
Container Disposal: Once triple-rinsed and air-dried (preferably in a fume hood), the container is generally considered non-hazardous.[4] Deface or remove all original labels and dispose of the container in the regular laboratory trash or recycling, in accordance with institutional policy.[4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Management FAQ [clemson.edu]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. acs.org [acs.org]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling Methyl 2-phenylquinoline-4-carboxylate
Disclaimer: A specific Safety Data Sheet (SDS) for Methyl 2-phenylquinoline-4-carboxylate was not located. The following guidance is based on safety data for structurally related compounds and general laboratory safety principles. It is imperative to handle this compound with caution and to conduct a thorough risk assessment before use.
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to ensure safe operational procedures and proper disposal, fostering a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. While specific permeation data for this compound is unavailable, the following recommendations are based on best practices for handling similar chemical compounds.[1][2][3]
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact.[1][3] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2][4][5] | To protect against splashes and airborne particles.[3] A face shield may be necessary if there is a significant splash hazard.[2][3] |
| Skin and Body Protection | Laboratory coat or chemically resistant coveralls.[1][4] | To protect skin and personal clothing from contamination. Impervious clothing should be used if there is a risk of significant exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4][6] | To avoid inhalation of dust or vapors.[4] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with appropriate cartridges should be used.[1][4] |
Safe Handling and Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing risk. The following step-by-step guide outlines the safe handling of this compound from receipt to disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review this guide and any other available safety information.
-
Don Appropriate PPE: Put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: Ensure that the work will be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4] Prepare all necessary equipment and reagents.
-
-
Handling:
-
Weighing and Dispensing: Handle the solid compound carefully to avoid creating dust.[4] Use a spatula for transfers. If working with a solution, avoid splashing.
-
Experimental Procedure: Carry out the experimental procedure within the fume hood. Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the work area.[5]
-
-
Cleanup and Disposal:
-
Decontamination: Clean all spills immediately. Decontaminate work surfaces and equipment after use.
-
Waste Segregation: Collect all waste containing this compound in a designated, labeled, and sealed container.[4]
-
Disposal: Dispose of chemical waste through a licensed professional waste disposal service.[4] Do not pour waste down the drain.[4][5] Contaminated packaging should be disposed of as unused product.[4]
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Dispose of single-use items like gloves in the appropriate waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Plan
Caption: Emergency procedures for exposure to this compound.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] Rinse mouth with water.[4] Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. Pesticide use and personal protective equipment [health.vic.gov.au]
- 3. americanchemistry.com [americanchemistry.com]
- 4. capotchem.cn [capotchem.cn]
- 5. carlroth.com [carlroth.com]
- 6. 2-Methylquinoline(91-63-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
